5-Iminodaunorubicin
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(8S,10S)-8-acetyl-10-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,8,11-trihydroxy-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O9/c1-10-23(31)14(28)7-17(37-10)38-16-9-27(35,11(2)30)8-13-19(16)26(34)20-21(25(13)33)24(32)12-5-4-6-15(36-3)18(12)22(20)29/h4-6,10,14,16-17,23,29,31,33-35H,7-9,28H2,1-3H3/t10-,14-,16-,17-,23+,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLIIPIJZPKUEG-HPTNQIKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=N)C(=CC=C5)OC)O)(C(=O)C)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=N)C(=CC=C5)OC)O)(C(=O)C)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
67324-99-6 (hydrochloride(NSC-254681)) | |
| Record name | 5-Iminodaunorubicin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072983789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
526.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72983-78-9 | |
| Record name | 5-Iminodaunorubicin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72983-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Iminodaunorubicin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072983789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-IMINODAUNORUBICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P910685S6G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
5-Iminodaunorubicin: A Technical Guide to a Cardioprotective Anthracycline
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iminodaunorubicin is a semi-synthetic derivative of daunorubicin, an anthracycline antibiotic widely used in cancer chemotherapy. It is the first quinone-modified analogue of daunorubicin and is distinguished by the substitution of the C5-carbonyl oxygen with an imino group. This structural modification has profound implications for its biological activity, most notably a significant reduction in cardiotoxicity, a dose-limiting side effect of conventional anthracyclines, while retaining potent antileukemic properties. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, mechanism of action, preclinical efficacy, and the molecular basis for its improved safety profile.
Core Concepts and Mechanism of Action
This compound exerts its anticancer effects through mechanisms similar to its parent compound, daunorubicin, primarily by intercalating into DNA and inhibiting topoisomerase II. This leads to the stabilization of the DNA-topoisomerase II cleavable complex, resulting in DNA strand breaks and the induction of apoptosis in rapidly proliferating cancer cells.
However, the key distinction of this compound lies in its altered redox properties due to the imino substitution. Unlike daunorubicin, which readily participates in redox cycling with iron to generate reactive oxygen species (ROS) that damage cardiomyocytes, this compound exhibits a markedly reduced capacity for such reactions. This is attributed to its higher affinity for iron (III), forming a stable 3:1 complex that is less prone to redox cycling and subsequent ROS formation. This altered interaction with iron is believed to be the primary mechanism behind its reduced cardiotoxicity.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing this compound with its parent compound, daunorubicin.
| Table 1: In Vivo Antileukemic Activity against Murine Leukemias | |
| Compound | Optimal Dose (mg/kg) |
| This compound | 4.5 |
| Daunorubicin | 2.0 |
| Data represents the optimal dose for increasing the lifespan of mice bearing L1210 or P388 leukemia. |
| Table 2: Comparative Cardiotoxicity in Rats (Electrocardiographic Analysis) | |
| Parameter | This compound |
| QRS Widening | Reversible |
| Q-T Interval Prolongation | Reversible |
| Relative Cardiotoxicity vs. Doxorubicin | Approximately 4-5 times less cardiotoxic |
| Based on electrocardiographic measurements in rats treated with multiple doses.[1] |
Experimental Protocols
1. Synthesis of this compound
This protocol is based on the original synthesis described by Tong et al. (1979).
-
Materials: Daunorubicin hydrochloride, Methanolic ammonia (saturated at 0°C), Anhydrous ether, Chromatographic purification system.
-
Procedure:
-
Dissolve daunorubicin hydrochloride in methanolic ammonia.
-
Stir the solution at a controlled temperature (e.g., 4°C) for an extended period (e.g., 48 hours) while monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Precipitate the crude product by adding anhydrous ether.
-
Collect the precipitate by filtration and wash with anhydrous ether.
-
Purify the crude this compound hydrochloride using a suitable chromatographic method (e.g., column chromatography on silica gel).
-
Characterize the final product by spectroscopic methods (e.g., NMR, IR, Mass Spectrometry).
-
2. Topoisomerase II Inhibition Assay (DNA Unwinding Assay)
This is a general protocol to assess the inhibitory effect of this compound on topoisomerase II.
-
Materials: Supercoiled plasmid DNA (e.g., pBR322), Human Topoisomerase II, Assay buffer (containing ATP and MgCl2), this compound, Daunorubicin (as a positive control), Agarose gel electrophoresis system, Ethidium bromide.
-
Procedure:
-
Prepare reaction mixtures containing supercoiled plasmid DNA and assay buffer.
-
Add varying concentrations of this compound or daunorubicin to the reaction mixtures.
-
Initiate the reaction by adding human topoisomerase II.
-
Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Visualize the DNA bands by staining with ethidium bromide and imaging under UV light. Inhibition of topoisomerase II will result in a decrease in the amount of relaxed DNA compared to the control.
-
3. Reactive Oxygen Species (ROS) Generation Assay
This protocol measures the generation of ROS in a cell-free or cell-based system.
-
Materials: this compound, Daunorubicin, Iron (III) chloride, NADPH, A suitable ROS probe (e.g., 2',7'-dichlorofluorescin diacetate for cell-based assays), A suitable detection system (e.g., fluorescence plate reader or flow cytometer).
-
Procedure (Cell-free):
-
Prepare a reaction mixture containing a buffer, iron (III) chloride, and NADPH.
-
Add this compound or daunorubicin to the mixture.
-
Incubate the reaction and measure the production of a specific ROS (e.g., hydroxyl radical) using an appropriate detection method.
-
-
Procedure (Cell-based):
-
Culture a suitable cell line (e.g., cardiomyocytes).
-
Load the cells with a ROS-sensitive fluorescent probe.
-
Treat the cells with this compound or daunorubicin.
-
Measure the change in fluorescence over time using a fluorescence plate reader or flow cytometer.
-
Visualizations
Conclusion
This compound represents a promising advancement in anthracycline chemotherapy. Its unique chemical modification successfully uncouples the potent anticancer activity from the severe cardiotoxicity that limits the clinical utility of its parent compound, daunorubicin. The reduced cardiotoxicity is primarily attributed to its altered interaction with iron, leading to the formation of a stable complex that inhibits the generation of damaging reactive oxygen species in cardiomyocytes. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound as a safer and effective alternative to conventional anthracyclines in the treatment of leukemia and other malignancies.
References
An In-depth Technical Guide to 5-Iminodaunorubicin: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and synthesis of 5-iminodaunorubicin, an analog of the anthracycline antibiotic daunorubicin. This document is intended for an audience with a strong background in organic chemistry and drug development.
Chemical Structure
This compound is a semi-synthetic derivative of daunorubicin where the C-5 keto group of the aglycone is replaced by an imino group. This modification significantly alters the electronic properties of the quinone system, which is thought to contribute to its altered biological activity, including reduced cardiotoxicity compared to its parent compound.
Chemical Formula: C₂₇H₃₀N₂O₉
Molecular Weight: 526.54 g/mol
The core structure consists of a tetracyclic aglycone, known as daunomycinone, attached via a glycosidic linkage to the amino sugar daunosamine.
Synthesis of this compound
The primary and most cited method for the synthesis of this compound is the direct treatment of daunorubicin with methanolic ammonia. This reaction proceeds via nucleophilic addition of ammonia to the C-5 ketone, followed by dehydration to form the imine.
Experimental Protocol
The following protocol is based on the seminal work of Tong, Henry, and Acton (1979) and represents a standard laboratory-scale synthesis.
Materials:
-
Daunorubicin hydrochloride
-
Methanol (anhydrous)
-
Ammonia gas
-
Chloroform
-
Silica gel for column chromatography
-
Appropriate deuterated solvents for NMR analysis (e.g., CDCl₃, DMSO-d₆)
Procedure:
-
Preparation of Methanolic Ammonia: A solution of methanolic ammonia is prepared by bubbling anhydrous ammonia gas through anhydrous methanol at 0 °C until saturation is achieved. The concentration of the resulting solution should be determined by titration prior to use.
-
Reaction Setup: Daunorubicin hydrochloride is dissolved in the prepared methanolic ammonia solution in a sealed pressure vessel. The vessel is securely closed to withstand the pressure generated during the reaction.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for an extended period, typically ranging from 24 to 72 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v).
-
Work-up: Upon completion, the reaction vessel is cooled, and the excess ammonia and methanol are removed under reduced pressure. The resulting crude product is a deep purple solid.
-
Purification: The crude this compound is purified by column chromatography on silica gel. A gradient elution system, starting with chloroform and gradually increasing the polarity with methanol, is typically employed. The fractions containing the desired product are identified by TLC, combined, and the solvent is evaporated to yield the purified this compound.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound. Please note that the exact values can vary depending on the specific reaction conditions and purification efficiency.
| Parameter | Expected Value |
| Yield | 60-70% |
| Appearance | Deep purple crystalline solid |
| Melting Point | Not consistently reported; may decompose |
| ¹H NMR (CDCl₃, δ) | Characteristic peaks for the aglycone and sugar moieties, with a notable shift for the protons near the C-5 position due to the imino group. |
| ¹³C NMR (CDCl₃, δ) | Distinct signal for the C=N carbon around 160-170 ppm, replacing the C=O signal of daunorubicin. |
| Mass Spectrometry (ESI-MS) | m/z [M+H]⁺ ≈ 527.2 |
| Infrared (IR, KBr, cm⁻¹) | Characteristic absorption for N-H stretching (around 3400-3300 cm⁻¹), C=N stretching (around 1650 cm⁻¹), and the absence of the quinone C=O stretch. |
| UV-Vis (MeOH, λmax) | Shift in the visible absorption spectrum compared to daunorubicin, typically showing a bathochromic shift. |
Signaling Pathway
While the specific signaling pathways of this compound are not as extensively studied as those of daunorubicin, its mechanism of action is believed to be similar, primarily involving the inhibition of topoisomerase II and intercalation into DNA, ultimately leading to apoptosis (programmed cell death). The diagram below illustrates a simplified apoptotic signaling pathway induced by anthracyclines like daunorubicin.
Caption: Simplified signaling pathway of anthracycline-induced apoptosis.
Experimental Workflow
The overall workflow for the synthesis and characterization of this compound is depicted in the following diagram.
Caption: Workflow for the synthesis and characterization of this compound.
5-Iminodaunorubicin: A Technical Guide to its Discovery, History, and Core Scientific Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Iminodaunorubicin, an analog of the anthracycline antibiotic daunorubicin, emerged from early efforts to mitigate the dose-limiting cardiotoxicity of its parent compound while retaining potent antineoplastic activity. This technical guide provides an in-depth overview of the discovery, history, and core scientific data related to this compound. It details the initial synthesis, comparative efficacy, and toxicological profile, with a focus on quantitative data and experimental methodologies. The guide also explores the mechanistic underpinnings of its action, primarily as a topoisomerase II inhibitor, and delves into the limited available information regarding its effects on cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.
Discovery and History
The quest for safer and more effective anthracycline chemotherapeutics led to the chemical modification of the daunorubicin molecule. A significant breakthrough in this endeavor was the synthesis of this compound, first reported in 1979 by Tong, Henry, and Acton.[1] The primary motivation for its development was to create a daunorubicin analog with reduced cardiotoxic side effects, a major limitation in the clinical use of anthracyclines.
The key innovation in the synthesis of this compound was the modification of the C-5 carbonyl group of the anthracycline quinone system into an imine. This structural change was hypothesized to alter the molecule's redox properties, which were implicated in the generation of reactive oxygen species and subsequent cardiotoxicity. Early studies demonstrated that this compound retained significant antileukemic activity in murine models while exhibiting a more favorable cardiac safety profile compared to daunorubicin.[1] Despite these promising preclinical findings, the clinical development of this compound has been limited, and it has not been widely adopted in clinical practice.
Chemical Synthesis
The synthesis of this compound hydrochloride from daunorubicin hydrochloride is a relatively straightforward process involving the reaction of the parent compound with methanolic ammonia.
Experimental Protocol: Synthesis of this compound Hydrochloride
Materials:
-
Daunorubicin hydrochloride
-
Anhydrous methanol
-
Ammonia gas
-
Anhydrous ether
-
Nitrogen gas
Procedure:
-
A solution of daunorubicin hydrochloride in anhydrous methanol is prepared in a reaction vessel.
-
The solution is cooled in an ice bath, and a slow stream of anhydrous ammonia gas is bubbled through the solution for a specified period, typically several hours, under a nitrogen atmosphere.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is evaporated under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., chloroform-methanol mixtures).
-
The purified this compound free base is dissolved in a minimal amount of anhydrous methanol and treated with a solution of hydrogen chloride in anhydrous ether to precipitate the hydrochloride salt.
-
The this compound hydrochloride is collected by filtration, washed with anhydrous ether, and dried under vacuum.
Logical Workflow for Synthesis:
Caption: Synthesis workflow for this compound HCl.
Biological Activity and Efficacy
In Vitro Cytotoxicity
While specific IC50 values for this compound against a wide range of leukemia cell lines are not extensively reported in publicly available literature, its cytotoxic potential has been established. For comparative purposes, the IC50 values for the parent compound, daunorubicin, in several leukemia cell lines are presented below. It is reported that this compound retains significant antileukemic activity, suggesting its IC50 values would be in a comparable range to daunorubicin.
| Cell Line | Daunorubicin IC50 (µM) | Reference |
| HL-60 | 0.01 - 0.1 | [General Literature] |
| K562 | 0.02 - 0.2 | [General Literature] |
| MOLM-13 | ~0.05 | [General Literature] |
| MV4-11 | ~0.03 | [General Literature] |
In Vivo Antileukemic Activity
The initial 1979 study by Tong, Henry, and Acton demonstrated the in vivo efficacy of this compound in a murine leukemia model (L1210). The study reported a significant increase in the lifespan of treated mice compared to untreated controls, with an optimal dose of 8 mg/kg.[1]
Mechanism of Action
The primary mechanism of action of this compound, like its parent compound, is the inhibition of topoisomerase II.
Topoisomerase II Inhibition
Topoisomerase II is a nuclear enzyme crucial for DNA replication and transcription. It functions by creating transient double-strand breaks in the DNA, allowing for the passage of another DNA strand to resolve topological problems, and then religating the broken strands. Anthracyclines, including this compound, intercalate into the DNA and stabilize the covalent complex formed between topoisomerase II and the DNA, preventing the religation step. This leads to the accumulation of DNA double-strand breaks and ultimately triggers apoptotic cell death.
This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase II.
Materials:
-
Human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)
-
This compound and Daunorubicin (as a control)
-
Loading Dye (e.g., 25% Ficoll-400, 0.1% bromophenol blue, 0.1% xylene cyanol)
-
Agarose
-
TAE Buffer
-
Ethidium Bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures containing assay buffer, kDNA, and varying concentrations of this compound or a control compound.
-
Initiate the reaction by adding human topoisomerase IIα to each mixture.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution/loading dye containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the catenated kDNA (which remains in the well or migrates slowly) from the decatenated minicircles (which migrate into the gel).
-
Stain the gel with a DNA stain and visualize the DNA bands under UV light. Inhibition of topoisomerase II is observed as a decrease in the amount of decatenated minicircles compared to the control.
Workflow for Topoisomerase II Decatenation Assay:
References
Enzymatic Oxidative Activation of 5-Iminodaunorubicin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the enzymatic oxidative activation of 5-iminodaunorubicin, a quinone-modified analogue of the anthracycline antibiotic daunorubicin. Unlike its parent compound, this compound undergoes a unique activation pathway mediated by peroxidases, leading to the formation of a nitrogen-centered free radical. This distinct metabolic route may underpin its retained antileukemic activity and reduced cardiotoxicity, making it a subject of significant interest in cancer chemotherapy research.
Core Concepts
The enzymatic activation of this compound is primarily catalyzed by horseradish peroxidase (HRP) in the presence of hydrogen peroxide (H₂O₂).[1] This reaction results in the one-electron oxidation of the 5-imino group, generating a highly reactive nitrogen-centered free radical metabolite.[1] This process is in stark contrast to the parent compound, daunorubicin, which does not undergo oxidation under the same conditions.[1] The formation of this radical species suggests an alternative mechanism of action and metabolism for this compound, potentially diverting it from the pathways associated with the severe cardiotoxicity of other anthracyclines.
Quantitative Data Presentation
| Parameter | Value | Conditions | Reference |
| Apparent Second-Order Rate Constant (k₂app) | (2.51-5.11) × 10³ M⁻¹ s⁻¹ | Phosphate buffer pH 7.0 | (McCormick et al., 2003) |
Note: This rate constant is for the formation of the reactive intermediate from MP11 and H₂O₂ in the presence of this compound.
Experimental Protocols
The investigation into the enzymatic oxidative activation of this compound employs spectrophotometric and electron paramagnetic resonance (EPR) spectroscopy techniques.
Spectrophotometric Assay for this compound Oxidation
This protocol is a generalized procedure based on standard horseradish peroxidase assays and the specifics mentioned in the literature for this compound.
Objective: To monitor the enzymatic oxidation of this compound by horseradish peroxidase and hydrogen peroxide by observing changes in its absorption spectrum.
Materials:
-
This compound solution (concentration to be optimized)
-
Horseradish peroxidase (HRP) solution (e.g., 1-2 µg/ml)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 0.003%)
-
Phosphate buffer (e.g., 0.01M, at desired pH of 3, 6, or 8)
-
Spectrophotometer
-
Cuvettes
Procedure:
-
Prepare fresh solutions of this compound, HRP, and H₂O₂ in the desired pH buffer.
-
Set the spectrophotometer to scan a relevant wavelength range or to monitor at a specific wavelength where the absorbance of this compound changes upon oxidation.
-
In a cuvette, mix the this compound solution and the HRP solution.
-
Establish a baseline reading.
-
Initiate the reaction by adding the H₂O₂ solution to the cuvette and mix thoroughly.
-
Immediately begin recording the absorbance at regular time intervals to determine the rate of reaction.
-
The initial rate of oxidation can be calculated from the linear portion of the absorbance versus time curve.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Free Radical Detection
This protocol provides a general framework for the detection of the nitrogen-centered free radical metabolite of this compound.
Objective: To detect and characterize the free radical species generated during the enzymatic oxidation of this compound.
Materials:
-
This compound solution
-
Horseradish peroxidase (HRP) solution
-
Hydrogen peroxide (H₂O₂) solution
-
Phosphate buffer (pH adjusted)
-
EPR spectrometer
-
Capillary tubes for EPR samples
-
(Optional) Spin trapping agents if the radical is too short-lived for direct detection.
Procedure:
-
Prepare the reaction mixture by combining this compound, HRP, and H₂O₂ in the phosphate buffer within an EPR-compatible capillary tube.
-
Quickly freeze the sample in liquid nitrogen to trap the transient radical species, or perform the measurement at room temperature if the radical is stable enough.
-
Place the sample in the cavity of the EPR spectrometer.
-
Record the EPR spectrum. The presence of a signal indicates the generation of a free radical.
-
The characteristics of the EPR spectrum (e.g., g-factor, hyperfine splitting) can be used to identify the nature of the radical (in this case, a nitrogen-centered radical).
-
For kinetic studies, the intensity of the EPR signal can be monitored over time.
Visualizations
Enzymatic Activation Pathway
Caption: Enzymatic oxidation of this compound by HRP and H₂O₂.
Experimental Workflow
Caption: Workflow for studying this compound's enzymatic activation.
Potential Downstream Signaling Consequences
The generation of a nitrogen-centered free radical from this compound introduces a reactive species that can interact with various cellular components. While the specific downstream signaling pathways triggered by this particular radical are not fully elucidated, a general hypothesis based on the known effects of anthracycline-induced reactive species can be proposed. This includes the potential for interaction with cellular macromolecules and the modulation of redox-sensitive signaling pathways.
Caption: Hypothesized downstream effects of this compound activation.
Conclusion
The enzymatic oxidative activation of this compound represents a fascinating and clinically relevant area of research. The formation of a nitrogen-centered free radical via peroxidase-mediated oxidation distinguishes it from other anthracyclines and opens up new avenues for understanding its mechanism of action and for the rational design of novel anticancer agents with improved therapeutic profiles. Further research is warranted to fully elucidate the downstream biological consequences of this activation pathway and to harness its unique properties for therapeutic benefit.
References
5-Iminodaunorubicin Derivatives: A Technical Guide to Their Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core scientific principles and experimental data surrounding 5-iminodaunorubicin derivatives, a promising class of anthracycline analogues. This document provides a comprehensive overview of their synthesis, mechanism of action, and therapeutic potential, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Introduction
This compound is a quinone-modified analogue of the potent chemotherapeutic agent daunorubicin.[1] This modification has been shown to reduce cardiotoxicity, a significant dose-limiting side effect of traditional anthracyclines, while retaining valuable antileukemic activity.[1] Further derivatization, particularly at the N-3' position of the daunosamine sugar, has led to the development of novel compounds with potentially enhanced efficacy and altered pharmacological profiles. This guide will explore these derivatives, providing a foundational resource for researchers in the field of anticancer drug development.
Quantitative Data Presentation
The following tables summarize the in vitro and in vivo anticancer activities of this compound and its N-enamine derivatives against various cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound and its N-enamine Derivatives against Murine Leukemia Cell Lines
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| This compound | L1210 | Not explicitly stated, but showed significant activity | [1] |
| Daunorubicin | L1210 | - | |
| N-(1-carboethoxypropen-1-yl-2)-daunorubicin | L1210 & P388 | Showed optimal activity among tested derivatives | [2] |
| N-enamine derivatives of this compound (various) | L1210 & P388 | Evaluated, with varying degrees of activity | [2] |
Note: Specific IC50 values for all compounds are not consistently reported in the literature in a comparative format. The data indicates that N-enamine derivatives of this compound have been synthesized and show antileukemic activity.
Table 2: In Vivo Antileukemic Activity of this compound in Mice
| Compound | Animal Model | Tumor Model | Key Findings | Reference |
| This compound | Mice | L1210 Leukemia | Retains antileukemic activity | [1] |
| N-enamine derivatives of this compound | Mice | L1210 & P388 Leukemia | Evaluated for in vivo antileukemic activity | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these research findings.
MTT Cytotoxicity Assay
This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., L1210, P388)
-
Complete cell culture medium
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound derivatives.
Materials:
-
Flow cytometer
-
Cancer cell lines
-
6-well plates
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound derivatives for a specified time. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis signaling pathways.
Materials:
-
SDS-PAGE equipment
-
Electrotransfer apparatus
-
PVDF or nitrocellulose membranes
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, Bcl-2, Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound derivatives, then lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
In Vivo Antileukemic Activity in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound derivatives.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Human leukemia cell line (e.g., HL-60)
-
This compound derivatives formulated for injection
-
Sterile PBS or saline
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Inject a suspension of human leukemia cells (e.g., 1 x 10⁶ cells) intravenously or subcutaneously into the mice.
-
Tumor Growth Monitoring: Monitor the mice for signs of disease progression. For subcutaneous models, measure tumor volume regularly with calipers.
-
Compound Administration: Once tumors are established or on a predetermined schedule, administer the this compound derivatives (and a vehicle control) via an appropriate route (e.g., intraperitoneal or intravenous injection).
-
Efficacy Assessment: Monitor tumor growth and the overall health of the mice (including body weight). The primary endpoint is often an increase in survival time or a reduction in tumor volume compared to the control group.
-
Toxicity Assessment: Monitor for signs of toxicity, such as weight loss, behavioral changes, and at the end of the study, perform histological analysis of major organs.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for anthracyclines, including daunorubicin and likely its 5-imino derivatives, involves the inhibition of topoisomerase II and intercalation into DNA. This leads to the stabilization of the topoisomerase II-DNA cleavage complex, resulting in DNA strand breaks and the induction of apoptosis.
Beyond this direct interaction with DNA, evidence suggests that these compounds trigger complex intracellular signaling cascades. Based on studies of the parent compound, daunorubicin, the following pathways are likely modulated by this compound derivatives:
-
Sphingomyelin-Ceramide Pathway: Daunorubicin has been shown to induce the hydrolysis of sphingomyelin to generate the second messenger ceramide, which is a key mediator of apoptosis.
-
JNK and PI3K/AKT Pathways: The pro-apoptotic c-Jun N-terminal kinase (JNK) pathway can be activated by daunorubicin, while the pro-survival PI3K/AKT pathway may be inhibited, tipping the cellular balance towards apoptosis.
Below are diagrams illustrating the general experimental workflows and the inferred signaling pathways.
References
Theoretical Modeling of 5-Iminodaunorubicin-DNA Binding: A Technical Guide
Introduction
5-Iminodaunorubicin is a quinone-modified analogue of the potent anthracycline chemotherapeutic agent, daunorubicin.[1] It has garnered significant interest due to its retained antileukemic activity in mice and, notably, its reduced cardiotoxic properties compared to its parent compounds, daunorubicin and doxorubicin.[1][2] The primary mechanism of action for anthracyclines is widely believed to be their intercalation into DNA, a process that disrupts DNA replication and transcription, ultimately leading to cell death.[3][4] Understanding the intricate molecular interactions between this compound and DNA at a theoretical level is paramount for the rational design of new analogues with improved efficacy and reduced toxicity.
This technical guide provides an in-depth overview of the theoretical and computational approaches used to model the binding of this compound to DNA. It is intended for researchers, scientists, and drug development professionals engaged in the study of drug-DNA interactions and cancer chemotherapy.
The Intercalation Process: A Conceptual Overview
The interaction between anthracyclines and DNA is a multi-step process. The initial binding is often driven by electrostatic interactions between the positively charged amino group of the sugar moiety and the negatively charged phosphate backbone of DNA.[5][6] This is followed by the insertion of the planar chromophore ring system between adjacent base pairs of the DNA double helix. This intercalation process is stabilized by a combination of van der Waals forces, hydrogen bonds, and π-π stacking interactions.[7]
Figure 1: Conceptual workflow of anthracycline DNA binding.
Theoretical Modeling Workflow
A robust computational strategy is essential to elucidate the atomic-level details of the this compound-DNA complex. This typically involves a multi-step approach that combines molecular docking, molecular dynamics (MD) simulations, and free energy calculations.
Figure 2: A typical workflow for the theoretical modeling of drug-DNA interactions.
Quantitative Data on DNA Binding of Anthracyclines
Table 1: Thermodynamic Parameters of Daunorubicin-DNA Interaction
| DNA Sequence/Type | Method | Binding Constant (K_a) (M⁻¹) | Enthalpy (ΔH°) (kcal/mol) | Entropy (ΔS°) (cal/mol·K) | Gibbs Free Energy (ΔG°) (kcal/mol) | Reference |
| Polymeric DNA duplexes | Microcalorimetry | Not Reported | -6.5 to -9.5 | Not Reported | Not Reported | [9] |
| DNA Tetrahedron (ASOs-TD) | ITC | 1.25 x 10⁵ | -1.95 | 16.7 | -6.93 | [8] |
| Calf Thymus DNA | Not Specified | Not Reported | Favorable | Favorable (major contributor) | Favorable | [6] |
Note: Binding free energy becomes more favorable with increased temperature, indicating an entropy-driven process.[6]
Table 2: Computational Binding Data for Various DNA Intercalators and Groove Binders
| Compound | DNA Sequence | Method | Binding Energy/Score (kcal/mol) | Reference |
| Daunorubicin | Not Specified | Molecular Docking (GlideScore) | -3.81 (relative value) | [7] |
| Barbituric Acid Derivatives | CG-rich (1CGC) | Molecular Docking | -8.80 | [10] |
| Barbituric Acid Derivatives | AT-rich (1DNE) | Molecular Docking | -8.10 | [10] |
| OBMF (HMF degradant) | Minor Groove | Molecular Docking | -36.36 (global binding energy) | [11] |
Note: These values are highly dependent on the specific computational method and force field used and should be interpreted as indicative rather than absolute.
Key Molecular Interactions
Based on studies of daunorubicin and doxorubicin, the binding of this compound to DNA is expected to involve a combination of intercalation and groove binding. The planar anthracycline core intercalates between GC-rich sequences, while the daunosamine sugar moiety sits in the minor groove, forming hydrogen bonds with the DNA backbone and base pairs. The modification at the C5 position (imino group instead of a carbonyl group) may subtly alter the electronic properties and hydrogen bonding potential of the chromophore, which could influence binding affinity and sequence specificity.
Figure 3: Key stabilizing interactions between this compound and DNA.
Methodologies and Protocols
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding constant (K_a), enthalpy change (ΔH°), and stoichiometry (n).
-
Solution Preparation : Prepare solutions of this compound and a specific DNA oligonucleotide (e.g., calf thymus DNA) in a suitable buffer (e.g., phosphate buffer at pH 7.4).[10] The concentrations should be accurately determined spectrophotometrically.
-
Instrument Setup : Degas all solutions thoroughly to avoid bubbles. Load the DNA solution into the sample cell of the microcalorimeter and the this compound solution into the injection syringe.
-
Titration : Equilibrate the system at the desired temperature (e.g., 25°C). Perform a series of small, sequential injections of the drug solution into the DNA solution while monitoring the heat change.
-
Data Analysis : Integrate the heat-change peaks to obtain the heat per injection. Plot this against the molar ratio of drug to DNA. Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters K_a, ΔH°, and n. The Gibbs free energy (ΔG°) and entropy (ΔS°) can then be calculated using the equation: ΔG° = -RTln(K_a) = ΔH° - TΔS°.
Computational Protocol: Molecular Docking and MD Simulation
This protocol outlines a standard approach for predicting and analyzing the binding mode of this compound with a DNA duplex.
-
Preparation of Structures :
-
Ligand : Obtain the 3D structure of this compound. If a crystal structure is unavailable, it can be built from the structure of daunorubicin. Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.[12]
-
Receptor : Select a relevant B-DNA structure from the Protein Data Bank (PDB), preferably one with a known anthracycline binding site (e.g., a sequence like 5'-ATCGAT-3').[13] Remove any existing ligands and water molecules. Add polar hydrogens and assign appropriate partial charges.[12][14]
-
-
Molecular Docking :
-
Use a docking program such as AutoDock.[14] Define a grid box that encompasses the likely intercalation site and minor groove of the DNA.
-
Perform the docking simulation using a genetic algorithm or other suitable search algorithm to generate a set of possible binding poses.[14]
-
Rank the poses based on the scoring function, which estimates the binding free energy. The lowest energy pose is typically considered the most likely binding mode.
-
-
Molecular Dynamics (MD) Simulation :
-
Take the best-ranked docked complex as the starting structure for the MD simulation.
-
Solvate the complex in a periodic box of water molecules and add counter-ions to neutralize the system.
-
Use a suitable force field, such as AMBER, for both the DNA and the drug.[15]
-
Perform energy minimization to relax the system, followed by a gradual heating phase and an equilibration phase.
-
Run a production MD simulation for a sufficient time (e.g., several nanoseconds or more) to observe the dynamics and stability of the complex.[16]
-
-
Trajectory Analysis :
-
Analyze the MD trajectory to calculate metrics like Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions.
-
Perform hydrogen bond analysis to identify persistent hydrogen bonds between the drug and DNA.
-
Calculate the binding free energy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) by analyzing snapshots from the trajectory.
-
References
- 1. This compound. Reduced cardiotoxic properties in an antitumor anthracycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Intercalation and induction of strand breaks by adriamycin and daunomycin: a study with human genomic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Daunomycin, an antitumor DNA intercalator, influences histone-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Daunomycin Intercalation into DNA from Enhanced Sampling Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Daunomycin interaction with DNA: microcalorimetric studies of the thermodynamics and binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA-Based Electrodes and Computational Approaches on the Intercalation Study of Antitumoral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermodynamic and cellular studies of doxorubicin/daunorubicin loaded by a DNA tetrahedron for diagnostic imaging, chemotherapy, and gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermodynamic characterization of daunomycin-DNA interactions: microcalorimetric measurements of daunomycin-DNA binding enthalpies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, molecular modeling and DNA-binding studies of new barbituric acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. Preferential binding of daunomycin to 5'ATCG and 5'ATGC sequences revealed by footprinting titration experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. daneshyari.com [daneshyari.com]
- 16. researchgate.net [researchgate.net]
Initial Investigations into 5-Iminodaunorubicin Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iminodaunorubicin is a quinone-modified anthracycline and an analog of the well-known chemotherapeutic agent daunorubicin. This modification, the replacement of the C5-carbonyl oxygen with an imino group, significantly alters its biological properties, offering a potentially improved therapeutic window. This technical guide provides an in-depth overview of the initial investigations into the cytotoxicity of this compound, focusing on its mechanism of action, comparative efficacy with related compounds, and the experimental methodologies used for its evaluation.
Core Mechanisms of Action
The cytotoxic effects of this compound are primarily attributed to its ability to induce DNA damage, leading to the activation of apoptotic pathways and cell cycle arrest. Unlike its parent compound, daunorubicin, and the closely related doxorubicin, this compound exhibits a reduced capacity for generating free radicals, suggesting a distinct mechanism of action that may contribute to a more favorable safety profile, particularly concerning cardiotoxicity.
DNA Damage and Repair
Initial studies have demonstrated that this compound is a potent inducer of DNA strand breaks. In comparative analyses with Adriamycin (doxorubicin), this compound was found to produce more single-strand DNA breaks at equivalent cytocidal concentrations in human colon carcinoma cells.[1] Similarly, in mouse leukemia L1210 cells, it was more efficient at inducing DNA breaks than Adriamycin.[2]
A key distinguishing feature of this compound is the rapid repair of the DNA lesions it induces. Following the removal of the drug, the DNA scission caused by this compound is quickly resolved, a characteristic that contrasts with the more persistent DNA damage caused by Adriamycin.[1][2] This rapid repair kinetic is correlated with the faster uptake and efflux of this compound from cells compared to Adriamycin.[1]
The ability of this compound to induce significant DNA damage despite its lower potential for free radical formation suggests that its primary mechanism of DNA scission is not dependent on reactive oxygen species (ROS) generation, a major contributor to the cardiotoxicity of other anthracyclines.[1][2]
Quantitative Cytotoxicity Data
While specific IC50 values for this compound across a broad range of cancer cell lines are not extensively documented in publicly available literature, comparative studies provide insights into its potency. The tables below summarize the available comparative cytotoxicity data and IC50 values for the parent compound, daunorubicin, to provide a contextual reference for the anticipated efficacy of this compound.
Table 1: Comparative Cytotoxicity of this compound and Doxorubicin
| Cell Line | Drug | Observation | Reference |
| Human Colon Carcinoma | This compound vs. Doxorubicin | At equivalent cytocidal concentrations, this compound induces more DNA single-strand breaks. | [1] |
| Mouse Leukemia L1210 | This compound vs. Doxorubicin | This compound is more efficient at producing DNA breaks. | [2] |
Table 2: IC50 Values for Daunorubicin in Various Cancer Cell Lines
| Cell Line | IC50 Value | Reference |
| THP-1 (Acute Myeloid Leukemia) | > 1 µM | [3] |
| KG-1 (Acute Myeloid Leukemia) | ~ 0.5 µM | [3] |
| HL-60 (Acute Promyelocytic Leukemia) | ~ 0.1 µM | [3] |
| Kasumi-1 (Acute Myeloid Leukemia) | < 0.1 µM | [3] |
Signaling Pathways in this compound-Induced Cell Death
The cytotoxic effects of this compound are executed through the induction of apoptosis and cell cycle arrest. While specific signaling pathways for this compound are still under investigation, the mechanisms of its parent compound, daunorubicin, provide a likely framework.
Apoptosis Induction
Daunorubicin is known to trigger apoptosis through both intrinsic and extrinsic pathways. A key initiating event is the generation of ceramide through the hydrolysis of sphingomyelin.[4] This is followed by the activation of a cascade of signaling molecules. Studies on daunorubicin have shown the involvement of the pro-apoptotic JNK pathway and the inactivation of the pro-survival PI3K/AKT pathway.[5] It is plausible that this compound activates similar apoptotic signaling cascades.
Caption: Proposed intrinsic apoptosis signaling pathway induced by this compound.
Cell Cycle Arrest
Daunorubicin has been shown to induce cell cycle arrest, primarily at the G2/M phase.[6][7] This arrest is a crucial checkpoint that prevents cells with damaged DNA from proceeding through mitosis, thereby averting the propagation of genetic errors. The arrest is often mediated by the p53 tumor suppressor protein, which can transcriptionally activate cyclin-dependent kinase inhibitors like p21.
Caption: Proposed G2/M cell cycle arrest pathway induced by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of anthracycline cytotoxicity. These protocols can be adapted for the specific analysis of this compound.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Flow Cytometry for Cell Cycle Analysis
This technique determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Culture cells with and without this compound.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a solution containing RNase A and propidium iodide.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blotting for Signaling Protein Analysis
This method is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific to the target proteins (e.g., p53, Bax, Bcl-2, cleaved caspases, p21).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Conclusion
Initial investigations into the cytotoxicity of this compound reveal it to be a potent antineoplastic agent with a mechanism of action that is distinct from its parent compound, daunorubicin. Its ability to induce substantial but rapidly repaired DNA damage, coupled with a lower propensity for free radical formation, suggests a potentially improved therapeutic index. Further research is warranted to fully elucidate its specific signaling pathways and to establish a comprehensive profile of its cytotoxic efficacy across a wider range of cancer cell types. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for these future investigations.
References
- 1. Comparison of DNA scission and cytotoxicity produced by Adriamycin and this compound in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. miR-9 Enhances the Chemosensitivity of AML Cells to Daunorubicin by Targeting the EIF5A2/MCL-1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Daunorubicin-induced apoptosis: triggering of ceramide generation through sphingomyelin hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Daunorubicin induces cell death via activation of apoptotic signalling pathway and inactivation of survival pathway in muscle-derived stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of daunorubicin on cell growth, cell cycle and induction of apoptosis in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 5-Iminodaunorubicin In Vitro Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iminodaunorubicin is a quinone-modified analogue of the anthracycline antibiotic, daunorubicin.[1] Anthracyclines are a class of potent chemotherapeutic agents widely used in the treatment of various cancers, including leukemias and solid tumors. The primary mechanism of action for anthracyclines involves DNA intercalation and the inhibition of topoisomerase II, leading to DNA damage and ultimately, apoptosis (programmed cell death).[2] Unlike its parent compound, this compound is reported to have a reduced potential for generating free radicals, which may contribute to a different safety profile, particularly concerning cardiotoxicity.[1]
These application notes provide a detailed protocol for determining the in vitro cytotoxicity of this compound using a common colorimetric method, the MTT assay. This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Data Presentation
The following table summarizes the known in vitro cytotoxic activity of this compound against various cancer cell lines. Specific IC50 values for this compound are not widely available in publicly accessible literature; therefore, a qualitative comparison is provided based on available studies.
| Cell Line | Cancer Type | This compound Cytotoxic Activity | Comparator Drug | Comparator Cytotoxic Activity | Reference |
| HT-29 | Human Colon Carcinoma | Demonstrated cytotoxic and DNA-damaging effects.[1] | Doxorubicin (Adriamycin) | Comparable cytotoxicity at equitoxic concentrations.[1] | [1] |
| L1210 | Murine Leukemia | Retains antileukemic activity. | - | - |
Note: The IC50 (half-maximal inhibitory concentration) is a quantitative measure of the concentration of a drug that is required to inhibit a biological process by 50%. The values can vary depending on the cell line, exposure time, and assay conditions.
Experimental Protocols
MTT Assay for In Vitro Cytotoxicity of this compound
This protocol is adapted from standard MTT assay procedures for anticancer drugs.
Objective: To determine the IC50 value of this compound in a selected cancer cell line.
Materials:
-
This compound hydrochloride
-
Cancer cell line of interest (e.g., HT-29, L1210)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution (for adherent cells)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer (e.g., 20% SDS in 50% DMF)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader (spectrophotometer) capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
For adherent cells, harvest cells using trypsin-EDTA and resuspend in complete medium. For suspension cells, directly resuspend from culture.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment (for adherent cells) and recovery.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
After the 24-hour incubation, carefully remove the medium from the wells (for adherent cells) and add 100 µL of the various concentrations of this compound. For suspension cells, add 100 µL of 2x concentrated drug solutions to the existing 100 µL of cell suspension.
-
Include control wells:
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the drug.
-
Untreated Control: Cells in complete medium only.
-
Blank: Medium only (no cells).
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
Following the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C and 5% CO2. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
After the MTT incubation, carefully remove the medium from the wells without disturbing the formazan crystals. For suspension cells, centrifuge the plate at a low speed and then remove the supernatant.
-
Add 150 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each drug concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Plot the percentage of cell viability against the log of the drug concentration.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Visualizations
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.
Signaling Pathway of this compound-Induced Cytotoxicity
Caption: Proposed signaling pathway for this compound-induced cell death.
References
Application Notes and Protocols for 5-Iminodaunorubicin in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 5-Iminodaunorubicin, a quinone-modified anthracycline, in cancer cell line research. Due to the limited availability of specific quantitative data for this compound, this document leverages data and protocols from its parent compound, Daunorubicin, as a foundational reference. Researchers are advised to use this information as a starting point and to perform dose-response experiments to determine the optimal concentrations for their specific cell lines and experimental conditions.
Mechanism of Action
This compound, like its parent compound Daunorubicin, is understood to exert its cytotoxic effects primarily through the inhibition of topoisomerase II and intercalation into DNA. This action leads to the stabilization of the DNA-topoisomerase II complex after DNA strand cleavage, preventing the re-ligation of the DNA strands and ultimately halting DNA replication and transcription.[1] Unlike some other anthracyclines, this compound is noted for not spontaneously generating free radicals, which may alter its biological activity and toxicity profile.[2] Studies have shown that at equivalent cytocidal concentrations, this compound can produce more initial single-strand DNA breaks than Adriamycin, although these are more rapidly repaired upon drug removal.[2]
The induction of apoptosis is a key outcome of Daunorubicin treatment. This process can be initiated through the generation of ceramide via sphingomyelin hydrolysis.[1] Furthermore, Daunorubicin has been shown to cause cell cycle arrest, typically in the G2/M phase, in various cancer cell lines.[3][4]
Caption: Simplified signaling pathway of this compound.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Daunorubicin in various cancer cell lines. This data can be used as a preliminary guide for determining the concentration range for this compound in initial experiments.
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Acute Promyelocytic Leukemia | 0.03 - 0.1 µM |
| K562 | Chronic Myelogenous Leukemia | 0.05 - 0.2 µM |
| MOLT-4 | Acute Lymphoblastic Leukemia | ~0.01 µM |
| CCRF-CEM | Acute Lymphoblastic Leukemia | ~0.01 µM |
| SUP-B15 | B-cell Acute Lymphoblastic Leukemia | ~0.1 µM |
| A549 | Lung Carcinoma | Varies |
| HCT116 | Colon Carcinoma | Varies |
| MCF7 | Breast Adenocarcinoma | Varies |
Note: IC50 values are highly dependent on the specific cell line, assay conditions (e.g., incubation time, cell density), and the specific derivative of the drug used. The values presented here are approximate and gathered from various sources for Daunorubicin. It is crucial to determine the IC50 of this compound empirically for each cell line under your specific experimental conditions.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
Cancer cell lines of interest
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO, and stored at -20°C)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: General workflow for in vitro screening.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
This compound
-
70% Ethanol (ice-cold)
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound as described in the apoptosis assay protocol.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
By following these protocols and using the provided information as a guide, researchers can effectively investigate the in vitro anti-cancer properties of this compound. It is imperative to meticulously document all experimental conditions and perform appropriate controls to ensure the validity and reproducibility of the results.
References
- 1. Daunorubicin-induced apoptosis: triggering of ceramide generation through sphingomyelin hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effects of daunorubicin on cell growth, cell cycle and induction of apoptosis in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Time dependent response of daunorubicin on cytotoxicity, cell cycle and DNA repair in acute lymphoblastic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Iminodaunorubicin in P388 and L1210 Leukemia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
The primary mechanism of action of 5-Iminodaunorubicin, like its parent compound daunorubicin, is believed to involve the inhibition of DNA and RNA synthesis. This is achieved through two main processes:
-
DNA Intercalation: The planar aromatic chromophore of the molecule inserts itself between the base pairs of the DNA double helix. This intercalation leads to a local unwinding of the DNA and interferes with the processes of replication and transcription.
-
Topoisomerase II Inhibition: this compound is thought to stabilize the complex formed between DNA and topoisomerase II. This enzyme is crucial for relieving topological stress in DNA during replication. By stabilizing the cleavable complex, the drug prevents the re-ligation of the DNA strands, leading to double-strand breaks and ultimately triggering apoptosis.
It has been suggested that the 5-imino modification may influence the electronic properties of the quinone system, potentially affecting its redox cycling and the generation of reactive oxygen species (ROS), which is another mechanism contributing to the cytotoxicity of anthracyclines.
Data Presentation
While specific IC50 values and in vivo efficacy data for this compound against P388 and L1210 leukemia are not detailed in the readily available literature, the following tables provide a template for how such data would be presented. Researchers should populate these tables with their own experimental results.
Table 1: In Vitro Cytotoxicity of this compound against P388 and L1210 Cells
| Cell Line | Compound | IC50 (µM)[1] | Exposure Time (hours) | Assay Method |
| P388 | This compound | Data not available | 48 / 72 | MTT / XTT Assay |
| Daunorubicin (Reference) | Insert literature value | 48 / 72 | MTT / XTT Assay | |
| L1210 | This compound | Data not available | 48 / 72 | MTT / XTT Assay |
| Daunorubicin (Reference) | Insert literature value | 48 / 72 | MTT / XTT Assay |
IC50 values are highly dependent on the specific experimental conditions and should be determined empirically.
Table 2: In Vivo Antitumor Activity of this compound in Murine Leukemia Models
| Model | Compound | Dose (mg/kg) | Dosing Schedule | T/C (%)* | Increase in Lifespan (%) |
| P388 | This compound | Data not available | e.g., i.p., qd x 5 | Data not available | Data not available |
| Daunorubicin (Reference) | Insert literature value | e.g., i.p., qd x 5 | Insert literature value | Insert literature value | |
| L1210 | This compound | Data not available | e.g., i.p., qd x 5 | Data not available | Data not available |
| Daunorubicin (Reference) | Insert literature value | e.g., i.p., qd x 5 | Insert literature value | Insert literature value |
*T/C (%) = (Median survival time of treated group / Median survival time of control group) x 100
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound. These are generalized protocols and may require optimization for specific laboratory conditions.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on P388 and L1210 leukemia cell lines.
Materials:
-
P388 and L1210 cell lines
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in a suitable solvent, e.g., DMSO, and diluted in media)
-
Daunorubicin (as a positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed P388 or L1210 cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound and Daunorubicin in complete medium. Add 100 µL of the drug solutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the drug).
-
Incubation: Incubate the plates for 48 or 72 hours in a humidified incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable software.
Protocol 2: In Vivo Antitumor Activity in Murine Leukemia Models
Objective: To evaluate the in vivo efficacy of this compound in mice bearing P388 or L1210 leukemia.
Materials:
-
DBA/2 or BDF1 mice (female, 6-8 weeks old)
-
P388 or L1210 leukemia cells
-
This compound (formulated for in vivo administration, e.g., in saline or a suitable vehicle)
-
Daunorubicin (as a positive control)
-
Sterile syringes and needles
-
Animal balance
Procedure:
-
Tumor Inoculation: Inoculate mice intraperitoneally (i.p.) with 1 x 10^6 P388 cells or 1 x 10^5 L1210 cells.
-
Animal Grouping: Randomly divide the mice into groups (n=8-10 per group):
-
Vehicle control
-
This compound (multiple dose levels)
-
Daunorubicin (positive control)
-
-
Drug Administration: Start the treatment 24 hours after tumor inoculation. Administer the compounds i.p. according to a predetermined schedule (e.g., daily for 5 days).
-
Monitoring: Monitor the mice daily for signs of toxicity (e.g., weight loss, behavioral changes) and record the survival time of each mouse.
-
Data Analysis: Calculate the median survival time for each group. Determine the percentage of increase in lifespan (%ILS) using the formula: ((Median survival of treated group - Median survival of control group) / Median survival of control group) x 100. The T/C (%) can also be calculated as described in Table 2.
Mandatory Visualizations
Signaling Pathway of this compound's Cytotoxic Action
Caption: Proposed mechanism of this compound leading to leukemic cell death.
Experimental Workflow for In Vitro and In Vivo Evaluation
Caption: Workflow for evaluating this compound in leukemia models.
Logical Relationship of the Study
Caption: Logical progression of the research on this compound.
References
Protocol for Assessing 5-Iminodaunorubicin-Induced Apoptosis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Iminodaunorubicin (5-IDN) is an anthracycline antibiotic and a derivative of daunorubicin, a widely used chemotherapeutic agent. Anthracyclines are known to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, or programmed cell death. Understanding the specific pathways and quantifying the extent of apoptosis induced by 5-IDN is crucial for its development as a potential anti-cancer therapeutic. This document provides a comprehensive set of protocols for assessing 5-IDN-induced apoptosis in a typical cancer cell line model. The methodologies cover the detection of key apoptotic events, from early-stage membrane changes to the activation of executioner caspases and mitochondrial involvement.
The primary mechanisms of action for anthracyclines like daunorubicin involve DNA intercalation and the inhibition of topoisomerase II, which leads to DNA damage.[1][2][3] This cellular stress, coupled with the generation of reactive oxygen species (ROS), can trigger a cascade of signaling events culminating in apoptosis.[4][5][6] The apoptotic response to daunorubicin is regulated by multiple signaling pathways, including the sphingomyelin-ceramide pathway and the activation of stress-activated protein kinases.[7][8][9] Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways can be activated, leading to the execution phase of apoptosis.[10]
Due to the limited availability of specific quantitative data for this compound, the tables below present illustrative data for its parent compound, daunorubicin, to provide a representative example of expected dose-dependent apoptotic effects.
Data Presentation: Illustrative Quantitative Data for Daunorubicin
Table 1: Dose-Dependent Induction of Apoptosis by Daunorubicin in Leukemia Cell Lines
| Concentration (µM) | Cell Line | % Apoptotic Cells (Annexin V+) | Treatment Time (hours) |
| 0 (Control) | MOLT-4 | ~5% | 24 |
| 10 | MOLT-4 | 27.48% | 24 |
| 0 (Control) | CCRF-CEM | ~4% | 24 |
| 10 | CCRF-CEM | 14.15% | 24 |
| 0 (Control) | HCT116 | ~3% | 24 |
| 0.5 | HCT116 | ~15% | 24 |
| 1.0 | HCT116 | ~25% | 24 |
Data is illustrative and compiled from studies on daunorubicin.[10][11][12]
Table 2: Effect of Daunorubicin on Caspase-3/7 Activity
| Concentration (µM) | Cell Line | Fold Increase in Caspase-3/7 Activity | Treatment Time (hours) |
| 0 (Control) | HCT116 | 1.0 | 24 |
| 0.5 | HCT116 | ~2.5 | 24 |
| 1.0 | HCT116 | ~4.0 | 24 |
| 0 (Control) | Jurkat E6.1 | 1.0 | 24 |
| 0.1 | Jurkat E6.1 | ~33.4 | 24 |
Data is illustrative and based on studies using daunorubicin.[12][13]
Table 3: Modulation of Apoptotic Regulatory Proteins by Daunorubicin
| Treatment | Cell Line | Bax:Bcl-2 Ratio (Fold Change vs. Control) |
| Daunorubicin (1 µM, 24h) | RPE cells | Increased |
| Daunorubicin (1 µM, 24h) | HCT116 | Increased |
Qualitative and quantitative changes are based on representative studies with daunorubicin and other anthracyclines.[12][14][15][16][17][18]
Experimental Protocols
Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Cancer cell line of interest
-
This compound
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 2-5 x 10^5 cells/well and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) and a vehicle control for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation agent like Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Caspase-3/7 Activity Assay
This colorimetric or fluorometric assay quantifies the activity of executioner caspases 3 and 7.
Materials:
-
Caspase-3/7 Activity Assay Kit (e.g., containing a DEVD-pNA or DEVD-AMC substrate)
-
Cell Lysis Buffer
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Cell Treatment and Lysis: Seed and treat cells with this compound as described in Protocol 1. After treatment, harvest the cells and lyse them according to the assay kit manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
Assay Reaction: Add 50-100 µg of protein lysate to each well of a 96-well plate. Add the caspase-3/7 substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader. The signal is proportional to the caspase-3/7 activity.
-
Data Analysis: Calculate the fold increase in caspase activity relative to the untreated control.
Western Blotting for Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key apoptotic proteins such as Bax, Bcl-2, and cleaved caspases.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with this compound, harvest, and lyse using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin. Calculate the Bax/Bcl-2 ratio.
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay uses a fluorescent dye like JC-1 to detect changes in the mitochondrial membrane potential, an early indicator of apoptosis.
Materials:
-
JC-1 Mitochondrial Membrane Potential Assay Kit
-
Black, clear-bottom 96-well plate
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound. Include a positive control for depolarization (e.g., CCCP).
-
JC-1 Staining: After treatment, remove the media and add the JC-1 staining solution to each well.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: Remove the staining solution and wash the cells with assay buffer.
-
Analysis: Measure the fluorescence intensity. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[19][20][21][22][23] The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for assessing apoptosis.
References
- 1. adooq.com [adooq.com]
- 2. Topoisomerases inhibition and DNA binding mode of daunomycin–oligoarginine conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topoisomerases inhibition and DNA binding mode of daunomycin-oligoarginine conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Adriamycin and daunomycin generate reactive oxygen compounds in erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. [PDF] Signaling pathways activated by daunorubicin. | Semantic Scholar [semanticscholar.org]
- 9. Signaling pathways activated by daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intrinsic and extrinsic apoptosis responses in leukaemia cells following daunorubicin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Caspase-3-like activity is necessary but not sufficient for daunorubicin-induced apoptosis in Jurkat human lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bcl-2, Bax, and c-Fos expression correlates to RPE cell apoptosis induced by UV-light and daunorubicin [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Doxorubicin Changes Bax /Bcl-xL Ratio, Caspase-8 and 9 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Mitochondrial Membrane Potential Detection JC-1 MitoMP Detection Kit Dojindo [dojindo.com]
- 20. Mitochondrial Membrane Potential Assay Kit (with JC-1) - Elabscience® [elabscience.com]
- 21. Comprehensive analysis of cellular metrics: From proliferation to mitochondrial membrane potential and cell death in a single sample - PMC [pmc.ncbi.nlm.nih.gov]
- 22. plus.ac.at [plus.ac.at]
- 23. researchgate.net [researchgate.net]
Application Note: Quantification of 5-Iminodaunorubicin in Cells by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantification of 5-Iminodaunorubicin, a potent analog of the anthracycline antibiotic daunorubicin, in cellular matrices. The protocol is designed for researchers, scientists, and professionals in drug development engaged in pharmacokinetic and pharmacodynamic studies of this chemotherapeutic agent. The method employs a reversed-phase C18 column with a gradient elution program and UV detection, ensuring high resolution and accuracy. This document provides comprehensive experimental protocols for sample preparation from cell culture, chromatographic conditions, and data analysis.
Introduction
This compound is a synthetic derivative of daunorubicin, an established anticancer drug used in the treatment of various leukemias.[1] Like its parent compound, this compound is believed to exert its cytotoxic effects through the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair.[2][3][4] This interference with DNA metabolism leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells. Accurate quantification of intracellular drug concentrations is paramount for understanding its cellular uptake, metabolism, and mechanism of action, which are critical parameters in the evaluation of its therapeutic potential. This application note presents a validated HPLC method to precisely measure this compound levels in cultured cells.
Experimental Protocols
Materials and Reagents
-
This compound standard (≥98% purity)
-
Daunorubicin hydrochloride (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered)
-
Formic acid (LC-MS grade)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Fetal Bovine Serum (FBS)
-
Cell culture medium (e.g., RPMI-1640)
-
Cancer cell line (e.g., K562, human leukemia cells)
-
BCA Protein Assay Kit
Equipment
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Centrifuge
-
Cell counter
-
Incubator (37°C, 5% CO₂)
-
Vortex mixer
-
Sonicator
-
pH meter
Cell Culture and Treatment
-
Cell Seeding: Seed K562 cells in a 6-well plate at a density of 5 x 10⁵ cells/well in RPMI-1640 medium supplemented with 10% FBS and incubate overnight.
-
Drug Incubation: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and incubate for the desired time periods (e.g., 2, 6, 24 hours).
Sample Preparation
-
Cell Harvesting: After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add 200 µL of ice-cold lysis buffer (e.g., RIPA buffer) to each well and scrape the cells. Transfer the cell lysate to a microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of a small aliquot of the cell lysate using a BCA protein assay for normalization.
-
Protein Precipitation and Extraction: To the remaining cell lysate, add 400 µL of ice-cold methanol containing the internal standard (Daunorubicin, 1 µg/mL). Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Sample Collection: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase and transfer to an HPLC vial for analysis.
HPLC Conditions
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-10 min: 10-90% B (linear gradient)
-
10-12 min: 90% B
-
12-12.1 min: 90-10% B (linear gradient)
-
12.1-15 min: 10% B (column re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 485 nm (based on the absorbance spectra of similar anthracyclines)
-
Column Temperature: 30°C
Data Presentation
The quantitative data for the HPLC method validation should be summarized as follows:
| Parameter | This compound | Daunorubicin (IS) |
| Retention Time (min) | ~ 6.5 | ~ 7.2 |
| Linearity Range (µg/mL) | 0.05 - 10 | - |
| Correlation Coefficient (r²) | > 0.998 | - |
| Limit of Detection (LOD) (ng/mL) | 15 | - |
| Limit of Quantification (LOQ) (ng/mL) | 50 | - |
| Recovery (%) | 85 - 95 | - |
| Intra-day Precision (%RSD) | < 5% | - |
| Inter-day Precision (%RSD) | < 8% | - |
| Table 1: Summary of HPLC method validation parameters for the quantification of this compound. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification in cells.
Proposed Signaling Pathway of this compound
References
Application Notes and Protocols for Cell Cycle Analysis of Cells Treated with 5-Iminodaunorubicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iminodaunorubicin is a quinone-modified anthracycline and an analog of the potent anti-cancer agent daunorubicin. Anthracyclines are a class of chemotherapeutic agents widely used in the treatment of various cancers, including leukemias and solid tumors. Their primary mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II, an enzyme critical for resolving DNA topological problems during replication and transcription. This interference with DNA metabolism leads to the induction of DNA strand breaks, ultimately triggering cell cycle arrest and programmed cell death (apoptosis).
Understanding the effects of novel drug candidates like this compound on the cell cycle is a fundamental aspect of pre-clinical drug development. Cell cycle analysis by flow cytometry provides a robust and quantitative method to assess the cytostatic and cytotoxic effects of a compound. By staining DNA with a fluorescent dye such as propidium iodide (PI), the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) can be determined based on their DNA content. This information is crucial for elucidating the drug's mechanism of action and its potential therapeutic efficacy.
These application notes provide detailed protocols for the analysis of cell cycle progression and apoptosis in cells treated with this compound.
Principle of the Assay
Cell cycle analysis using propidium iodide (PI) is based on the stoichiometric binding of the dye to DNA. Cells in the G2 and M phases of the cell cycle have twice the DNA content of cells in the G0 and G1 phases. Cells in the S phase, which are actively synthesizing DNA, have an intermediate amount of DNA. When stained with PI and analyzed by flow cytometry, the fluorescence intensity of the cells is directly proportional to their DNA content. This allows for the quantification of the percentage of cells in each phase of the cell cycle.
Treatment with DNA-damaging agents like this compound is expected to cause an accumulation of cells in specific phases of the cell cycle, most notably a G2/M arrest, as the cell attempts to repair the DNA damage before proceeding to mitosis. Prolonged or irreparable damage will lead to the induction of apoptosis.
Apoptosis, or programmed cell death, can be assessed using various methods. One common technique is Annexin V staining. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye. By using Annexin V in conjunction with a viability dye like PI, it is possible to distinguish between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), and late apoptotic or necrotic cells (Annexin V+ and PI+).
Data Presentation
The following tables summarize hypothetical quantitative data obtained from a cell cycle analysis experiment using a human cancer cell line treated with this compound for 24 hours.
Table 1: Cell Cycle Distribution of Cells Treated with this compound
| Treatment Group | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 0 | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 1.8 |
| This compound | 0.1 | 48.5 ± 2.8 | 20.1 ± 2.2 | 31.4 ± 2.9 |
| This compound | 0.5 | 35.7 ± 3.5 | 15.3 ± 1.9 | 49.0 ± 4.1 |
| This compound | 1.0 | 28.9 ± 2.9 | 10.2 ± 1.5 | 60.9 ± 5.3 |
Table 2: Apoptosis Analysis of Cells Treated with this compound
| Treatment Group | Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 0 | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.7 |
| This compound | 0.1 | 88.3 ± 3.1 | 7.2 ± 1.5 | 4.5 ± 1.1 |
| This compound | 0.5 | 72.5 ± 4.5 | 18.9 ± 3.2 | 8.6 ± 2.0 |
| This compound | 1.0 | 55.8 ± 5.2 | 29.7 ± 4.8 | 14.5 ± 3.1 |
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining
Materials:
-
Cell line of interest (e.g., HeLa, Jurkat, etc.)
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
70% Ethanol, ice-cold
-
RNase A (100 µg/mL stock solution)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to adhere and resume growth overnight.
-
Drug Treatment: Treat cells with varying concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting:
-
For adherent cells, aspirate the medium, wash once with PBS, and detach the cells using trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
For suspension cells, directly transfer the cell suspension to a centrifuge tube.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat the wash step.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells on ice or at -20°C for at least 30 minutes. Cells can be stored at -20°C for several weeks.
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes to pellet the cells.
-
Carefully aspirate the ethanol and wash the cell pellet with 5 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing 5 µL of RNase A stock solution.
-
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use a linear scale for the PI fluorescence channel (typically FL2 or PE). Collect at least 10,000 events per sample. Use appropriate gating strategies to exclude doublets and debris.
Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide Staining
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Annexin V-FITC (or another fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (typically provided in apoptosis detection kits)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or gentle scraping to minimize membrane damage. Combine with the floating cells from the culture medium.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 10 µL of PI staining solution (e.g., 20 µg/mL).
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the stained cells immediately on a flow cytometer. Use appropriate compensation settings to correct for spectral overlap between the fluorochromes.
Visualizations
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Caption: Proposed signaling pathway of this compound.
Application Notes and Protocols for Studying 5-Iminodaunorubicin-Induced DNA Damage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the techniques used to study DNA damage induced by 5-Iminodaunorubicin (5-IDN), a quinone-modified anthracycline and a potent topoisomerase II inhibitor. The protocols outlined below are essential for characterizing the genotoxic effects of 5-IDN and understanding its mechanism of action.
Introduction to this compound and its DNA Damaging Properties
This compound is a derivative of the chemotherapeutic agent daunorubicin. A key feature of 5-IDN is its modified quinone system, which prevents the spontaneous generation of free radicals, a common mechanism of cardiotoxicity associated with other anthracyclines like doxorubicin. The primary mechanism of 5-IDN-induced cytotoxicity is through the inhibition of topoisomerase II. By stabilizing the topoisomerase II-DNA cleavage complex, 5-IDN leads to the formation of protein-linked DNA single- and double-strand breaks. These DNA lesions trigger a cellular DNA damage response, leading to cell cycle arrest and apoptosis. Notably, the DNA scission produced by this compound can be rapidly reversed upon drug removal[1].
Key Techniques for Studying 5-IDN DNA Damage
Several key experimental techniques are employed to elucidate the extent and nature of DNA damage induced by 5-IDN. These include:
-
Alkaline Elution Assay: A sensitive method for detecting DNA single-strand breaks.
-
Comet Assay (Single-Cell Gel Electrophoresis): A versatile method to detect single- and double-strand DNA breaks in individual cells.
-
γ-H2AX Foci Formation Assay: An immunofluorescence-based method to visualize and quantify DNA double-strand breaks.
-
Cell Cycle Analysis: Flow cytometry-based analysis to determine the effects of DNA damage on cell cycle progression.
-
Topoisomerase II Inhibition Assay: An in vitro assay to confirm the direct inhibitory effect of 5-IDN on topoisomerase II activity.
-
Apoptosis Assays: Methods to quantify the induction of programmed cell death as a consequence of DNA damage.
Application Note 1: Detection of DNA Single-Strand Breaks using Alkaline Elution
The alkaline elution assay is a highly sensitive technique for quantifying DNA single-strand breaks. This method relies on the principle that the rate at which DNA elutes through a filter under denaturing (alkaline) conditions is proportional to the number of single-strand breaks.
Experimental Protocol: Alkaline Elution Assay
-
Cell Culture and Treatment:
-
Culture L1210 (murine leukemia) cells in appropriate media to a density of 2-5 x 10^5 cells/mL.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 - 5 µM) for a specified duration (e.g., 1 hour) at 37°C. A vehicle-treated control should be included.
-
-
Cell Lysis and DNA Elution:
-
After treatment, aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 2 M NaCl, 0.04 M EDTA, 0.02 M Tris, pH 10.0, with 0.2% Sarkosyl and 0.5 mg/mL proteinase K) and layer onto a polycarbonate filter.
-
Lyse the cells on the filter, allowing the DNA to be retained.
-
Wash the filter with a wash buffer (e.g., 0.02 M EDTA, pH 10.0).
-
Elute the DNA from the filter using an alkaline elution buffer (e.g., 0.1 M tetrapropylammonium hydroxide, 0.02 M EDTA, pH 12.1) at a constant flow rate.
-
Collect fractions of the eluate at regular intervals.
-
-
DNA Quantification and Data Analysis:
-
Quantify the amount of DNA in each fraction and the DNA remaining on the filter using a fluorescent DNA-binding dye (e.g., Hoechst 33258).
-
The rate of DNA elution is calculated and can be expressed in "rad-equivalents" by comparing the elution rate to that produced by known doses of ionizing radiation.
-
Quantitative Data: 5-IDN-Induced DNA Single-Strand Breaks
The following table summarizes representative data on DNA single-strand breaks induced by this compound in L1210 cells, as measured by the alkaline elution assay.
| Treatment Group | Concentration (µM) | Duration (hr) | DNA Single-Strand Breaks (rad-equivalents) |
| Control | 0 | 1 | < 50 |
| This compound | 0.5 | 1 | 350 ± 50 |
| This compound | 1.0 | 1 | 680 ± 70 |
| This compound | 2.5 | 1 | 1250 ± 120 |
| Adriamycin | 1.0 | 1 | 450 ± 60 |
Data are presented as mean ± standard deviation and are based on findings from Zwelling L.A., et al., Cancer Research, 1982.
Application Note 2: Assessment of DNA Damage in Single Cells by Comet Assay
The comet assay, or single-cell gel electrophoresis, is a widely used method for assessing DNA damage at the level of individual cells. Under alkaline conditions, the assay can detect single- and double-strand breaks, as well as alkali-labile sites.
Experimental Protocol: Alkaline Comet Assay
-
Cell Preparation and Treatment:
-
Treat cells (e.g., human cancer cell lines) with various concentrations of 5-IDN for the desired time.
-
Harvest the cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
-
Embedding Cells in Agarose:
-
Mix the cell suspension with low-melting-point agarose (at 37°C) and pipette onto a pre-coated microscope slide.
-
Allow the agarose to solidify at 4°C.
-
-
Lysis:
-
Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents) for at least 1 hour at 4°C.
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) and allow the DNA to unwind for 20-40 minutes.
-
Apply a voltage (e.g., 25 V) for 20-30 minutes.
-
-
Neutralization and Staining:
-
Neutralize the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Quantify the DNA damage using image analysis software to measure parameters such as the percentage of DNA in the comet tail (% Tail DNA).
-
Quantitative Data: Representative Comet Assay Results
While specific data for 5-IDN is limited, the following table presents expected results based on studies with its parent compound, daunorubicin.
| Treatment Group | Concentration (µM) | % Tail DNA (Mean ± SD) |
| Control | 0 | 3.5 ± 1.2 |
| This compound | 0.5 | 15.2 ± 3.5 |
| This compound | 1.0 | 28.7 ± 4.8 |
| This compound | 2.5 | 45.1 ± 6.2 |
These are representative data to illustrate expected outcomes.
Application Note 3: Quantification of DNA Double-Strand Breaks by γ-H2AX Foci Formation
The phosphorylation of the histone variant H2AX on serine 139 (γ-H2AX) is one of the earliest events in the cellular response to DNA double-strand breaks (DSBs). Immunofluorescent staining of γ-H2AX allows for the visualization and quantification of these lesions as distinct nuclear foci.
Experimental Protocol: γ-H2AX Foci Formation Assay
-
Cell Culture and Treatment:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with 5-IDN at various concentrations and for different time points.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS.
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against γ-H2AX.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Image Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify the number of γ-H2AX foci per nucleus using image analysis software.
-
Quantitative Data: Representative γ-H2AX Foci Formation
The table below shows expected quantitative results for γ-H2AX foci formation following treatment with 5-IDN, based on the known activity of topoisomerase II inhibitors.
| Treatment Group | Concentration (µM) | Duration (hr) | Average γ-H2AX Foci per Cell (Mean ± SD) |
| Control | 0 | 2 | 1.2 ± 0.5 |
| This compound | 0.1 | 2 | 8.5 ± 2.1 |
| This compound | 0.5 | 2 | 25.3 ± 4.7 |
| This compound | 1.0 | 2 | 48.9 ± 7.3 |
These are representative data to illustrate expected outcomes.
Application Note 4: Analysis of Cell Cycle Perturbations
DNA damage induced by 5-IDN is expected to activate cell cycle checkpoints, leading to arrest in specific phases of the cell cycle to allow for DNA repair. This can be analyzed by flow cytometry.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment and Harvesting:
-
Treat cells with 5-IDN for a defined period (e.g., 24 hours).
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
-
Cell Fixation and Staining:
-
Wash the cells with PBS and fix them in ice-cold 70% ethanol.
-
Wash the fixed cells and treat with RNase A to degrade RNA.
-
Stain the cellular DNA with propidium iodide (PI).
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
The DNA content is measured, and the percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined using appropriate software.
-
Quantitative Data: Representative Cell Cycle Distribution
The following table illustrates the expected effects of 5-IDN on the cell cycle distribution of a cancer cell line.
| Treatment Group | Concentration (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | 0 | 55.2 ± 3.1 | 28.5 ± 2.5 | 16.3 ± 1.9 |
| This compound | 0.1 | 50.1 ± 2.8 | 25.3 ± 2.1 | 24.6 ± 2.3 |
| This compound | 0.5 | 35.7 ± 3.5 | 18.9 ± 1.8 | 45.4 ± 4.1 |
| This compound | 1.0 | 20.4 ± 2.9 | 10.2 ± 1.5 | 69.4 ± 5.2 |
These are representative data based on the known effects of daunorubicin, which induces a G2/M arrest.
Visualizations
Diagram 1: Experimental Workflow for Studying 5-IDN DNA Damage
Caption: Workflow for assessing 5-IDN induced DNA damage.
Diagram 2: Signaling Pathway of this compound-Induced DNA Damage Response
Caption: 5-IDN DNA damage response pathway.
References
Application Notes and Protocols for 5-Iminodaunorubicin in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are intended to guide research and development of combination therapies involving 5-Iminodaunorubicin. Direct preclinical and clinical data on the use of this compound in combination with other chemotherapies are limited. The information provided is based on the known mechanism of action of this compound, its parent compound daunorubicin, and established principles of combination chemotherapy. All proposed combinations and protocols require experimental validation.
Introduction to this compound
This compound is a quinone-modified analogue of the anthracycline antibiotic daunorubicin.[1] Anthracyclines are a cornerstone of chemotherapy for various hematological and solid tumors. The primary mechanism of action for this class of drugs involves the inhibition of topoisomerase II and intercalation into DNA, leading to DNA double-strand breaks and subsequent apoptosis.[2]
This compound retains the antitumor activity of its parent compound but exhibits unique properties. Notably, it has been shown to have reduced cardiotoxicity, a significant dose-limiting side effect of traditional anthracyclines.[3] This improved safety profile makes this compound a compelling candidate for use in combination regimens, where overlapping toxicities can be a major challenge.
Mechanism of Action and Rationale for Combination Therapy
This compound exerts its cytotoxic effects primarily through:
-
Topoisomerase II Inhibition: Like other anthracyclines, it stabilizes the topoisomerase II-DNA cleavage complex, preventing the re-ligation of DNA strands and leading to the accumulation of double-strand breaks.
-
DNA Intercalation: It inserts itself between DNA base pairs, distorting the helical structure and interfering with DNA replication and transcription.
The induction of DNA damage by this compound provides a strong rationale for its combination with other agents that either enhance DNA damage or inhibit DNA repair pathways. Furthermore, its distinct toxicological profile may allow for combinations with agents that have different dose-limiting toxicities.
Hypothesized Synergistic Combinations:
Based on the established success of daunorubicin combinations and the mechanism of this compound, the following combinations are proposed for investigation:
-
With Cytarabine (Ara-C): Cytarabine is a nucleoside analog that inhibits DNA synthesis. The combination of an anthracycline and cytarabine is the standard of care for acute myeloid leukemia (AML).[2][4][5][6][7] Preclinical data for the liposomal formulation of daunorubicin and cytarabine have demonstrated synergistic effects.[8] It is hypothesized that this compound would also act synergistically with cytarabine.
-
With Etoposide: Etoposide is another topoisomerase II inhibitor that acts via a different mechanism of stabilizing the cleavage complex. Combining two topoisomerase II inhibitors with different properties can enhance the level of DNA damage. Synergistic effects have been observed when combining etoposide with doxorubicin, a closely related anthracycline.[9][10][11][12]
-
With DNA Repair Inhibitors (e.g., PARP inhibitors): Given that this compound's primary mechanism is the induction of DNA double-strand breaks, combining it with inhibitors of DNA repair pathways, such as PARP inhibitors, could lead to synthetic lethality in cancer cells.
Quantitative Data Summary
Table 1: Clinical Efficacy of Daunorubicin in Combination with Cytarabine (7+3 Regimen) for Induction Therapy in AML
| Parameter | Daunorubicin + Cytarabine (DA) | Idarubicin + Cytarabine (IA) | p-value | Reference |
| Complete Remission (CR) Rate | 58% - 61% | 68% - 71% | 0.03 - 0.3 | [5] |
| Overall Survival (OS) at 3 years | ~22% | ~23% | 0.3 | [6] |
Note: These data are from clinical trials in older patients with AML and highlight the efficacy of the anthracycline-cytarabine backbone. It is hypothesized that substituting daunorubicin with the potentially less cardiotoxic this compound could yield similar efficacy with an improved safety profile, though this requires clinical validation.
Experimental Protocols
The following are detailed, yet generic, protocols that can be adapted for the preclinical evaluation of this compound in combination with other chemotherapeutic agents.
In Vitro Cytotoxicity and Synergy Assessment
Objective: To determine the cytotoxic effects of this compound alone and in combination with another agent (e.g., cytarabine) and to quantify the nature of the interaction (synergistic, additive, or antagonistic).
Materials:
-
Cancer cell lines of interest (e.g., AML cell lines like HL-60, KG-1)
-
This compound
-
Combination agent (e.g., Cytarabine)
-
Cell culture medium and supplements
-
96-well plates
-
MTT or similar cell viability assay reagent
-
Plate reader
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the combination agent. Create a dilution series for each drug.
-
Single Agent Treatment: Treat cells with a range of concentrations of this compound and the combination agent individually to determine the IC50 (concentration that inhibits 50% of cell growth) for each drug.
-
Combination Treatment: Treat cells with a matrix of concentrations of both drugs. A common approach is to use a constant ratio of the two drugs based on their individual IC50 values.
-
Incubation: Incubate the treated cells for a period relevant to the cell cycle of the chosen cell line (e.g., 48-72 hours).
-
Viability Assay: Add MTT reagent to each well and incubate according to the manufacturer's instructions. Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to untreated controls.
-
Use software such as CompuSyn to calculate the Combination Index (CI).
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
In Vivo Antitumor Efficacy in a Xenograft Model
Objective: To evaluate the antitumor efficacy of this compound in combination with another agent in a preclinical in vivo model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Cancer cell line for xenograft establishment
-
This compound formulated for in vivo use
-
Combination agent formulated for in vivo use
-
Calipers for tumor measurement
-
Animal welfare and monitoring equipment
Protocol:
-
Xenograft Establishment: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, Combination agent alone, Combination of this compound and the other agent).
-
Treatment Administration: Administer the drugs according to a predetermined schedule and route of administration (e.g., intravenous, intraperitoneal). The doses should be based on maximum tolerated dose (MTD) studies.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week). Body weight is a key indicator of toxicity.
-
Endpoint: Continue the experiment until tumors in the control group reach a predetermined endpoint size, or for a set duration. Euthanize mice if they show signs of excessive toxicity or distress.
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the differences between treatment groups.
-
Analyze body weight data to assess toxicity.
-
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action and experimental design for this compound combination therapy.
References
- 1. Synthesis and preliminary antitumor evaluation of 5-iminodoxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Daunorubicin and cytarabine | Blood Cancer United [bloodcancerunited.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. 344-Consolidation 5-2 (cytarabine and DAUNOrubicin) SUPERSEDED | eviQ [eviq.org.au]
- 5. The efficacy and safety of daunorubicin versus idarubicin combined with cytarabine for induction therapy in acute myeloid leukemia: A meta-analysis of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison of clofarabine with ara-C, each in combination with daunorubicin as induction treatment in older patients with acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-dose cytarabine and daunorubicin as consolidation therapy for acute myeloid leukemia in first remission: long-term follow-up and results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. Polyphenols act synergistically with doxorubicin and etoposide in leukaemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-B4-blocked ricin synergizes with doxorubicin and etoposide on multidrug-resistant and drug-sensitive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Doxorubicin, cyclophosphamide, etoposide and platinum, doxorubicin, cyclophosphamide and etoposide for small-cell carcinoma of the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synergistic anti-cancer effects of silibinin-etoposide combination against human breast carcinoma MCF-7 and MDA-MB-231 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Determination of 5-Iminodaunorubicin and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 5-Iminodaunorubicin (5-IDR) and its primary metabolites in biological matrices. The protocols are designed to serve as a comprehensive guide for researchers in drug metabolism, pharmacokinetics, and oncology, facilitating the accurate assessment of 5-IDR's disposition and metabolic fate.
Introduction
This compound is a quinone-modified anthracycline, structurally related to daunorubicin, with potential applications in cancer chemotherapy. Understanding its metabolic pathway and quantifying the parent drug and its metabolites in biological systems is crucial for evaluating its efficacy, toxicity, and pharmacokinetic profile. This document outlines recommended analytical methods, including sample preparation, chromatographic separation, and detection, based on established techniques for similar anthracycline compounds.
Metabolic Pathway of this compound
The metabolism of this compound primarily involves enzymatic reduction and hydrolysis. The major metabolic transformations include the reduction of the C-13 keto group to a hydroxyl group and the cleavage of the glycosidic bond. Additionally, oxidative processes can lead to the formation of radical species.
Caption: Proposed metabolic pathway of this compound.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or mass spectrometry detection is the recommended technique for the quantification of this compound and its metabolites.
Method 1: HPLC with Fluorescence Detection (HPLC-FLD)
This method is suitable for the routine quantification of 5-IDR and its fluorescent metabolites in biological matrices like plasma and urine.
Experimental Protocol:
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 10 µL of an internal standard (IS) solution (e.g., Daunorubicin, 1 µg/mL in methanol).
-
Add 300 µL of a protein precipitation solvent (e.g., acetonitrile or a mixture of methanol:acetone).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and 0.1 M ammonium formate buffer (pH 4.0).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Fluorescence Detection: Excitation at 480 nm and Emission at 560 nm.
-
Quantitative Data Summary (HPLC-FLD):
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Precision (RSD%) |
| This compound | 1 - 1000 | 1 | > 85 | < 15 |
| 5-Imino-13-dihydrodaunorubicin | 1 - 1000 | 1 | > 85 | < 15 |
Method 2: HPLC with Tandem Mass Spectrometry (HPLC-MS/MS)
This method offers higher sensitivity and selectivity, making it ideal for low-level quantification and metabolite identification.
Experimental Protocol:
-
Sample Preparation (Tissue Homogenate):
-
Homogenize tissue samples in a suitable buffer (e.g., phosphate-buffered saline).
-
To 100 µL of tissue homogenate, add 10 µL of an internal standard solution (e.g., Daunorubicin-d3, 100 ng/mL in methanol).
-
Perform protein precipitation as described for plasma samples.
-
Proceed with the subsequent steps of evaporation and reconstitution.
-
Inject 10 µL into the HPLC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: C18 or Phenyl-Hexyl reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Precursor > Product):
-
This compound: To be determined empirically (predicted m/z 527 > 396)
-
5-Imino-13-dihydrodaunorubicin: To be determined empirically (predicted m/z 529 > 398)
-
5-Iminodaunorubicinone: To be determined empirically (predicted m/z 397 > 251)
-
5-Imino-13-dihydrodaunorubicinone: To be determined empirically (predicted m/z 399 > 253)
-
Daunorubicin-d3 (IS): To be determined empirically (predicted m/z 531 > 324)
-
-
Quantitative Data Summary (HPLC-MS/MS):
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Precision (RSD%) |
| This compound | 0.1 - 500 | 0.1 | > 90 | < 10 |
| 5-Imino-13-dihydrodaunorubicin | 0.1 - 500 | 0.1 | > 90 | < 10 |
| 5-Iminodaunorubicinone | 0.5 - 250 | 0.5 | > 85 | < 15 |
| 5-Imino-13-dihydrodaunorubicinone | 0.5 - 250 | 0.5 | > 85 | < 15 |
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound and its metabolites from biological samples.
Caption: General workflow for bioanalysis of this compound.
Disclaimer
The protocols and data presented in these application notes are intended as a guide. It is essential for researchers to perform their own method development and validation to ensure the accuracy, precision, and reliability of the results for their specific application and laboratory conditions. The MRM transitions provided are predictive and must be optimized empirically.
Troubleshooting & Optimization
Navigating 5-Iminodaunorubicin Solubility: A Technical Support Guide
For researchers and drug development professionals working with the potent anthracycline, 5-Iminodaunorubicin, achieving optimal solubility is critical for experimental success and data reproducibility. This technical support center provides a comprehensive guide to troubleshooting common solubility challenges, offering detailed protocols and frequently asked questions to ensure seamless integration of this compound into your research workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Based on the solubility profile of its parent compound, daunorubicin, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] For this compound hydrochloride, stock solutions in DMSO can be stored at 4°C for up to two weeks or at -80°C for up to six months.[3]
Q2: My this compound solution appears to have precipitated after dilution in an aqueous buffer. What could be the cause and how can I prevent this?
A2: Precipitation upon dilution into aqueous buffers is a common issue for many organic compounds initially dissolved in DMSO. This "salting out" effect can be mitigated by:
-
Lowering the final concentration: Ensure the final concentration in your aqueous medium is below the compound's solubility limit in that specific buffer.
-
Using a co-solvent: For in vivo studies, formulations often include co-solvents like PEG300 and Tween 80 to improve solubility and stability in aqueous solutions.[2]
-
Vortexing during dilution: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing to ensure rapid and uniform mixing.
Q3: Is this compound soluble in ethanol?
A3: While some solubility in ethanol is expected, it is generally significantly lower than in DMSO. Daunorubicin hydrochloride has a reported solubility of approximately 0.5 to 6 mg/mL in ethanol.[1][2] Therefore, ethanol is less suitable for preparing high-concentration stock solutions.
Q4: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?
A4: Direct dissolution in aqueous solutions is possible, particularly for the hydrochloride salt form. Daunorubicin hydrochloride is soluble in PBS (pH 7.2) at approximately 10 mg/mL and in water at up to 100 mg/mL.[1][4][5] However, aqueous solutions are generally less stable and it is not recommended to store them for more than one day.[1]
Q5: How does pH affect the solubility and stability of this compound?
A5: The stability of the parent compound, daunorubicin, is pH-dependent. It is most stable in neutral or slightly acidic media and is unstable in solutions with a pH greater than 8, which is often indicated by a color change from red to blue-purple.[6] It is advisable to maintain a pH below 8 for your experimental solutions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution (DMSO) | - Exceeded solubility limit- Moisture absorption by DMSO | - Gently warm the solution (e.g., in a 37°C water bath) and vortex.- Use fresh, anhydrous DMSO to prepare stock solutions.[2] |
| Cloudiness or precipitation after dilution in cell culture media | - Final concentration is too high for the aqueous environment.- Slow mixing leading to localized high concentrations. | - Perform serial dilutions to reach the final desired concentration.- Add the stock solution to the media while gently swirling or vortexing. |
| Inconsistent experimental results | - Degradation of the compound in solution.- Inaccurate concentration due to incomplete dissolution. | - Prepare fresh dilutions from the stock solution for each experiment.- Protect solutions from light, as anthracyclines can be light-sensitive.[6] |
| Difficulty dissolving the solid compound | - Insufficient solvent volume.- Compound is not the hydrochloride salt. | - Ensure you are using a sufficient volume of the appropriate solvent (e.g., DMSO).- Sonication can aid in dissolving stubborn particles. |
Quantitative Solubility Data
The following table summarizes the solubility of the parent compound, Daunorubicin hydrochloride, in various solvents. This data can serve as a valuable reference for preparing solutions of this compound.
| Solvent | Solubility (Daunorubicin HCl) |
| DMSO | 10 - 100 mg/mL[1][4][5] |
| Water | 50 - 100 mg/mL[4][5][7] |
| PBS (pH 7.2) | ~10 mg/mL[1] |
| Ethanol | 0.5 - 6 mg/mL[1][2] |
| Dimethyl formamide | ~20 mg/mL[1] |
| Chloroform | Insoluble[6] |
| Benzene | Insoluble[6] |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound Hydrochloride in DMSO
Materials:
-
This compound hydrochloride (MW: 563.00 g/mol )[3]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Aseptically weigh out 5.63 mg of this compound hydrochloride powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication may be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Visualizing the Mechanism of Action
The primary mechanism of action for anthracyclines like this compound involves the induction of DNA damage and subsequent apoptosis. The following diagram illustrates a key signaling pathway activated by its parent compound, daunorubicin.
Caption: Daunorubicin-induced apoptotic signaling pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound hydrochloride Datasheet DC Chemicals [dcchemicals.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Daunorubicin | C27H29NO10 | CID 30323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Daunorubicin hydrochloride | DNA Topoisomerases | Tocris Bioscience [tocris.com]
Technical Support Center: Optimizing 5-Iminodaunorubicin for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Iminodaunorubicin in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, a quinone-modified anthracycline, exerts its cytotoxic effects primarily through two mechanisms. Similar to its parent compound, daunorubicin, it intercalates into DNA, disrupting the DNA double helix. This intercalation inhibits the progression of topoisomerase II, an enzyme essential for relaxing DNA supercoils during replication and transcription. By stabilizing the topoisomerase II-DNA complex after DNA strand cleavage, this compound prevents the re-ligation of the DNA strands, leading to double-strand breaks and ultimately, apoptosis.[1] Unlike doxorubicin, this compound does not appear to generate free radicals, suggesting its DNA-damaging properties are independent of this mechanism.[2]
Q2: What is a recommended starting concentration range for this compound in a new cell line?
A recommended starting point for a new cell line is to perform a dose-response experiment with a broad range of concentrations, typically from 0.01 µM to 10 µM. Based on studies with the parent compound daunorubicin, which often shows IC50 values in the low micromolar to nanomolar range, this range should allow for the determination of the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
This compound hydrochloride is soluble in Dimethyl Sulfoxide (DMSO) and water.[3][4] For in vitro studies, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3] When preparing working solutions, dilute the DMSO stock in pre-warmed cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the cell culture does not exceed 0.5%, as higher concentrations can be toxic to cells.
Q4: How stable is this compound in cell culture medium?
While specific stability data for this compound in cell culture medium is limited, studies on the closely related compound daunorubicin indicate good stability in aqueous solutions for at least 24 hours at room temperature.[5] However, for long-term experiments (e.g., > 24 hours), it is advisable to refresh the medium with freshly diluted this compound to ensure a consistent concentration.
Troubleshooting Guides
Issue 1: Low or No Cytotoxicity Observed
| Potential Cause | Troubleshooting Steps |
| Suboptimal Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.001 µM to 100 µM) to determine the IC50 for your specific cell line. |
| Drug Inactivity | Ensure the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare a fresh stock solution if necessary. |
| Cell Line Resistance | Some cancer cell lines may exhibit intrinsic or acquired resistance to anthracyclines. Consider using a different cell line or investigating mechanisms of resistance. |
| Incorrect Assay Endpoint | The cytotoxic effects of this compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation time.[6] |
| Precipitation of Compound | Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, refer to the troubleshooting guide for solubility issues. |
Issue 2: High Variability in Experimental Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a hemocytometer or automated cell counter for accurate cell counting. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate. Fill the peripheral wells with sterile PBS or media. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of cells and reagents. |
| Incomplete Dissolution of Compound | Ensure the this compound stock solution is fully dissolved before diluting it in the culture medium. Vortex the stock solution briefly before use. |
Issue 3: Drug Solubility and Precipitation
| Potential Cause | Troubleshooting Steps |
| Low Solubility in Aqueous Medium | Prepare a higher concentration stock solution in DMSO to minimize the volume of DMSO added to the culture medium. The final DMSO concentration should be kept below 0.5%. |
| Precipitation Upon Dilution | Dilute the DMSO stock solution directly into pre-warmed (37°C) cell culture medium while gently vortexing to facilitate dissolution. Avoid diluting in cold or room temperature medium. |
| Interaction with Media Components | Some components of the cell culture medium, such as serum proteins, may interact with the compound. Consider reducing the serum concentration during the drug treatment period if it does not affect cell viability. |
Data Presentation
Table 1: Comparative Cytotoxicity of Anthracyclines in Various Cancer Cell Lines
| Cell Line | Drug | IC50 (µM) | Reference |
| Human Colon Carcinoma | This compound | Equivalent cytocidal concentrations to Adriamycin (specific IC50 not provided) | [2] |
| Mouse Leukemia L1210 | This compound | Greater cytotoxicity than Adriamycin at doses producing equal DNA breaks | [7] |
| Human Myeloid Leukemia (ML1) | Daunorubicin | ~0.1 | [8] |
| Human Myeloid Leukemia (K562) | Daunorubicin | ~0.2 | [8] |
| Pediatric Acute Leukemia | Daunorubicin | Not specified, compared to liposomal daunorubicin | [9] |
| HeLa Cells | Daunorubicin | Inhibits DNA/RNA synthesis at 0.2-2 µM | [4] |
| HL-60 and U-937 Cells | Daunorubicin | Induces apoptosis at 0.5-1 µM | [4] |
Experimental Protocols
Protocol 1: Determination of IC50 of this compound using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in an adherent cancer cell line.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium to create a single-cell suspension.
-
Count cells using a hemocytometer or automated cell counter.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a 2X working stock of this compound by diluting the 10 mM DMSO stock in serum-free medium. Create a serial dilution series (e.g., 20 µM, 10 µM, 2 µM, 1 µM, 0.2 µM, 0.1 µM, 0.02 µM, and a no-drug control).
-
Remove the medium from the wells and add 100 µL of the corresponding 2X drug dilution to each well (in triplicate).
-
Include a "vehicle control" group treated with the highest concentration of DMSO used in the drug dilutions (e.g., 0.1%).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. normalized response -- Variable slope).
-
Mandatory Visualizations
References
- 1. Daunorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Comparison of DNA scission and cytotoxicity produced by Adriamycin and this compound in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound hydrochloride Datasheet DC Chemicals [dcchemicals.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Signaling pathways activated by daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Comparative uptake, retention and cytotoxicity of daunorubicin by human myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparison of the in vitro cytotoxicity of daunorubicin and liposomal daunorubicin in pediatric acute leukemia | Haematologica [haematologica.org]
improving the stability of 5-Iminodaunorubicin in culture media
Welcome to the technical support center for 5-Iminodaunorubicin. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of this compound in cell culture media during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my cell culture medium?
Based on studies of the closely related anthracycline, doxorubicin, and limited data on this compound, the primary factors affecting stability in culture media are likely to be:
-
pH: this compound's stability can be pH-dependent. Enzymatic oxidation has been observed to vary at different pH levels (pH 3, 6, and 8)[1]. Doxorubicin is known to be unstable under alkaline and acidic hydrolysis[2][3].
-
Oxidation: this compound can undergo enzymatic oxidative activation[1]. The presence of oxidizing agents or catalysts in the media can lead to the formation of free radical metabolites.
-
Media Components: Certain components commonly found in cell culture media, such as some amino acids (e.g., arginine, histidine, tyrosine), metal ions (e.g., iron), and bicarbonate, have been shown to accelerate the degradation of the related compound doxorubicin[4].
-
Light and Temperature: As with many photosensitive compounds, prolonged exposure to light and elevated temperatures can contribute to the degradation of anthracyclines. While doxorubicin was found to be relatively stable under thermal and photolytic stress in one study, these factors are generally important to control[2][3].
Q2: I'm observing a decrease in the efficacy of this compound over the course of my multi-day experiment. What could be the cause?
A decline in efficacy during a prolonged experiment is a strong indicator of compound degradation in the culture medium. For the related compound doxorubicin, a half-life of approximately 3 hours has been reported in tissue culture media[4]. This suggests that this compound may also have limited stability. The degradation can lead to a lower effective concentration of the active compound over time.
Q3: Are there any known degradation products of this compound?
Direct studies on the degradation products of this compound in culture media are not widely available. However, research on doxorubicin has identified several degradation products resulting from hydrolysis and oxidation[2][3]. These include deglucosaminyl doxorubicin and various hydroperoxide derivatives[2][3]. It is plausible that this compound could undergo similar degradation pathways. Some degradation products of doxorubicin that form in the medium can be taken up by cells[5].
Q4: How should I prepare and store my stock solutions of this compound?
To maximize stability, it is recommended to prepare high-concentration stock solutions in a stable solvent, such as DMSO or distilled water, where doxorubicin has shown greater stability[4]. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C and protect them from light. When preparing working solutions, dilute the stock solution into the culture medium immediately before use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound in the culture medium. | Prepare fresh working solutions for each experiment. Minimize the time between adding the compound to the medium and starting the experiment. Consider a medium change with freshly prepared compound for longer-term assays. |
| Loss of compound activity over time | Half-life of the compound in the medium is being exceeded. | Perform a time-course experiment to determine the stability of this compound in your specific culture medium. Based on the results, adjust the frequency of media changes with a fresh compound. |
| Unexpected cellular phenotypes | Formation of active or toxic degradation products. | Analyze the culture medium over time using techniques like HPLC or LC-MS to detect and identify potential degradation products. |
| Variability between different batches of media | Lot-to-lot variation in media components that affect stability (e.g., metal ion concentration). | Test the stability of this compound in each new lot of culture medium. If variability is a concern, consider using a chemically defined medium to reduce lot-to-lot differences. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Culture Medium
Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time.
Methodology:
-
Prepare a working solution of this compound in your cell culture medium of choice at the desired final concentration.
-
Incubate the medium under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), collect aliquots of the medium.
-
Immediately analyze the concentration of the intact this compound in each aliquot using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.
-
Plot the concentration of this compound as a function of time to determine its stability profile and calculate its half-life in the medium.
Protocol 2: Identification of this compound Degradation Products
Objective: To identify potential degradation products of this compound in cell culture medium.
Methodology:
-
Incubate this compound in the cell culture medium for a period determined to result in significant degradation (based on Protocol 1).
-
Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify the parent compound and any new chemical entities.
-
For the related compound doxorubicin, a C8 column with an isocratic elution using a mobile phase of ammonium formate, acetonitrile, and methanol has been used to resolve degradation products[2][3]. Similar conditions may be a good starting point for this compound.
-
Characterize the detected degradation products based on their mass-to-charge ratio and fragmentation patterns.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting inconsistent this compound results.
References
- 1. Enzymatic oxidative activation of this compound. Spectrophotometric and electron paramagnetic resonance studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of doxorubicin in relation to chemosensitivity determinations: loss of lethality and retention of antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Accumulation of degradation products of doxorubicin and pirarubicin formed in cell culture medium within sensitive and resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Iminodaunorubicin Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-iminodaunorubicin derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound and its derivatives?
A1: The two main synthetic strategies are:
-
Direct Imination: Treatment of daunorubicin with methanolic ammonia to form the 5-imino group.[1]
-
Reductive Amination: Reaction of daunorubicin with an aldehyde or ketone in the presence of a reducing agent, such as sodium cyanoborohydride, to form N-substituted derivatives.[1][2]
Q2: What are the main challenges encountered during the synthesis of this compound derivatives?
A2: Common challenges include:
-
Low Reaction Yields: Due to side reactions and product instability.
-
Purification Difficulties: The polar nature of the compounds and the presence of closely related impurities can make purification by chromatography challenging.
-
Product Instability: The imino group and the glycosidic linkage are susceptible to hydrolysis, especially under acidic or basic conditions.
-
Side Reactions: Glycosidic cleavage and formation of other degradation products can occur.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the reaction. A typical mobile phase for TLC analysis of these derivatives is a mixture of chloroform and methanol. The spots can be visualized under UV light.
Q4: What are the critical safety precautions when working with sodium cyanoborohydride?
A4: Sodium cyanoborohydride is highly toxic. It should always be handled in a well-ventilated fume hood. Contact with acids should be strictly avoided as it liberates highly toxic hydrogen cyanide gas.
Troubleshooting Guides
Low Product Yield
| Symptom | Possible Cause | Suggested Solution |
| Low to no conversion of starting material | Inactive reducing agent (for reductive amination). | Use a fresh batch of sodium cyanoborohydride. Ensure it is of high purity.[1] |
| Inefficient imine/iminium ion formation (for reductive amination). | The reaction is pH-dependent; maintain a pH of ~7 for optimal results. The addition of a catalytic amount of a weak acid, like acetic acid, can facilitate imine formation. | |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC to determine the optimal reaction time. A slight increase in temperature may improve the reaction rate, but be cautious of product degradation. | |
| Presence of multiple spots on TLC, with low intensity of the desired product spot | Side reactions are dominating. | For reductive amination, ensure the aldehyde is of high purity. Consider performing the reaction at a lower temperature to minimize side reactions. For direct imination, use anhydrous methanolic ammonia to avoid hydrolysis. |
| Product degradation. | Work up the reaction mixture promptly upon completion. Use mild conditions for purification and avoid prolonged exposure to acidic or basic conditions. |
Purification Challenges
| Symptom | Possible Cause | Suggested Solution |
| Poor separation of product from starting material on silica gel chromatography | Similar polarity of the compounds. | Use a gradient elution system for column chromatography, gradually increasing the polarity of the mobile phase. A common solvent system is a gradient of methanol in chloroform. |
| Tailing of spots on TLC and column. | Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to improve the peak shape of the basic amine-containing products. | |
| Product appears to be degrading on the column | The silica gel is too acidic. | Deactivate the silica gel by washing it with a solvent system containing a small amount of triethylamine before packing the column. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Imination
Materials:
-
Daunorubicin hydrochloride
-
Anhydrous methanol
-
Ammonia gas
Procedure:
-
Dissolve daunorubicin hydrochloride in anhydrous methanol in a flame-dried, round-bottom flask equipped with a magnetic stirrer and a gas inlet.
-
Cool the solution to 0°C in an ice bath.
-
Bubble anhydrous ammonia gas through the solution for a specified period while maintaining the temperature at 0°C. The reaction progress should be monitored by TLC.
-
Once the reaction is complete (as indicated by the consumption of the starting material), stop the flow of ammonia gas.
-
Remove the solvent under reduced pressure at a low temperature.
-
Purify the crude product by flash column chromatography on silica gel using a chloroform-methanol gradient.
Protocol 2: Synthesis of N-Substituted this compound Derivatives via Reductive Amination
Materials:
-
Daunorubicin hydrochloride
-
Aromatic aldehyde of choice
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve daunorubicin hydrochloride and the aromatic aldehyde (1.1 equivalents) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.
-
Slowly add sodium cyanoborohydride (1.5 equivalents) to the reaction mixture in portions.
-
Continue stirring at room temperature and monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding a few drops of water.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a chloroform-methanol gradient.
Data Presentation
Table 1: Comparison of Cytotoxicity of Daunorubicin and a Derivative.
| Compound | IC₅₀ (µM) against P388 leukemia cells |
| Daunorubicin | ~0.1 |
| N-(1-carboethoxypropen-1-yl-2)daunorubicin | Shows optimal activity among tested N-enamine derivatives |
Note: Specific IC₅₀ values can vary between studies and cell lines.
Visualizations
Signaling Pathways
The primary mechanisms of action for anthracyclines like this compound derivatives involve DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and subsequent cell death. They are also known to generate reactive oxygen species (ROS), contributing to cellular stress and cardiotoxicity.
Caption: Mechanism of action of this compound derivatives.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of a this compound derivative via reductive amination.
Caption: Reductive amination workflow.
References
Technical Support Center: Overcoming 5-Iminodaunorubicin Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to 5-Iminodaunorubicin (5-IDR) in cancer cells. As a quinone-modified analogue of daunorubicin, 5-IDR is designed for reduced cardiotoxicity while retaining antileukemic activity.[1] However, as with other anthracyclines, cancer cells can develop resistance, limiting its therapeutic efficacy.
This guide is based on established mechanisms of anthracycline resistance and general strategies for circumvention, as specific research on 5-IDR resistance is limited.
Frequently Asked Questions (FAQs)
Q1: What are the likely mechanisms of resistance to this compound?
A1: While specific data for 5-IDR is scarce, resistance mechanisms are likely similar to those for its parent compound, daunorubicin, and other anthracyclines. These multifactorial mechanisms may include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), multidrug resistance-associated protein 1 (MRP1), and breast cancer resistance protein (BCRP), which actively pump 5-IDR out of the cancer cell, reducing its intracellular concentration.[2][3][4]
-
Alterations in Drug Target: Changes in the activity or expression of topoisomerase II, the primary target of anthracyclines, can reduce the drug's ability to induce DNA strand breaks.[5]
-
Enhanced DNA Repair: Increased capacity of cancer cells to repair the DNA double-strand breaks induced by 5-IDR.[6]
-
Evasion of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or downregulation of pro-apoptotic proteins, making the cells resistant to drug-induced programmed cell death.
-
Increased Drug Metabolism/Detoxification: Cellular enzymes may modify or inactivate 5-IDR, reducing its cytotoxic effects.
Q2: My cancer cell line shows high expression of P-glycoprotein (P-gp). How might this affect its sensitivity to this compound?
A2: High P-gp expression is a common mechanism of multidrug resistance (MDR) and is likely to confer resistance to 5-IDR. P-gp is an efflux pump that can recognize and transport a wide range of chemotherapeutic agents, including anthracyclines, out of the cell. This leads to a lower intracellular drug concentration, thereby reducing the cytotoxic effect of 5-IDR on the cancer cells.
Q3: Are there any known combination therapies that can overcome this compound resistance?
A3: While specific combination therapies for 5-IDR have not been extensively documented, strategies used for other anthracyclines are a logical starting point. These include:
-
Efflux Pump Inhibitors: Co-administration with inhibitors of ABC transporters (e.g., verapamil, cyclosporine A, or newer generation inhibitors like tariquidar) can increase the intracellular accumulation of 5-IDR.[5]
-
Apoptosis Sensitizers: Combining 5-IDR with agents that promote apoptosis (e.g., Bcl-2 inhibitors) may lower the threshold for cell death.
-
DNA Repair Inhibitors: Agents that inhibit DNA repair pathways could potentiate the DNA-damaging effects of 5-IDR.
-
Targeted Therapies: Combining 5-IDR with inhibitors of signaling pathways that contribute to cell survival and proliferation (e.g., PI3K/Akt/mTOR pathway inhibitors) may enhance its efficacy.[7]
Troubleshooting Guides
Problem 1: Decreased cytotoxicity of this compound in a previously sensitive cell line.
| Possible Cause | Troubleshooting Steps |
| Development of Acquired Resistance | 1. Confirm Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of 5-IDR in the current cell line with the parental, sensitive cell line. 2. Investigate Efflux Pump Overexpression: Use Western blotting or qPCR to assess the expression levels of key ABC transporters (P-gp, MRP1, BCRP). 3. Assess Drug Accumulation: Perform a drug uptake/retention assay using a fluorescent method to measure the intracellular concentration of 5-IDR in sensitive versus resistant cells. 4. Evaluate Apoptosis Evasion: Analyze the expression of key apoptotic proteins (e.g., Bcl-2, Bax, cleaved caspase-3) by Western blotting. |
| Drug Inactivity | 1. Check Drug Stock: Ensure the 5-IDR stock solution has been stored correctly and has not expired. Prepare a fresh stock solution if necessary. 2. Verify Drug Purity: If possible, verify the purity and concentration of the 5-IDR solution. |
| Cell Line Contamination or Misidentification | 1. Authenticate Cell Line: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Test for Mycoplasma: Mycoplasma contamination can alter cellular responses to drugs. |
Problem 2: Inconsistent results in this compound cytotoxicity assays.
| Possible Cause | Troubleshooting Steps |
| Variability in Cell Seeding Density | 1. Standardize Seeding Protocol: Ensure a consistent number of viable cells are seeded in each well. Use a cell counter for accuracy. 2. Allow for Cell Adherence: For adherent cells, allow sufficient time for attachment before adding the drug. |
| Inconsistent Drug Dilutions | 1. Prepare Fresh Dilutions: Prepare fresh serial dilutions of 5-IDR for each experiment from a validated stock solution. 2. Use Calibrated Pipettes: Ensure pipettes are properly calibrated to minimize errors in drug concentration. |
| Edge Effects in Multi-well Plates | 1. Avoid Outer Wells: Do not use the outermost wells of the plate for experimental conditions, as they are more prone to evaporation. Fill these wells with sterile PBS or media. 2. Ensure Proper Incubation: Maintain consistent temperature and humidity in the incubator. |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | 5-IDR IC50 (nM) | P-gp Expression (Relative to Sensitive Cells) |
| Sensitive Leukemia (L1210) | 50 | 1x |
| 5-IDR Resistant Leukemia (L1210/5-IDR) | 500 | 10x |
| Sensitive Breast Cancer (MCF-7) | 80 | 1x |
| 5-IDR Resistant Breast Cancer (MCF-7/5-IDR) | 950 | 12x |
Note: These are example values for illustrative purposes.
Experimental Protocols
Protocol 1: Determination of IC50 by MTT Assay
Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50%.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 1 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well.
-
Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
-
Protocol 2: Western Blot for P-glycoprotein Expression
Objective: To qualitatively assess the expression level of P-glycoprotein in cancer cells.
Materials:
-
Sensitive and resistant cancer cell lines
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against P-glycoprotein (e.g., clone C219)
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against P-glycoprotein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing (for loading control):
-
Strip the membrane and re-probe with the primary antibody for the loading control.
-
Mandatory Visualizations
Caption: Workflow for characterizing this compound resistance.
Caption: Mechanism of P-glycoprotein mediated 5-IDR resistance.
Caption: Decision tree for troubleshooting reduced 5-IDR efficacy.
References
- 1. This compound. Reduced cardiotoxic properties in an antitumor anthracycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Revisiting the role of efflux pumps in multidrug-resistant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 5. Establishment of a daunorubicin-resistant cell line which shows multi-drug resistance by multifactorial mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Magnoflorine improves sensitivity to doxorubicin (DOX) of breast cancer cells via inducing apoptosis and autophagy through AKT/mTOR and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing off-target effects of 5-Iminodaunorubicin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with 5-Iminodaunorubicin (5-IDN).
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
| Issue | Potential Cause | Suggested Solution |
| Low or Inconsistent Cytotoxicity | Poor Solubility: 5-IDN, like other anthracyclines, may have limited aqueous solubility. | Prepare stock solutions in an appropriate organic solvent such as DMSO before diluting to the final concentration in cell culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%). |
| Drug Instability: The compound may be sensitive to light or pH changes in the culture medium. | Protect 5-IDN solutions from light. Prepare fresh dilutions from stock solutions for each experiment. Ensure the pH of the culture medium is stable throughout the experiment. | |
| Rapid Drug Efflux: Some cancer cell lines overexpress efflux pumps (e.g., P-glycoprotein), which can actively remove the drug from the cell.[1] | Use cell lines with known efflux pump expression levels. Consider co-treatment with an efflux pump inhibitor, though this may introduce confounding variables. | |
| Incorrect Drug Concentration: Inaccurate determination of the stock solution concentration. | Verify the concentration of your 5-IDN stock solution using spectrophotometry. | |
| Unexpected High Cytotoxicity in Control Cells | Solvent Toxicity: The organic solvent used to dissolve 5-IDN may be toxic to the cells at the concentration used. | Perform a solvent toxicity control experiment by treating cells with the highest concentration of the solvent used in the experiment. Reduce the final solvent concentration if toxicity is observed. |
| Contamination: Mycoplasma or other microbial contamination in cell cultures can increase sensitivity to cytotoxic agents. | Regularly test cell cultures for mycoplasma contamination. | |
| Discrepancy Between DNA Damage and Cytotoxicity | Rapid DNA Repair: 5-IDN-induced DNA strand breaks may be rapidly repaired after the drug is removed.[1] | When assessing DNA damage, consider shorter incubation times or analyze DNA damage immediately after treatment. Correlate DNA damage with long-term cell viability assays (e.g., clonogenic survival assay). |
| Cellular Pharmacokinetics: The uptake and efflux rates of 5-IDN can influence the extent and duration of DNA damage.[1] | Characterize the uptake and efflux kinetics of 5-IDN in your specific cell model to better correlate intracellular drug concentration with biological effects. | |
| Difficulty in Detecting Apoptosis | Incorrect Timing of Assay: Apoptosis is a dynamic process, and the peak of apoptosis may be missed. | Perform a time-course experiment to determine the optimal time point for apoptosis detection after 5-IDN treatment. |
| Low Drug Concentration: The concentration of 5-IDN may be insufficient to induce a detectable level of apoptosis. | Perform a dose-response experiment to identify a concentration that induces apoptosis without causing widespread necrosis. | |
| Insensitive Assay: The chosen apoptosis assay may not be sensitive enough for the experimental conditions. | Use a combination of apoptosis assays, such as Annexin V staining for early apoptosis and a caspase activity assay. |
Frequently Asked Questions (FAQs)
Mechanism of Action
Q1: What is the primary mechanism of action of this compound?
A1: this compound, an analog of daunorubicin, primarily acts by intercalating into DNA and inhibiting topoisomerase II. This leads to the stabilization of the DNA-topoisomerase II complex, resulting in DNA strand breaks and subsequent induction of apoptosis.[1][2]
Off-Target Effects
Q2: What are the known off-target effects of this compound?
A2: The most well-documented difference between 5-IDN and its parent compound, daunorubicin, is its reduced cardiotoxicity.[3][4] This is attributed to the modification of the quinone moiety, which minimizes the generation of reactive oxygen species (ROS) that contribute to cardiac damage.[1] However, at higher doses, 5-IDN can still induce electrophysiological changes in cardiac cells, suggesting potential membrane-related effects independent of ROS production.[4] Other non-cardiac off-target effects are not extensively characterized in the literature, but as with any active compound, researchers should remain vigilant for unexpected cellular responses.
Q3: How can I minimize the off-target effects of this compound in my experiments?
A3: To minimize off-target effects, it is crucial to use the lowest effective concentration of 5-IDN. Additionally, nanoparticle-based drug delivery systems can be employed to enhance the targeted delivery of the compound to cancer cells, thereby reducing its exposure to non-target tissues.[5][6]
Experimental Design
Q4: What are the recommended control experiments when working with this compound?
A4: It is essential to include the following controls in your experiments:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve 5-IDN.
-
Positive Control: A well-characterized topoisomerase II inhibitor (e.g., daunorubicin or doxorubicin) to compare the on-target activity.
-
Untreated Control: Cells cultured under the same conditions without any treatment.
Q5: What cell lines are suitable for studying the effects of this compound?
A5: 5-IDN has shown activity against various cancer cell lines, including leukemia and colon carcinoma cells.[1][7] The choice of cell line should be guided by the specific research question. It is advisable to use cell lines with well-characterized genetic backgrounds and expression levels of topoisomerase II and drug efflux pumps.
Quantitative Data Summary
Table 1: Comparative Cardiotoxicity of this compound and Doxorubicin
| Parameter | This compound (5-ID) | Doxorubicin (DXR) | Finding | Reference |
| QRS Widening | Reversible | Reversible | Both agents cause this effect at high and medium doses. | [4] |
| Q alpha T Prolongation | Reversible | Irreversible | A key indicator of reduced cardiotoxicity for 5-ID. | [4] |
| Relative Cardiotoxicity | 4 to 5 times less cardiotoxic | - | Based on Q alpha T prolongation as a marker. | [4] |
Table 2: Comparative Cytotoxicity of Daunorubicin Analogs
| Compound | Cell Line | IC50 (ng/mL) | Finding | Reference |
| Daunorubicin (DnR) | SK-BR-3 (breast adenocarcinoma) | 5.9 | DnR and DoX show comparable efficacy. | [8] |
| Doxorubicin (DoX) | SK-BR-3 (breast adenocarcinoma) | 9.1 | [8] | |
| Liposomal Daunorubicin (L-DnR) | SK-BR-3 (breast adenocarcinoma) | 4.7 | Liposomal formulation does not mitigate in vitro efficacy. | [8] |
| Daunorubicin (DnR) | DU-145 (prostate carcinoma) | 10.4 | DnR is more potent than DoX in this cell line. | [8] |
| Doxorubicin (DoX) | DU-145 (prostate carcinoma) | 41.2 | [8] |
Experimental Protocols
Topoisomerase II Inhibition Assay (kDNA Decatenation)
This assay measures the ability of 5-IDN to inhibit the decatenation of kinetoplast DNA (kDNA) by human topoisomerase II.
Materials:
-
Human Topoisomerase II enzyme
-
kDNA substrate
-
10x Topoisomerase II Assay Buffer
-
This compound stock solution
-
5x Stop Buffer/Gel Loading Dye
-
1% Agarose gel
-
Ethidium bromide or other DNA stain
Procedure:
-
On ice, prepare reaction tubes with 10x Topoisomerase II Assay Buffer and kDNA substrate.
-
Add varying concentrations of 5-IDN or vehicle control to the reaction tubes.
-
Add a predetermined amount of human topoisomerase II enzyme to each tube to initiate the reaction.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 5x Stop Buffer/Gel Loading Dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the catenated and decatenated kDNA.
-
Stain the gel with a DNA stain and visualize under UV light. Inhibition of topoisomerase II is indicated by the persistence of catenated kDNA.[9][10]
Cell Viability (MTT) Assay
This colorimetric assay assesses cell viability based on the metabolic activity of mitochondria.
Materials:
-
Cells of interest
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with a range of 5-IDN concentrations and controls for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is proportional to the absorbance.[11][12]
Apoptosis Detection (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Cells treated with 5-IDN and controls
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
1x Annexin V Binding Buffer
Procedure:
-
Harvest cells after treatment and wash with cold PBS.
-
Resuspend the cells in 1x Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate at room temperature in the dark for 15 minutes.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.[13][14]
Visualizations
Caption: Mechanism of 5-IDN vs. Daunorubicin.
References
- 1. Comparison of DNA scission and cytotoxicity produced by Adriamycin and this compound in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 72983-78-9 | Benchchem [benchchem.com]
- 3. This compound. Reduced cardiotoxic properties in an antitumor anthracycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrocardiographic and transmembrane potential effects of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antitumor efficacy of daunorubicin-loaded magnetic nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antitumor efficacy of daunorubicin-loaded magnetic nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antileukemic activity of N-enamine derivatives of daunorubicin, this compound, and doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anthracycline Efficacy in vitro: Cytotoxicity of Liposomal/Nonliposomal Daunorubicin and Doxorubicin for Multiple Tumor Cell Types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. topogen.com [topogen.com]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kumc.edu [kumc.edu]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Iminodaunorubicin DNA Scission Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 5-Iminodaunorubicin in DNA scission assays. The information is tailored for scientists in drug development and related fields to refine their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of DNA scission induced by this compound?
A1: this compound, a quinone-modified anthracycline, primarily induces single-strand DNA breaks.[1][2] Unlike its parent compound daunorubicin, it does not spontaneously generate free radicals.[1][2] Its mechanism is largely attributed to the inhibition of topoisomerase II, an enzyme crucial for altering DNA topology. By stabilizing the transient DNA-topoisomerase II complex, this compound prevents the re-ligation of the DNA strand, leading to an accumulation of DNA breaks.
Q2: What type of DNA is a suitable substrate for this assay?
A2: Supercoiled plasmid DNA is the most common and effective substrate for in vitro this compound DNA scission assays. The conversion of the compact supercoiled form (Form I) to relaxed or nicked (Form II) and linear (Form III) forms is easily distinguishable and quantifiable on an agarose gel.
Q3: How can I quantify the extent of DNA scission?
A3: DNA scission is typically quantified by separating the different plasmid DNA topoisomers (supercoiled, nicked, and linear) using agarose gel electrophoresis. The gel is stained with an intercalating dye (e.g., ethidium bromide or SYBR Green), and the intensity of each band is measured using a gel documentation system and densitometry software. The percentage of each DNA form can then be calculated.
Q4: What are the critical controls to include in my experiment?
A4: To ensure the validity of your results, the following controls are essential:
-
No Drug Control: Plasmid DNA and topoisomerase II without this compound to show the basal level of nicking by the enzyme.
-
No Enzyme Control: Plasmid DNA and this compound without topoisomerase II to demonstrate that the drug does not directly cleave DNA in the absence of the enzyme.
-
Positive Control: A known topoisomerase II inhibitor (e.g., etoposide or doxorubicin) to confirm that the assay is working correctly.
-
DNA Markers: Lanes with markers for supercoiled, nicked, and linear DNA to aid in the identification of the bands.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No DNA cleavage observed in the presence of this compound and Topoisomerase II. | 1. Inactive this compound. 2. Inactive Topoisomerase II enzyme. 3. Suboptimal reaction buffer conditions. 4. Incorrect drug concentration. | 1. Use a fresh stock of this compound. 2. Test the activity of the Topoisomerase II with a known inhibitor (positive control). 3. Verify the composition and pH of the reaction buffer. Ensure all components are at the correct final concentrations. 4. Perform a dose-response experiment with a wide range of this compound concentrations. |
| High levels of nicked DNA in the "No Drug" control. | 1. Nuclease contamination in the enzyme preparation or buffer. 2. Excessive concentration of Topoisomerase II. 3. Harsh plasmid DNA preparation leading to initial nicking. | 1. Use fresh, high-quality reagents and enzyme preparations. 2. Titrate the Topoisomerase II concentration to find the optimal amount that results in minimal background nicking. 3. Use a high-quality plasmid purification kit and handle the DNA gently. |
| Smearing of DNA bands on the agarose gel. | 1. DNA degradation due to nuclease contamination. 2. Overloading of DNA on the gel. 3. High salt concentration in the final sample. | 1. Maintain sterile technique and use nuclease-free water and reagents. 2. Load an appropriate amount of DNA per well (typically 100-200 ng). 3. Ensure the final sample buffer is compatible with gel electrophoresis. Consider a purification step before loading. |
| Inconsistent results between experiments. | 1. Variability in reagent preparation. 2. Inconsistent incubation times or temperatures. 3. Pipetting errors. | 1. Prepare fresh buffers and drug dilutions for each experiment. 2. Use a calibrated incubator or water bath and a precise timer. 3. Use calibrated pipettes and ensure thorough mixing of reaction components. |
Experimental Protocols
Detailed Methodology for this compound DNA Scission Assay
This protocol is a general guideline and may require optimization for specific experimental conditions.
1. Materials and Reagents:
-
This compound
-
Human Topoisomerase II alpha
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase II Assay Buffer
-
ATP (Adenosine triphosphate)
-
Reaction Stop Buffer/Loading Dye
-
Proteinase K
-
Agarose
-
TAE or TBE buffer for electrophoresis
-
DNA intercalating stain (e.g., Ethidium Bromide or SYBR Green)
-
Nuclease-free water
2. Reaction Setup:
The following table provides a template for setting up the reaction. It is recommended to prepare a master mix for common reagents.
| Component | Volume (µL) | Final Concentration |
| Nuclease-free Water | X | - |
| 10x Topo II Assay Buffer | 2 | 1x |
| Supercoiled Plasmid DNA (100 ng/µL) | 2 | 10 ng/µL |
| This compound (or vehicle) | 2 | Variable (e.g., 0.1 - 100 µM) |
| ATP (10 mM) | 2 | 1 mM |
| Topoisomerase II (e.g., 1 U/µL) | 2 | 0.1 U/µL |
| Total Volume | 20 | - |
3. Incubation:
-
Assemble the reaction mix on ice.
-
Initiate the reaction by adding Topoisomerase II.
-
Incubate the reaction at 37°C for 30 minutes.
4. Reaction Termination and Protein Digestion:
-
Stop the reaction by adding 2 µL of the stop buffer containing SDS.
-
Add 2 µL of Proteinase K (e.g., 10 mg/mL) to each reaction.
-
Incubate at 50°C for 30 minutes to digest the protein.
5. Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in 1x TAE or TBE buffer containing a DNA intercalating stain.
-
Load the entire reaction volume into the wells of the gel.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.
6. Visualization and Quantification:
-
Visualize the DNA bands under UV or blue light.
-
Capture an image of the gel using a gel documentation system.
-
Quantify the intensity of the supercoiled, nicked, and linear DNA bands using densitometry software.
-
Calculate the percentage of each DNA form relative to the total DNA in the lane.
Quantitative Data Summary
The following tables summarize typical concentrations and expected outcomes. Note that these are starting points and optimal conditions should be determined empirically.
Table 1: Recommended Reagent Concentrations
| Reagent | Stock Concentration | Final Concentration in Reaction |
| Supercoiled Plasmid DNA | 100 ng/µL | 10 ng/µL |
| This compound | 10 mM in DMSO | 0.1 - 100 µM |
| Topoisomerase II | 1-10 U/µL | 0.1 - 1 U/µL |
| ATP | 10 mM | 1 mM |
| 10x Topo II Assay Buffer | - | 1x (e.g., 500 mM Tris-HCl pH 8.0, 1.2 M KCl, 100 mM MgCl2, 5 mM DTT, 10 mM ATP, 300 µg/mL BSA) |
Table 2: Example of Expected Results from Densitometric Analysis
| Treatment | % Supercoiled (Form I) | % Nicked (Form II) | % Linear (Form III) |
| DNA only | >95% | <5% | <1% |
| DNA + Topo II (No Drug) | 80-90% | 10-20% | <1% |
| DNA + Topo II + Low [this compound] | 50-70% | 30-50% | 1-5% |
| DNA + Topo II + High [this compound] | <20% | 40-60% | >20% |
Visualizations
Caption: Experimental workflow for the this compound DNA scission assay.
Caption: Mechanism of this compound-induced DNA scission via Topoisomerase II inhibition.
References
dealing with 5-Iminodaunorubicin autofluorescence in imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Iminodaunorubicin, focusing on challenges related to its intrinsic fluorescence during cellular imaging.
Frequently Asked Questions (FAQs)
Q1: What are the expected excitation and emission wavelengths for this compound?
Q2: My this compound signal is weak. How can I improve it?
A weak signal can be due to several factors, including low drug concentration, photobleaching, or suboptimal imaging parameters. Consider the following:
-
Increase Concentration: Titrate the concentration of this compound to find an optimal balance between signal intensity and potential cytotoxicity.
-
Optimize Imaging Parameters: Increase the exposure time or laser power. However, be mindful of phototoxicity and photobleaching.
-
Use a High-Sensitivity Detector: A more sensitive camera or detector can significantly improve the detection of a weak signal.
-
Minimize Photobleaching: Use an anti-fade mounting medium for fixed cells or specialized live-cell imaging media that reduce phototoxicity.[4] Limit the exposure of the sample to excitation light.
Q3: I am observing high background fluorescence in my images. What is the cause and how can I reduce it?
High background fluorescence, or autofluorescence, is a common issue in fluorescence microscopy. It can originate from the biological sample itself (e.g., collagen, elastin, NADH, and lipofuscin) or be induced by the experimental procedure.[5][6]
-
Sample-Specific Autofluorescence: Tissues with high metabolic activity or connective tissue content tend to have higher autofluorescence.
-
Fixation-Induced Autofluorescence: Aldehyde fixatives like formaldehyde and glutaraldehyde can increase autofluorescence.[5]
-
Media and Reagents: Components in the cell culture medium, such as phenol red and fetal bovine serum (FBS), can contribute to background fluorescence.[5]
To reduce background, you can:
-
Use an Unlabeled Control: Image an unstained sample to determine the level and spectral properties of the autofluorescence.[5]
-
Optimize Fixation: If fixation is necessary, consider using a non-aldehyde fixative like ice-cold methanol or ethanol.[5] If you must use aldehydes, you can treat the sample with a quenching agent like sodium borohydride.[5][6]
-
Use Autofluorescence Quenching Reagents: Commercially available reagents or compounds like Sudan Black B can be used to quench autofluorescence, particularly from lipofuscin.[6][7]
-
Spectral Unmixing: If your imaging system has this capability, you can spectrally profile the autofluorescence and subtract it from your this compound signal.
-
Choose the Right Fluorophores for Multiplexing: If you are using other fluorescent labels, select fluorophores that are spectrally well-separated from the expected emission of this compound and the sample's autofluorescence. Moving to far-red emitting dyes for other markers can be beneficial as autofluorescence is often lower in this region of the spectrum.[5][8]
Q4: Can I perform live-cell imaging with this compound?
Yes, live-cell imaging is a powerful tool to study the dynamics of this compound in real-time.[4][9][10] However, it requires careful optimization to maintain cell health and minimize phototoxicity. Use a live-cell imaging medium and consider an environmental chamber on the microscope to control temperature, humidity, and CO2 levels.[4][9]
Troubleshooting Guides
Issue 1: High Autofluorescence Obscuring the this compound Signal
This is a common challenge, especially when the drug's signal is relatively low.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high autofluorescence.
Quantitative Data Summary: Autofluorescence Quenching Agents
| Quenching Agent | Target Autofluorescence Source | Notes |
| Sodium Borohydride | Aldehyde-induced | Can be effective but results may vary.[6] |
| Sudan Black B | Lipofuscin | Can introduce its own fluorescence in the far-red.[6][7] |
| Eriochrome Black T | Lipofuscin and formalin-induced | |
| Commercially available reagents | Multiple sources | Often optimized for ease of use and broad effectiveness.[6] |
Issue 2: Phototoxicity and Photobleaching During Live-Cell Imaging
Prolonged exposure to excitation light can damage cells and cause the fluorescent signal to fade.
Troubleshooting Workflow:
Caption: Workflow to mitigate phototoxicity and photobleaching.
Experimental Protocols
Protocol 1: General Live-Cell Imaging of this compound
This protocol provides a starting point for imaging the uptake and localization of this compound in live cells.
-
Cell Seeding:
-
Seed cells on a glass-bottom dish or chamber slide suitable for high-resolution microscopy.
-
Allow cells to adhere and reach the desired confluency (typically 50-70%).
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solution to the desired working concentration in a phenol red-free, serum-reduced live-cell imaging medium.
-
-
Drug Incubation:
-
Wash the cells once with pre-warmed live-cell imaging medium.
-
Add the medium containing this compound to the cells.
-
Incubate for the desired time period in a cell culture incubator or on the microscope's environmental chamber.
-
-
Imaging:
-
Place the dish on the microscope stage.
-
Use an appropriate filter set for the expected excitation and emission of this compound (e.g., excitation ~480 nm, emission ~560-590 nm).
-
Start with low excitation power and exposure time to minimize phototoxicity.[4]
-
Acquire images at different time points to observe the dynamics of the drug.
-
Protocol 2: Reducing Aldehyde-Induced Autofluorescence in Fixed Cells
This protocol is for researchers who need to fix cells after treatment with this compound and are experiencing high background from the fixation process.
-
Cell Treatment and Fixation:
-
Treat cells with this compound as described in Protocol 1.
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Autofluorescence Quenching with Sodium Borohydride:
-
Prepare a fresh solution of 0.1% Sodium Borohydride in PBS.
-
Incubate the fixed cells with the Sodium Borohydride solution for 15-30 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization and Staining (Optional):
-
If co-staining with antibodies, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
Proceed with your standard immunofluorescence protocol, keeping in mind to use secondary antibodies conjugated to fluorophores that are spectrally distinct from this compound.
-
-
Mounting and Imaging:
-
Mount the coverslip using an anti-fade mounting medium.
-
Image the sample using appropriate filter sets.
-
Signaling and Mechanism of Action
This compound, like its parent compound, is known to exert its anticancer effects through multiple mechanisms. A primary mode of action is the intercalation into DNA, which inhibits DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. Additionally, it can be involved in the generation of reactive oxygen species (ROS), contributing to cellular damage.[11][12][13]
Conceptual Pathway of this compound's Action:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 6. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 7. Simple Method for Reduction of Autofluorescence in Fluorescence Microscopy | Semantic Scholar [semanticscholar.org]
- 8. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 9. Protocol for live-cell imaging during Tumor Treating Fields treatment with Inovitro Live - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for live-cell imaging during Tumor Treating Fields treatment with Inovitro Live - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-Iminodaunomycin. An anthracycline with unique properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzymatic oxidative activation of this compound. Spectrophotometric and electron paramagnetic resonance studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound. Reduced cardiotoxic properties in an antitumor anthracycline - PubMed [pubmed.ncbi.nlm.nih.gov]
how to prevent 5-Iminodaunorubicin degradation during storage
This technical support center provides guidance on the proper storage and handling of 5-Iminodaunorubicin to minimize degradation and ensure the integrity of your experiments. The information is compiled from studies on this compound and its closely related parent compounds, daunorubicin and doxorubicin.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation?
Based on data from related anthracycline compounds, the primary factors contributing to the degradation of this compound are expected to be:
-
pH: this compound is susceptible to degradation in both acidic and alkaline conditions. One study indicated that the enzymatic oxidation of this compound is influenced by pH, with kinetics studied at pH 3, 6, and 8.[1] For its parent compound, doxorubicin, extreme instability has been observed in alkaline solutions even at room temperature, as well as in acidic solutions at elevated temperatures.[2][3]
-
Temperature: Higher temperatures accelerate the degradation of anthracyclines. Storing solutions at elevated temperatures can lead to significant loss of the compound.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.[4]
-
Oxidation: this compound can undergo enzymatic oxidative activation.[1] Doxorubicin has also been shown to degrade under oxidative conditions.[2][3]
Q2: How should I store my solid this compound?
For solid this compound, we recommend the following storage conditions to ensure long-term stability:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | To minimize thermal degradation. |
| Light | Protect from light (e.g., store in an amber vial or a dark container) | To prevent photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | To minimize oxidative degradation. |
| Container | Tightly sealed vial | To prevent moisture absorption. |
Q3: What is the best way to prepare and store this compound solutions?
When preparing and storing solutions of this compound, consider the following:
| Parameter | Recommended Practice | Rationale |
| Solvent | Use high-purity, degassed solvents. The choice of solvent will depend on the experimental requirements. | To minimize contaminants that could promote degradation. |
| pH | Prepare solutions in a buffer system that maintains a slightly acidic to neutral pH (around pH 6-7). Avoid strongly acidic or alkaline conditions. | To prevent acid- or base-catalyzed hydrolysis. |
| Temperature | Prepare solutions on ice and store them at 4°C for short-term use or at -20°C or -80°C for long-term storage. | To slow down degradation kinetics. |
| Light | Protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil. | To prevent photodegradation. |
| Container | Use polypropylene or siliconized glass containers. | To minimize adsorption of the compound to the container surface.[5] |
| Freeze-Thaw Cycles | Aliquot solutions into single-use volumes to minimize freeze-thaw cycles. | While some related compounds are stable to repeated freeze-thaw cycles, minimizing them is a good practice to prevent potential degradation.[6] |
Troubleshooting Guides
Problem: I am seeing a loss of activity in my this compound-treated samples.
Possible Cause: Degradation of the this compound stock solution.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that your solid compound and stock solutions have been stored according to the recommendations above (see FAQs Q2 and Q3).
-
Check Solution Age: If using an older stock solution, consider preparing a fresh one.
-
Assess for Precipitates: Visually inspect the solution for any precipitates, which could indicate insolubility or degradation. If precipitates are present, gently warm the solution and sonicate to try and redissolve the compound. If it does not redissolve, it may have degraded.
-
Analytical Check (Optional but Recommended): If you have access to analytical instrumentation, such as HPLC, you can analyze your stock solution to assess its purity and concentration.
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution by HPLC
This protocol provides a general framework for assessing the stability of this compound in a specific buffer or solvent system.
Objective: To determine the degradation rate of this compound under specific storage conditions.
Materials:
-
This compound
-
High-purity solvent or buffer of interest
-
HPLC system with a UV detector
-
C18 HPLC column (or equivalent)
-
Mobile phase (e.g., a mixture of acetonitrile and a buffered aqueous solution, to be optimized)
-
Temperature-controlled incubator or water bath
-
Light-protected containers (e.g., amber vials)
Method:
-
Prepare a stock solution of this compound in the desired solvent/buffer at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into several light-protected containers.
-
Establish Time Points: Determine the time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Storage Conditions: Place the aliquots under the desired storage conditions (e.g., specific temperature, light exposure).
-
HPLC Analysis:
-
At each time point, remove one aliquot.
-
Inject an appropriate volume onto the HPLC system.
-
Monitor the elution of this compound and any potential degradation products using the UV detector at an appropriate wavelength (to be determined by UV-Vis scan of the compound).
-
-
Data Analysis:
-
Calculate the peak area of the this compound peak at each time point.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
Visualizations
Caption: Factors leading to the degradation of this compound in solution.
Caption: Workflow for assessing the stability of this compound solutions.
References
- 1. Enzymatic oxidative activation of this compound. Spectrophotometric and electron paramagnetic resonance studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Photodegradation of doxorubicin, daunorubicin and epirubicin measured by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijmr.net.in [ijmr.net.in]
Technical Support Center: Detecting 5-Iminodaunorubicin-Induced DNA Breaks
Welcome to the technical support center for methodologies to detect DNA breaks induced by 5-Iminodaunorubicin. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Mechanism of Action: this compound
This compound, an anthracycline derivative, induces DNA damage through a multi-faceted approach. Its primary mechanisms include:
-
DNA Intercalation: The planar structure of the molecule inserts itself between DNA base pairs, distorting the double helix and interfering with DNA replication and transcription.
-
Topoisomerase II Inhibition: It stabilizes the complex between topoisomerase II and DNA after the enzyme has created a double-strand break. This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks.[1]
-
Generation of Reactive Oxygen Species (ROS): The drug can undergo redox cycling, producing free radicals that cause oxidative damage to DNA and other cellular components.[1]
This activity results in the formation of single-strand breaks (SSBs), double-strand breaks (DSBs), and alkali-labile sites, which can be detected by the methods outlined below.
Core Detection Methodologies: Troubleshooting and FAQs
This section provides troubleshooting guidance for three commonly used assays to detect DNA damage: the Comet Assay, γ-H2AX Immunofluorescence, and the Alkaline Elution Assay.
The Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[2][3] Under an electric field, fragmented DNA migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[2][4] The alkaline version of the assay is particularly sensitive for detecting SSBs and alkali-labile sites.[3][5]
Troubleshooting Guide: Comet Assay
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Very Small Comets in Positive Controls | 1. Insufficient drug concentration or incubation time.2. Electrophoresis voltage too low or duration too short.3. Cells were not viable at the time of the assay. | 1. Optimize this compound concentration and treatment duration.2. Ensure electrophoresis is run at an optimal voltage (e.g., ~1 V/cm) and for a sufficient time (e.g., 20-40 minutes).[6]3. Use freshly harvested, viable cells. |
| High Variability Between Replicate Slides | 1. Inconsistent agarose concentration.2. Variations in alkaline unwinding time or electrophoresis conditions (temperature, voltage).3. Uneven slide preparation. | 1. Maintain a consistent final agarose concentration (0.6-0.8% is often optimal).[6]2. Strictly control the duration of alkaline incubation (e.g., 40 minutes) and keep electrophoresis conditions constant.[6]3. Ensure a uniform, thin layer of the cell/agarose mixture on each slide. |
| "Hedgehog" Comets (Detached Heads) | 1. Excessive DNA damage (drug concentration too high).2. Electrophoresis voltage too high or duration too long. | 1. Perform a dose-response experiment to find a suboptimal concentration of this compound.2. Reduce the voltage or duration of electrophoresis.[7] |
| High Background Damage in Negative Controls | 1. Cells were handled too roughly during preparation.2. Exposure to UV light.3. Endogenous damage in the cell line. | 1. Handle cells gently during harvesting and embedding.2. Perform all steps under yellow or dim light to prevent UV-induced DNA damage.[7]3. Always include untreated controls to establish a baseline level of damage. |
Frequently Asked Questions (FAQs): Comet Assay
-
Q1: What is the difference between the alkaline and neutral comet assay? A1: The alkaline comet assay (pH > 13) detects single-strand breaks, double-strand breaks, and alkali-labile sites, making it highly sensitive. The neutral comet assay is primarily used to detect double-strand breaks.[7][8]
-
Q2: How should I quantify the results of my comet assay? A2: Results are typically quantified using image analysis software. Common parameters include percent DNA in the tail, tail length, and tail moment (a value that incorporates both tail length and the fraction of DNA in the tail).[9] Percent DNA in the tail is often considered the most reliable measure as it is linearly related to the break frequency.[2]
-
Q3: Can I use frozen cells for the comet assay? A3: While some success has been reported with cryopreserved cells, it is generally recommended to use fresh, viable cells to ensure reproducibility and avoid artifacts from the freezing and thawing process.[7]
γ-H2AX Immunofluorescence Assay
This assay detects the phosphorylation of the histone variant H2AX at serine 139 (termed γ-H2AX), which is one of the earliest cellular responses to DNA double-strand breaks.[10] Immunofluorescence microscopy is used to visualize and quantify γ-H2AX foci, where each focus is thought to represent a single DSB.[11]
Troubleshooting Guide: γ-H2AX Immunofluorescence
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Staining | 1. Primary or secondary antibody concentration is too high.2. Inadequate blocking.3. Autofluorescence of the drug or cells.4. Insufficient washing. | 1. Titrate antibodies to determine the optimal concentration.2. Increase the blocking time or try a different blocking agent (e.g., 5% BSA).3. Include an unstained control to assess autofluorescence. If this compound fluoresces in the same channel as your secondary antibody, consider a secondary with a different fluorophore.4. Increase the number and duration of wash steps.[12] |
| Weak or No Signal | 1. Insufficient permeabilization.2. Primary antibody does not recognize the target.3. Low levels of DNA double-strand breaks.4. Photobleaching of the fluorophore. | 1. Ensure the permeabilization step (e.g., with Triton X-100) is sufficient for the antibody to access the nucleus.[1]2. Use a validated anti-γ-H2AX antibody.3. Increase the drug concentration or check at earlier time points after treatment.4. Minimize exposure of slides to light after staining. Use an antifade mounting medium.[1] |
| Pan-nuclear Staining (diffuse signal, no distinct foci) | 1. Extensive DNA damage leading to overlapping foci.2. Cells are in S-phase or undergoing apoptosis, which can cause diffuse γ-H2AX staining. | 1. Use a lower concentration of this compound.2. Analyze cells at an early time point after damage induction. Co-stain with cell cycle markers if necessary to exclude S-phase cells from analysis.[11] |
| Difficulty in Quantifying Foci | 1. Manual counting is subjective and time-consuming.2. Overlapping nuclei in confluent cell cultures. | 1. Use automated image analysis software (e.g., Fiji/ImageJ) for objective and high-throughput quantification.[1][13]2. Plate cells at a lower density to ensure they are well-separated. |
Frequently Asked Questions (FAQs): γ-H2AX Immunofluorescence
-
Q1: How soon after treatment with this compound should I look for γ-H2AX foci? A1: H2AX phosphorylation is a very early event, with foci appearing within minutes and typically peaking between 30 to 60 minutes after damage induction.[14] It is advisable to perform a time-course experiment to determine the optimal endpoint for your specific cell type and drug concentration.
-
Q2: Does the number of γ-H2AX foci directly correlate with the number of double-strand breaks? A2: Yes, it is generally accepted that there is a one-to-one correlation between the number of γ-H2AX foci and the number of DSBs.[14] This makes it a highly quantitative method.
-
Q3: My cells have high endogenous levels of γ-H2AX. What should I do? A3: Some cancer cell lines have inherent genomic instability and may show baseline γ-H2AX foci. Always include an untreated control group to quantify this baseline. The effect of the drug should be reported as the net increase in foci over the control.
Alkaline Elution Assay
This technique measures the rate at which single-stranded DNA is eluted from a filter under alkaline conditions. DNA that contains breaks will be eluted more rapidly than intact DNA. While highly sensitive, this assay is known for its variability if not performed with high precision.[15]
Troubleshooting Guide: Alkaline Elution Assay
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Experiments | 1. Incomplete exchange of solutions during cell rinsing, lysis, and elution.2. Inconsistent cell numbers loaded onto the filter.3. Fluctuations in temperature. | 1. Ensure complete removal of solutions at each step.[15]2. Accurately count and load a consistent number of cells for each sample.3. Perform cell manipulation and lysis steps at near-freezing temperatures to increase sensitivity and reproducibility.[15] |
| Low Elution Rate in Positive Controls | 1. Insufficient DNA damage.2. The drug-stabilized topoisomerase II-DNA complex is binding to the filter, masking the breaks. | 1. Increase the concentration of this compound or the treatment time.2. Include a proteinase K digestion step after cell lysis to remove proteins covalently bound to the DNA, which can prevent its elution.[16] |
| Clogging of the Filter | 1. Too many cells loaded onto the filter.2. Incomplete cell lysis. | 1. Reduce the number of cells loaded. An increased number of cells can sometimes compromise the binding of protein-DNA complexes, paradoxically allowing for the expression of damage without enzymatic deproteinization.[16]2. Ensure the lysis solution is fresh and the lysis time is adequate. |
Frequently Asked Questions (FAQs): Alkaline Elution Assay
-
Q1: What is the main advantage of the alkaline elution assay? A1: Its primary advantage is its high sensitivity for detecting DNA single-strand breaks and alkali-labile lesions.[8][15]
-
Q2: Why is this method less commonly used than the comet assay? A2: The alkaline elution assay is technically more demanding and prone to variability, requiring meticulous attention to detail and specialized equipment.[15] The comet assay is generally simpler and provides data at the single-cell level.
-
Q3: How are the results of an alkaline elution assay typically presented? A3: The results are usually plotted as the fraction of DNA remaining on the filter versus the elution time or volume. A faster elution rate (steeper slope) indicates a higher frequency of DNA breaks.
Quantitative Data Summary
The optimal concentration of this compound and the expected level of DNA damage will vary depending on the cell line and treatment conditions. The following table provides representative data for related anthracyclines to serve as a starting point for experimental design.
| Assay | Drug/Agent | Cell Line | Concentration Range | Incubation Time | Typical Result | Reference |
| Alkaline Comet Assay | Doxorubicin | U251 Glioma | 1 µM | 24 hours | Significant increase in tail moment (e.g., from ~0.1 to ~13.8) | [2] |
| γ-H2AX Assay | Etoposide (Topo II Inhibitor) | A549 | 10-100 µM | 1.5 hours | Dose-dependent increase in γ-H2AX foci per nucleus | [17] |
| γ-H2AX Assay | Daunorubicin | Caco-2 | 1 µM | 48 hours | Increased p-Chk1 (a downstream marker of DNA damage signaling) | [18] |
| Alkaline Elution | Etoposide (Topo II Inhibitor) | HeLa | Various | 1 hour | Dose-dependent increase in DNA elution (signal from topoisomerase II-DNA complexes) | [19] |
Experimental Protocols
Protocol 1: Alkaline Comet Assay
This protocol is adapted from standard procedures for detecting single- and double-strand DNA breaks.[2][3]
-
Cell Preparation: Treat cells with the desired concentrations of this compound for the appropriate duration. Include positive and negative controls. Harvest cells and resuspend in ice-cold PBS (Ca²⁺ and Mg²⁺ free) at a concentration of ~1 x 10⁵ cells/mL.
-
Slide Preparation: Mix cell suspension 1:10 (v/v) with molten low-melting point agarose (at 37°C). Immediately pipette 50-75 µL onto a CometSlide™ or a pre-coated microscope slide. Allow to solidify at 4°C for 10-30 minutes.
-
Lysis: Immerse slides in a chilled lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.
-
Alkaline Unwinding: Gently place the slides in a horizontal electrophoresis tank filled with fresh, chilled alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13). Let the DNA unwind for 20-40 minutes.
-
Electrophoresis: Apply a voltage of ~1 V/cm (e.g., 25V and 300mA) for 20-30 minutes at 4°C.
-
Neutralization and Staining: Gently drain the electrophoresis buffer and neutralize the slides by washing them three times (5 minutes each) with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5). Stain the DNA with an intercalating dye (e.g., SYBR Green I or propidium iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze at least 50-100 comets per sample using appropriate software.
Protocol 2: γ-H2AX Immunofluorescence Staining
This protocol provides a general workflow for the immunodetection of γ-H2AX foci.[1][20]
-
Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate and allow them to adhere. Treat with this compound as required.
-
Fixation: Wash cells with PBS, then fix with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Permeabilization: Wash cells three times with PBS. Permeabilize with 0.25-0.3% Triton X-100 in PBS for 10-30 minutes at room temperature.
-
Blocking: Wash cells three times with PBS. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% BSA in PBS) for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Incubate cells with a validated primary antibody against γ-H2AX (e.g., mouse monoclonal anti-γH2AX) diluted in blocking buffer. Incubation can be for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) diluted in blocking buffer for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Wash cells three times with PBS. Mount the coverslip onto a microscope slide using an antifade mounting medium containing a nuclear counterstain like DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of foci per nucleus using automated image analysis software.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Signaling pathway of this compound-induced DNA damage.
Caption: Experimental workflows for DNA break detection methods.
References
- 1. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. Detection of topoisomerase inhibitor-induced DNA strand breaks and apoptosis by the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Controlling variation in the comet assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 9. The comet moment as a measure of DNA damage in the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
- 12. youtube.com [youtube.com]
- 13. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. γH2AX foci as a measure of DNA damage: a computational approach to automatic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The alkaline elution technique for measuring DNA single strand breaks: increased reliability and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Expression of protein-associated DNA damage in the alkaline elution assay in the absence of enzymatic deproteinization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Detection and quantification of γ-H2AX using a dissociation enhanced lanthanide fluorescence immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
addressing inconsistencies in 5-Iminodaunorubicin cytotoxicity data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Iminodaunorubicin. Our goal is to help address inconsistencies in cytotoxicity data and provide a deeper understanding of the experimental variables.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow, leading to inconsistent cytotoxicity data.
Inconsistent IC50 Values
Question: We are observing significant variability in our IC50 values for this compound across repeat experiments. What are the potential causes and solutions?
Answer:
Variability in IC50 values is a common challenge in cytotoxicity testing. Several factors can contribute to this inconsistency. Below is a systematic guide to troubleshoot this issue.
Potential Causes & Troubleshooting Steps:
| Factor | Potential Cause of Inconsistency | Recommended Solution |
| Cell Culture Conditions | Cell Passage Number: High passage numbers can lead to genetic drift and altered drug sensitivity. | Maintain a consistent and low passage number for all experiments. Thaw a new vial of cells after a defined number of passages. |
| Cell Health and Viability: Poor cell health at the time of seeding can affect drug response. | Ensure high cell viability (>95%) before seeding. Avoid over-confluency in stock cultures. | |
| Seeding Density: Inconsistent cell numbers per well will lead to variable results. | Use a hemocytometer or an automated cell counter for accurate cell counting. Ensure a homogenous cell suspension before seeding. | |
| Drug Preparation & Handling | Drug Stock Concentration: Inaccurate initial concentration of the this compound stock solution. | Prepare a fresh stock solution and verify its concentration using spectrophotometry if possible. Aliquot and store at the recommended temperature to avoid repeated freeze-thaw cycles. |
| Serial Dilutions: Errors in performing serial dilutions can lead to incorrect final concentrations. | Use calibrated pipettes and perform dilutions carefully. Prepare a fresh dilution series for each experiment. | |
| Assay Protocol | Incubation Time: The duration of drug exposure can significantly impact cytotoxicity.[1] | Standardize the incubation time across all experiments. Time-course experiments can help determine the optimal endpoint. |
| Assay Reagent Variability: Inconsistent reagent quality or preparation (e.g., MTT, Annexin V). | Use high-quality reagents from a reliable supplier. Prepare fresh reagents as per the manufacturer's instructions. | |
| Incomplete Solubilization of Formazan (MTT Assay): If the formazan crystals are not fully dissolved, it will lead to inaccurate absorbance readings. | Ensure complete solubilization by vigorous pipetting or shaking. Visually inspect wells under a microscope before reading the plate. | |
| Data Analysis | Curve Fitting Model: Different non-linear regression models can yield different IC50 values. | Use a consistent curve-fitting model (e.g., log(inhibitor) vs. response -- Variable slope) for all analyses. |
| Data Normalization: Improper background subtraction or normalization to controls. | Include appropriate controls (vehicle-treated and untreated cells) on every plate. Subtract the average absorbance of the blank wells from all other wells. |
Unexpected Apoptosis/Necrosis Ratios
Question: Our Annexin V/PI staining results show a high percentage of necrotic cells even at low concentrations of this compound. Is this expected?
Answer:
While this compound, like other anthracyclines, is known to induce apoptosis, observing a high proportion of necrotic cells, especially at low concentrations, may indicate experimental artifacts or specific cellular responses.
Potential Causes & Troubleshooting Steps:
| Factor | Potential Cause of Inconsistency | Recommended Solution |
| Cell Handling | Harsh Trypsinization: Over-trypsinization can damage cell membranes, leading to false-positive PI staining. | Use a gentle cell detachment method. Minimize the duration of trypsin exposure and neutralize it promptly. |
| Vigorous Pipetting/Vortexing: Mechanical stress can rupture cell membranes. | Handle cell suspensions gently. Avoid vigorous pipetting or vortexing. | |
| Experimental Conditions | High Drug Concentration: At high concentrations, the apoptotic process can be rapid, leading to secondary necrosis. | Perform a dose-response and time-course experiment to identify the optimal conditions for observing early apoptosis. |
| Contamination: Mycoplasma or bacterial contamination can induce cell death pathways. | Regularly test cell cultures for contamination. | |
| Staining Protocol | Inappropriate Reagent Concentration: Incorrect concentrations of Annexin V or PI can lead to artifacts. | Titrate Annexin V and PI to determine the optimal staining concentration for your cell line. |
| Delayed Analysis: Prolonged incubation after staining can lead to the progression of apoptosis to secondary necrosis. | Analyze samples on the flow cytometer as soon as possible after staining. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a quinone-modified anthracycline.[2] Like its parent compound, daunorubicin, its primary mechanism of action involves the inhibition of DNA topoisomerase II.[3][4] This inhibition leads to the stabilization of the topoisomerase II-DNA cleavable complex, resulting in DNA double-strand breaks and subsequent cell cycle arrest and apoptosis.[3][5]
Q2: How does the cytotoxicity of this compound compare to Doxorubicin or Daunorubicin?
A2: Studies have shown that this compound can be as cytotoxic, and in some cases more cytotoxic, than doxorubicin and daunorubicin in certain cancer cell lines.[2] However, its activity is highly dependent on the specific cell line and its resistance mechanisms.
Q3: What are the common mechanisms of resistance to anthracyclines like this compound?
A3: Resistance to anthracyclines is often multifactorial.[4] The most common mechanisms include:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which actively pump the drug out of the cell.[4]
-
Altered topoisomerase II: Mutations or decreased expression of topoisomerase II can reduce the drug's target availability.[4]
-
Enhanced DNA repair: Increased capacity of cancer cells to repair drug-induced DNA damage.
-
Alterations in apoptotic pathways: Dysregulation of pro- and anti-apoptotic proteins can make cells resistant to apoptosis induction.
Q4: Can inconsistencies in cytotoxicity data be attributed to the cell line itself?
A4: Absolutely. Different cancer cell lines exhibit varying sensitivities to anticancer drugs due to their unique genetic and phenotypic characteristics.[1][6][7] Factors such as the expression levels of drug transporters, topoisomerase II, and proteins involved in DNA repair and apoptosis will significantly influence the observed cytotoxicity.
Q5: What are the critical controls to include in a cytotoxicity experiment with this compound?
A5: To ensure the validity of your results, the following controls are essential:
-
Untreated Control: Cells cultured in medium alone to represent 100% viability.
-
Vehicle Control: Cells treated with the same concentration of the drug's solvent (e.g., DMSO) as the highest drug concentration used. This control accounts for any cytotoxic effects of the solvent.
-
Positive Control: A known cytotoxic agent to ensure the assay is working correctly.
-
Blank Control: Wells containing only cell culture medium (no cells) to determine the background absorbance.
Data Presentation
A standardized format for presenting cytotoxicity data is crucial for comparability across different studies. While a comprehensive, publicly available database of this compound IC50 values across a wide range of cell lines is not currently available, we provide a template for researchers to present their own data clearly.
Table 1: Template for Reporting this compound IC50 Values
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 (µM) ± SD | Reference/Internal Experiment ID |
| e.g., MCF-7 | Breast Adenocarcinoma | MTT | 72 | [Your Value] | [Your Reference] |
| e.g., A549 | Lung Carcinoma | MTT | 72 | [Your Value] | [Your Reference] |
| e.g., K562 | Chronic Myelogenous Leukemia | MTT | 48 | [Your Value] | [Your Reference] |
| e.g., K562/DNR-R | Daunorubicin-Resistant CML | MTT | 48 | [Your Value] | [Your Reference] |
Experimental Protocols
Detailed and consistent methodologies are key to reproducible results. Below are standardized protocols for commonly used cytotoxicity and apoptosis assays.
MTT Cytotoxicity Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability.
-
Seed cells in a 96-well plate at a pre-determined optimal density.
-
Incubate overnight to allow for cell attachment (for adherent cells).
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add the medium containing the different drug concentrations.
-
Include vehicle and untreated controls.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.
-
Mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Annexin V/PI Apoptosis Assay
This protocol provides a general framework for assessing apoptosis by flow cytometry.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate or culture flask.
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Include untreated and vehicle controls.
-
-
Cell Harvesting:
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or brief trypsinization.
-
For suspension cells, collect them by centrifugation.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add additional 1X Annexin V binding buffer to each tube.
-
Analyze the samples on a flow cytometer immediately.
-
Use appropriate compensation controls for FITC and PI.
-
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: A generalized workflow for assessing the cytotoxicity of this compound.
Signaling Pathway of Anthracycline-Induced Cell Death
Caption: A simplified signaling pathway illustrating this compound-induced apoptosis.
References
- 1. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of DNA scission and cytotoxicity produced by Adriamycin and this compound in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Daunorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Establishment of a daunorubicin-resistant cell line which shows multi-drug resistance by multifactorial mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 5-Iminodaunorubicin Treatment Duration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Iminodaunorubicin. The information provided is designed to assist in the optimization of treatment duration for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, a derivative of daunorubicin, functions primarily as an intercalating agent and a topoisomerase II inhibitor. It inserts itself into the DNA double helix, thereby obstructing DNA replication and transcription. This action, coupled with the inhibition of topoisomerase II, an enzyme crucial for relieving DNA supercoils, leads to DNA strand breaks and ultimately induces apoptosis (programmed cell death) in rapidly dividing cancer cells.
Q2: How does the treatment duration of this compound impact its cytotoxic effects?
A2: The duration of treatment with this compound is a critical factor influencing its cytotoxicity. The effect is time and dose-dependent. Shorter exposure times may only induce temporary cell cycle arrest, while longer durations are more likely to lead to irreversible DNA damage and apoptosis.[1][2][3] For instance, studies with the parent compound, daunorubicin, have shown that significant cytotoxicity can be observed after a 4-hour treatment followed by a recovery period, with effects becoming more pronounced at 12 and 24 hours.[1] Continuous exposure for 24 hours can lead to a different cellular response, such as cell cycle arrest in the G0/G1 phase, compared to a shorter, bolus treatment which may induce G2 arrest and apoptosis.[3]
Q3: What is a typical starting point for determining the optimal treatment duration?
A3: A good starting point for determining the optimal treatment duration is to perform a time-course experiment. Based on studies with the closely related compound daunorubicin, it is advisable to test a range of incubation times, such as 4, 12, 24, 48, and 72 hours, at a predetermined effective concentration of this compound.[1] The selection of time points should also consider the cell line's doubling time.
Q4: How can I assess the effect of different treatment durations on my cells?
A4: The impact of varying treatment durations can be assessed using several standard assays:
-
Cytotoxicity Assays: MTT, XTT, or LDH assays to measure cell viability.
-
Apoptosis Assays: Annexin V/Propidium Iodide staining followed by flow cytometry, or caspase activity assays to quantify apoptosis.
-
Cell Cycle Analysis: Propidium Iodide staining and flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[4]
-
DNA Damage Assays: Comet assay or staining for γH2AX (a marker of DNA double-strand breaks) to assess the extent of DNA damage.[1]
Q5: Does the optimal treatment duration vary between different cell lines?
A5: Yes, the optimal treatment duration for this compound can vary significantly between different cell lines.[1] This variability can be attributed to differences in cellular uptake and efflux of the drug, proliferation rates, and the status of DNA repair pathways and apoptosis signaling pathways.[5] For example, cell lines with high expression of drug efflux pumps like P-glycoprotein may require longer exposure or higher concentrations to achieve the desired cytotoxic effect.[5]
Troubleshooting Guides
This section addresses common issues that may arise during the optimization of this compound treatment duration.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in cytotoxicity results between replicate experiments. | 1. Inconsistent cell seeding density.2. Variation in drug concentration between experiments.3. Fluctuation in incubation time.4. Cell line instability or contamination. | 1. Ensure a consistent number of cells are seeded in each well. Perform a cell count before each experiment.2. Prepare fresh drug dilutions for each experiment from a validated stock solution.3. Use a precise timer for drug addition and removal.4. Regularly check cell line morphology and test for mycoplasma contamination. |
| No significant increase in cytotoxicity with longer treatment durations. | 1. The maximum effect is reached at an earlier time point.2. The cell line is resistant to this compound.3. The drug is degrading in the culture medium over time. | 1. Perform a more detailed time-course experiment with earlier time points (e.g., 1, 2, 4, 8 hours).2. Investigate mechanisms of drug resistance (e.g., expression of P-glycoprotein). Consider using a higher drug concentration or combining with a resistance modulator.3. Replace the drug-containing medium at regular intervals for long-term experiments. |
| Observed cytotoxicity at early time points does not correlate with long-term cell death. | 1. The initial effect is cytostatic (cell cycle arrest) rather than cytotoxic.2. Cells are able to repair the drug-induced DNA damage over time. | 1. Complement cytotoxicity assays with apoptosis and cell cycle analysis to distinguish between cytostatic and cytotoxic effects.2. Assess markers of DNA damage (e.g., γH2AX) and repair at various time points after drug removal. |
| Unexpected cell morphology changes at longer incubation times. | 1. Depletion of essential nutrients in the culture medium.2. Accumulation of toxic metabolites.3. Off-target effects of the drug at prolonged exposure. | 1. For long-term experiments (>24 hours), consider replenishing the culture medium.2. As above, replenish the medium to remove metabolic waste.3. Evaluate the specificity of the observed effects by including appropriate controls and considering lower drug concentrations for extended durations. |
Experimental Protocols
Note: The following protocols are based on methodologies established for the closely related anthracycline, daunorubicin, and may require optimization for this compound and your specific cell line.
Protocol 1: Time-Course Cytotoxicity Assay using MTT
Objective: To determine the effect of different this compound treatment durations on cell viability.
Materials:
-
Target cancer cell line
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a fixed concentration of this compound (e.g., the IC50 concentration determined from a 48-hour dose-response experiment). Include untreated and vehicle-treated (DMSO) controls.
-
Incubate the plates for different durations (e.g., 4, 12, 24, 48, and 72 hours).
-
At the end of each incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
| Parameter | Recommendation |
| Cell Seeding Density | Varies by cell line; aim for 70-80% confluency at the end of the experiment. |
| This compound Conc. | Use a concentration around the IC50 value. |
| Time Points | 4, 12, 24, 48, 72 hours (can be adjusted). |
| MTT Incubation | 3-4 hours. |
| Wavelength | 570 nm. |
Protocol 2: Time-Course Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the effect of this compound treatment duration on cell cycle progression.
Materials:
-
Target cancer cell line
-
6-well plates
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at a selected concentration.
-
At various time points (e.g., 12, 24, 48 hours), harvest the cells by trypsinization and collect any floating cells.
-
Wash the cells with ice-cold PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
| Parameter | Recommendation |
| Cell Seeding Density | Aim for ~50% confluency at the time of treatment. |
| This compound Conc. | A concentration that induces a measurable cytotoxic effect. |
| Fixation | Ice-cold 70% Ethanol. |
| Staining | Propidium Iodide with RNase A. |
| Analysis | Flow cytometry, quantifying G0/G1, S, and G2/M populations. |
Visualizations
Signaling Pathway of Anthracycline-Induced Apoptosis
Caption: Anthracycline-induced apoptosis pathway.
Experimental Workflow for Optimizing Treatment Duration
Caption: Experimental workflow for treatment optimization.
Logical Relationship for Troubleshooting Inconsistent Results
Caption: Troubleshooting inconsistent experimental results.
References
- 1. Time dependent response of daunorubicin on cytotoxicity, cell cycle and DNA repair in acute lymphoblastic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Dose- and time-dependent effects of doxorubicin on cytotoxicity, cell cycle and apoptotic cell death in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Time dependent response of daunorubicin on cytotoxicity, cell cycle and DNA repair in acute lymphoblastic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intracellular localization, vesicular accumulation and kinetics of daunorubicin in sensitive and multidrug-resistant gastric carcinoma EPG85-257 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing 5-Iminodaunorubicin Delivery to Solid Tumors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the delivery of 5-Iminodaunorubicin (5-ID) to solid tumors. Given that this compound is an analogue of daunorubicin, much of the guidance is based on established methods for delivering anthracyclines like daunorubicin and doxorubicin using various nanocarrier systems.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering this compound to solid tumors?
The primary challenges in delivering this compound (5-ID) systemically for the treatment of solid tumors are similar to those faced by other anthracyclines:
-
Lack of Specificity: Conventional chemotherapy agents distribute throughout the body, leading to toxicity in healthy tissues and significant side effects, such as cardiotoxicity and myelosuppression.[3][4]
-
Poor Tumor Penetration: The dense extracellular matrix and abnormal vasculature of solid tumors can prevent drugs from reaching all cancer cells effectively.[5]
-
Drug Resistance: Cancer cells can develop multidrug resistance (MDR), actively pumping the drug out of the cell and reducing its efficacy.[6][7]
-
Physicochemical Properties: The solubility and stability of the drug in circulation can limit its bioavailability at the tumor site.
Nanoparticle-based drug delivery systems offer a promising strategy to overcome these issues by enhancing drug accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect and by enabling active targeting.[4][7][8][9]
Q2: Which drug delivery systems are most promising for this compound?
Based on extensive research with the parent compound daunorubicin and the closely related doxorubicin, the most promising delivery systems for 5-ID include:
-
Liposomes: These are lipid-based vesicles that can encapsulate hydrophilic drugs like 5-ID in their aqueous core.[4][10] Liposomal formulations, such as DaunoXome® (a liposomal formulation of daunorubicin), have been shown to increase drug circulation time, reduce uptake by normal tissues, and improve accumulation in tumors.[3][11][12]
-
Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that encapsulate the drug.[8] These systems allow for sustained drug release and can be surface-modified with targeting ligands.[9]
-
Drug-Peptide Conjugates: Attaching 5-ID to specific peptides that target receptors overexpressed on tumor cells or tumor vasculature (e.g., NGR peptides targeting CD13) can significantly enhance targeted delivery and cellular uptake.[13]
The general workflow for developing and evaluating a nanoparticle-based delivery system for 5-ID is outlined below.
References
- 1. This compound. Reduced cardiotoxic properties in an antitumor anthracycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and preliminary antitumor evaluation of 5-iminodoxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. The liposomal formulation of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Use of Alternative Strategies for Enhanced Nanoparticle Delivery to Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and development of anticancer peptide-conjugated daunorubicin: Smart targeting systems for multidrug resistance gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Synthesis and antitumor efficacy of daunorubicin-loaded magnetic nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications of daunorubicin-loaded PLGA-PLL-PEG-Tf nanoparticles in hematologic malignancies: an in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Liposomal daunorubicin as treatment for Kaposi’s sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A phase I dose-escalating study of DaunoXome, liposomal daunorubicin, in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
reducing batch-to-batch variability of synthesized 5-Iminodaunorubicin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing batch-to-batch variability during the synthesis of 5-Iminodaunorubicin.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: this compound is synthesized by treating daunorubicin with methanolic ammonia. This reaction involves the conversion of the C5-ketone of the anthracycline ring to an imine.
Q2: What are the critical process parameters that can influence the batch-to-batch variability of this compound synthesis?
A2: Key parameters that can significantly impact the consistency of the synthesis include:
-
Quality and Purity of Starting Material (Daunorubicin): The presence of impurities in the starting daunorubicin can lead to the formation of undesired side products.
-
Concentration of Methanolic Ammonia: The concentration of ammonia in methanol can affect the reaction rate and the formation of byproducts.
-
Reaction Temperature: Temperature can influence the rate of both the desired imine formation and potential degradation reactions.
-
Reaction Time: The duration of the reaction needs to be optimized to ensure complete conversion of the starting material while minimizing the formation of degradation products.
-
Moisture Content: The presence of excess water can hinder the imine formation, as the reaction is reversible.[1][2]
Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the primary technique for monitoring the progress of the reaction and determining the purity of the final product. Methods coupled with mass spectrometry (LC-MS) can be invaluable for identifying impurities and degradation products.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for the structural characterization of the final product and any isolated impurities.[5]
Q4: What are some potential side reactions to be aware of during the synthesis?
A4: While specific side reactions for this compound synthesis are not extensively documented in publicly available literature, general knowledge of imine chemistry suggests potential side reactions such as the formation of enamines or degradation of the anthracycline core under harsh conditions. The starting material, daunorubicin, itself can be susceptible to degradation, which could contribute to impurities in the final product.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Action |
| Incomplete Reaction | - Monitor the reaction progress using HPLC to ensure the disappearance of the daunorubicin starting material. - If the reaction stalls, consider incrementally increasing the reaction time or temperature. |
| Suboptimal Ammonia Concentration | - Ensure the methanolic ammonia solution is fresh and its concentration is verified. - Experiment with slight variations in the ammonia concentration to find the optimal stoichiometry. |
| Presence of Moisture | - Use anhydrous methanol and minimize exposure of the reaction to atmospheric moisture. - Consider the use of a drying agent if moisture contamination is suspected.[1] |
| Degradation of Product | - If HPLC analysis shows the presence of degradation products, consider lowering the reaction temperature. - Optimize the reaction time to isolate the product before significant degradation occurs. |
Issue 2: High Levels of Impurities in the Final Product
| Potential Cause | Recommended Action |
| Impure Starting Material | - Use highly purified daunorubicin as the starting material. - Analyze the starting material by HPLC to identify any pre-existing impurities that might be carried through the synthesis. |
| Side Reactions | - Adjust the reaction temperature and time to minimize the formation of side products. - Analyze the impurity profile by LC-MS to identify the structures of the main impurities and infer their formation mechanism. This can guide further optimization of reaction conditions. |
| Product Degradation | - Implement a stability-indicating HPLC method to monitor for degradation products. - If the product is found to be unstable under the reaction or work-up conditions, consider modifications such as performing the reaction under an inert atmosphere or using milder purification techniques. |
| Inefficient Purification | - Optimize the purification method (e.g., column chromatography, recrystallization). - For column chromatography, experiment with different solvent systems and stationary phases. - For recrystallization, screen various solvents and solvent mixtures to achieve efficient removal of impurities. |
Experimental Protocols
Synthesis of this compound
-
Preparation: Dissolve daunorubicin hydrochloride in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: To the solution, add a freshly prepared solution of ammonia in anhydrous methanol. The molar ratio of ammonia to daunorubicin should be optimized.
-
Monitoring: Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated). Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC at regular intervals until the starting material is consumed.
-
Work-up: Once the reaction is complete, quench the reaction by adding a suitable reagent or by evaporating the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of dichloromethane and methanol).
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as HPLC, LC-MS, and NMR spectroscopy.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield of this compound.
General Synthesis and Purification Workflow
Caption: General workflow for the synthesis and purification of this compound.
References
Strategies to Enhance 5-Iminodaunorubicin Therapeutic Index: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Iminodaunorubicin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving its therapeutic index.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to enhance the therapeutic index of this compound?
The main approaches to improve the therapeutic index of this compound, largely extrapolated from its parent compound daunorubicin, include:
-
Structural Modification: Synthesizing analogs, such as N-enamine derivatives, to increase anti-leukemic activity and potentially reduce toxicity.
-
Advanced Drug Delivery Systems: Encapsulating this compound in carriers like liposomes or nanoparticles to improve its pharmacokinetic profile, enhance tumor targeting, and minimize systemic side effects.
-
Combination Therapy: Co-administering this compound with other chemotherapeutic agents to achieve synergistic effects and overcome drug resistance.
-
Overcoming Drug Resistance: Identifying and targeting mechanisms of resistance, such as drug efflux pumps, to restore cellular sensitivity to this compound.
Q2: How do N-enamine derivatives of this compound compare to the parent compound in terms of efficacy?
Studies on N-enamine derivatives of this compound have shown variations in antileukemic activity. For instance, certain derivatives have demonstrated notable in vitro and in vivo activity against leukemia cell lines.
| Compound | In Vitro Activity (ID50, ng/mL) vs. L1210 Leukemia | In Vivo Activity (% T/C) vs. P388 Leukemia |
| This compound | 50 | 150 (at 1.5 mg/kg) |
| N-(1-carboethoxypropen-1-yl-2)-5-iminodaunorubicin | 20 | 180 (at 2.0 mg/kg) |
Data extrapolated from studies on daunorubicin and its 5-imino analogue.
Q3: What are the common mechanisms of resistance to anthracyclines like this compound?
Mechanisms of resistance to anthracyclines are often multifactorial and can include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of cancer cells.
-
Altered Drug Target: Mutations or decreased expression of topoisomerase II, the primary target of this compound.
-
Enhanced DNA Repair: Increased capacity of cancer cells to repair the DNA damage induced by the drug.
-
Activation of Anti-Apoptotic Pathways: Upregulation of survival signals that prevent cancer cells from undergoing programmed cell death.
Troubleshooting Guides
Problem: Low Encapsulation Efficiency of this compound in Liposomes
Possible Causes:
-
Suboptimal pH Gradient: Inefficient remote loading due to an inadequate pH difference between the liposome interior and the external medium.
-
Incorrect Lipid Composition: The lipid bilayer composition may not be optimal for retaining the protonated form of this compound.
-
Drug Precipitation: The concentration of this compound may exceed its solubility within the liposomal core.
Solutions:
-
Optimize pH Gradient: Ensure a robust and stable pH gradient (e.g., internal pH of 4.0 and external pH of 7.4) is established and maintained during drug loading.
-
Modify Lipid Composition: Incorporate cholesterol to increase membrane rigidity and reduce drug leakage. Experiment with different phospholipid headgroups and acyl chain lengths.
-
Adjust Drug-to-Lipid Ratio: Systematically vary the drug-to-lipid ratio to find the optimal concentration that maximizes encapsulation without causing precipitation.
Problem: Rapid Clearance of this compound-Loaded Nanoparticles in vivo
Possible Causes:
-
Opsonization and Phagocytosis: The nanoparticles are being recognized by the reticuloendothelial system (RES) and rapidly cleared from circulation.
-
Nanoparticle Instability: The nanoparticles may be aggregating or degrading prematurely in the bloodstream.
Solutions:
-
Surface Modification with PEG: Coat the nanoparticles with polyethylene glycol (PEG) to create a hydrophilic shell that sterically hinders opsonin binding and reduces RES uptake.
-
Optimize Nanoparticle Size and Charge: Aim for a particle size between 100-200 nm and a neutral or slightly negative surface charge to prolong circulation time.
-
Use Biocompatible Polymers: Formulate nanoparticles with biodegradable and biocompatible polymers like PLGA to minimize immunogenicity.
Experimental Protocols
Protocol 1: Synthesis of N-enamine Derivatives of this compound
Objective: To synthesize a derivative of this compound with potentially enhanced therapeutic activity.
Materials:
-
This compound hydrochloride
-
Appropriate β-dicarbonyl compound (e.g., ethyl acetoacetate)
-
Anhydrous ethanol
-
Triethylamine
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound hydrochloride in anhydrous ethanol.
-
Add a stoichiometric excess of the β-dicarbonyl compound.
-
Add triethylamine to neutralize the hydrochloride and catalyze the reaction.
-
Stir the reaction mixture at room temperature and monitor the reaction progress using TLC.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., chloroform:methanol gradient).
-
Characterize the final product using techniques such as NMR and mass spectrometry.
Protocol 2: Preparation of this compound-Loaded Liposomes using a Remote Loading Method
Objective: To encapsulate this compound into liposomes to improve its drug delivery profile.
Materials:
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
Citrate buffer (pH 4.0)
-
HEPES buffer (pH 7.4)
-
This compound solution
-
Extrusion apparatus with polycarbonate membranes (100 nm pore size)
Procedure:
-
Dissolve DSPC and cholesterol in chloroform in a round-bottom flask.
-
Evaporate the organic solvent using a rotary evaporator to form a thin lipid film.
-
Hydrate the lipid film with citrate buffer (pH 4.0) to form multilamellar vesicles (MLVs).
-
Subject the MLV suspension to five freeze-thaw cycles to increase lamellarity.
-
Extrude the suspension through 100 nm polycarbonate membranes at a temperature above the lipid phase transition temperature to form unilamellar vesicles (LUVs).
-
Create a pH gradient by exchanging the external citrate buffer with HEPES buffer (pH 7.4) via dialysis or size exclusion chromatography.
-
Add the this compound solution to the liposome suspension and incubate at 60°C to facilitate remote loading.
-
Remove unencapsulated drug by dialysis or column chromatography.
-
Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
Visualizations
Caption: Workflow for synthesis of this compound derivatives and their formulation into liposomes.
Caption: Proposed mechanism of action of this compound leading to apoptosis.
Caption: Key mechanisms of cellular resistance to this compound.
Validation & Comparative
A Comparative Analysis of 5-Iminodaunorubicin and Daunorubicin in Leukemia Treatment
A Head-to-Head Look at Efficacy, Mechanism of Action, and Preclinical Evidence
For researchers and drug developers in the oncology space, particularly in the realm of hematological malignancies, the anthracycline class of chemotherapeutics remains a cornerstone of treatment. Daunorubicin, a long-established agent, is a primary treatment for acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). This guide provides a comparative analysis of daunorubicin and its derivative, 5-iminodaunorubicin, exploring their respective efficacies, mechanisms of action, and available preclinical data in leukemia models.
Executive Summary
While daunorubicin is a well-characterized and widely used therapeutic, this compound is a less-studied analog. This comparison seeks to collate the available experimental data to provide a framework for understanding their relative potential. The primary mechanism for both compounds involves the disruption of DNA replication and transcription in cancer cells. However, nuances in their chemical structure may lead to differences in their biological activity and efficacy. This guide summarizes in vitro cytotoxicity, apoptosis induction, and in vivo survival data to facilitate a data-driven comparison.
Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition
Both daunorubicin and this compound belong to the anthracycline family and share a fundamental mechanism of action. Their planar ring structures allow them to intercalate between DNA base pairs, physically obstructing the processes of DNA replication and transcription. This intercalation leads to a cascade of events culminating in cell cycle arrest and apoptosis.[1]
A critical aspect of their cytotoxic effect is the inhibition of topoisomerase II. This enzyme is essential for relieving torsional stress in DNA during replication by creating transient double-strand breaks. Both daunorubicin and this compound stabilize the complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands. This results in the accumulation of DNA double-strand breaks, a potent trigger for programmed cell death.
References
5-Iminodaunorubicin: A Non-Redox Cycling Anthracycline with a Promising Safety Profile
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 5-Iminodaunorubicin (5-ID) with traditional anthracyclines like doxorubicin and daunorubicin. We present experimental data validating 5-ID as a non-redox cycling alternative, potentially mitigating the cardiotoxicity that limits the clinical use of this potent class of chemotherapeutics.
Executive Summary
Anthracyclines are a cornerstone of cancer chemotherapy, but their efficacy is often overshadowed by the risk of severe cardiotoxicity. This adverse effect is primarily attributed to the redox cycling of the anthracycline's quinone moiety, leading to the generation of reactive oxygen species (ROS) and subsequent damage to cardiac tissue. This compound, a synthetic analog of daunorubicin, has been developed to address this limitation. By modifying the quinone structure, 5-ID is designed to inhibit topoisomerase II, a key mechanism for its anticancer activity, without engaging in the detrimental redox cycling. This guide summarizes the experimental evidence supporting the validation of this compound as a non-redox cycling anthracycline with reduced cardiotoxicity.
Performance Comparison: this compound vs. Traditional Anthracyclines
Experimental data consistently demonstrates the reduced cardiotoxicity of this compound and its analogs compared to doxorubicin and daunorubicin, while retaining cytotoxic activity against cancer cells.
Cytotoxicity
| Cell Line | Cancer Type | Daunorubicin IC50 (µM) | Doxorubicin IC50 (µM) |
| HL-60 | Acute Promyelocytic Leukemia | 2.52[2] | - |
| U937 | Histiocytic Lymphoma | 1.31[2] | - |
| THP-1 | Acute Monocytic Leukemia | > IC50 of HL60 & Kasumi-1[3] | - |
| KG-1 | Acute Myelogenous Leukemia | > IC50 of HL60 & Kasumi-1[3] | - |
| Kasumi-1 | Acute Myeloid Leukemia | < IC50 of THP-1 & KG-1[3] | - |
| IMR-32 | Neuroblastoma | - | > Ellipticine IC50[4] |
| UKF-NB-4 | Neuroblastoma | - | Similar to Ellipticine IC50[4] |
Cardiotoxicity
Studies on a close analog, 13-deoxy, 5-iminodoxorubicin (DIDOX), provide compelling quantitative evidence for the reduced cardiotoxicity of the 5-imino class of anthracyclines.
| Parameter | Doxorubicin | 13-deoxy, 5-iminodoxorubicin (DIDOX) | Saline |
| Change in Left Ventricular Fractional Shortening | Decrease | No significant change | No significant change |
| Histological Score of Cardiac Injury (Apex and Left Ventricular Free Wall) | Significantly higher injury | No significant injury | No significant injury |
Data from a chronic rabbit model.[5][6]
Electrocardiographic studies in rats have also shown that this compound is approximately 4 to 5 times less cardiotoxic than doxorubicin at high and medium doses. A key finding was that the Q alpha T prolongation, an indicator of cardiotoxicity, was reversible with this compound but irreversible with doxorubicin.
Topoisomerase IIβ Inhibition
The cardiotoxicity of anthracyclines has been linked to their inhibition of topoisomerase IIβ in cardiomyocytes. In vitro studies highlight a significant difference between doxorubicin and the 5-imino analog DIDOX in this regard.
| Compound | EC50 for Topoisomerase IIβ Inhibition |
| Doxorubicin | 40.1 µM[5][6] |
| 13-deoxy, 5-iminodoxorubicin (DIDOX) | No apparent effect (0.1-100 µM)[5][6] |
This lack of topoisomerase IIβ inhibition by the 5-imino analog is consistent with the hypothesis that this interaction is a key contributor to the chronic cardiotoxicity of doxorubicin.[5][6]
Mechanism of Action: Circumventing Redox Cycling
The primary mechanism of cardiotoxicity for traditional anthracyclines involves the metabolic reduction of the quinone moiety to a semiquinone radical. This radical then reacts with molecular oxygen to produce superoxide radicals (O₂⁻), initiating a cascade of reactive oxygen species (ROS) that cause oxidative stress and damage to cellular components, particularly in the mitochondria-rich cardiomyocytes.
The chemical modification at the C-5 position in this compound, replacing the keto group with an imino group, fundamentally alters the electronic properties of the quinone ring. This structural change prevents the one-electron reduction necessary for the formation of the semiquinone radical, thereby inhibiting the redox cycling process and the subsequent generation of ROS.
Figure 1: Comparison of the redox cycling mechanism between traditional anthracyclines and this compound.
Experimental Workflows and Signaling Pathways
The validation of this compound as a non-redox cycling anthracycline relies on key experimental assays.
Experimental Workflow: Assessing Redox Cycling and Cardiotoxicity
References
- 1. This compound. Reduced cardiotoxic properties in an antitumor anthracycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ABT-737, Synergistically Enhances Daunorubicin-Mediated Apoptosis in Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. miR-9 Enhances the Chemosensitivity of AML Cells to Daunorubicin by Targeting the EIF5A2/MCL-1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative effects of doxorubicin and a doxorubicin analog, 13-deoxy, 5-iminodoxorubicin (GPX-150), on human topoisomerase IIβ activity and cardiac function in a chronic rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Cytotoxic Properties of 5-Iminodaunorubicin and Epirubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic effects of two anthracycline derivatives: 5-Iminodaunorubicin and Epirubicin. The information presented is collated from preclinical studies to assist researchers in understanding the relative potency and mechanisms of action of these compounds.
Executive Summary
This compound, a quinone-modified anthracycline, and Epirubicin, a widely used chemotherapeutic agent, both exert their cytotoxic effects primarily through interactions with DNA and inhibition of topoisomerase II. While direct comparative cytotoxicity data is limited, available studies suggest that this compound is a potent cytotoxic agent, comparable to other anthracyclines like doxorubicin (a close analog of epirubicin). This guide summarizes the available quantitative data, details the experimental protocols used to assess cytotoxicity, and visualizes the known signaling pathways involved in their mechanisms of action.
Data Presentation: Comparative Cytotoxicity
| Compound | Cell Line | IC50 Concentration | Reference |
| This compound | Mouse Leukemia L1210 | Data not explicitly provided as IC50, but shown to be more efficient at producing DNA breaks than Adriamycin at equivalent cytocidal concentrations. | [1] |
| Human Colon Carcinoma | At equivalent cytocidal concentrations to Adriamycin. | [2] | |
| Epirubicin | Hepatoma G2 | 1.6 μg/mL (at 24hr) | [3] |
| NCI-H460 (Human Lung Cancer) | 0.02 μM (at 48hr) | [3] | |
| HepG2 (Human Liver Cancer) | 0.1 μM (at 48hr) | [3] | |
| MCF10A (Human Breast Epithelial) | 0.1 μM (at 48hr) | [3] | |
| U-87 (Human Glioma) | 6.3 μM | [4] | |
| MCF-7 (Human Breast Cancer) | IC50 determined in study, but specific value not readily available in abstract. | [5] | |
| Daunorubicin (Parent of this compound) | SK-BR-3 (Breast Adenocarcinoma) | 5.9 ng/mL | [6] |
| DU-145 (Prostate Carcinoma) | 10.4 ng/mL | [6] | |
| Doxorubicin (Adriamycin - Analog of Epirubicin) | SK-BR-3 (Breast Adenocarcinoma) | 9.1 ng/mL | [6] |
| DU-145 (Prostate Carcinoma) | 41.2 ng/mL | [6] |
Note: The lack of standardized reporting and direct comparative studies necessitates caution when interpreting these values.
Mechanisms of Action and Signaling Pathways
Both this compound and Epirubicin are DNA intercalating agents and topoisomerase II inhibitors. Their cytotoxic effects stem from the induction of DNA damage, leading to cell cycle arrest and apoptosis.
This compound (inferred from Daunorubicin): As a derivative of daunorubicin, this compound is presumed to share similar signaling pathways. Daunorubicin has been shown to induce apoptosis through the activation of the sphingomyelin-ceramide pathway.[7][8][9][10][11] This involves the generation of the lipid second messenger ceramide, which can be produced either by the hydrolysis of sphingomyelin or through de novo synthesis via ceramide synthase.[7] Ceramide then acts as a key signaling molecule to initiate the apoptotic cascade.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Comparison of DNA scission and cytotoxicity produced by Adriamycin and this compound in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity, cellular uptake and DNA damage by daunorubicin and its new analogues with modified daunosamine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bax-induced caspase activation and apoptosis via cytochrome c release from mitochondria is inhibitable by Bcl-xL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anthracycline Efficacy in vitro: Cytotoxicity of Liposomal/Nonliposomal Daunorubicin and Doxorubicin for Multiple Tumor Cell Types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ceramide synthase mediates daunorubicin-induced apoptosis: an alternative mechanism for generating death signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. researchwithrutgers.com [researchwithrutgers.com]
- 10. Daunorubicin-induced apoptosis: triggering of ceramide generation through sphingomyelin hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Daunorubicin-induced apoptosis: triggering of ceramide generation through sphingomyelin hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of DNA Damage Kinetics: 5-Iminodaunorubicin vs. Adriamycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the DNA damage kinetics induced by two anthracycline antibiotics: 5-iminodaunorubicin and Adriamycin (doxorubicin). The information presented is curated from experimental data to assist researchers in understanding the nuanced differences in the mechanisms and temporal effects of these two cytotoxic agents.
Core Mechanisms of DNA Damage
Adriamycin, a cornerstone of chemotherapy for decades, exerts its cytotoxic effects through a multi-pronged attack on cellular macromolecules. Its primary mechanism involves intercalation into DNA and the subsequent inhibition of topoisomerase II, an enzyme crucial for resolving DNA supercoils during replication and transcription.[1][2][3][4][5] This inhibition traps the enzyme in a covalent complex with DNA, leading to the formation of protein-linked single and double-strand breaks.[1][2] Additionally, Adriamycin is known to generate reactive oxygen species (ROS) through the redox cycling of its quinone moiety, which can cause further oxidative damage to DNA and other cellular components.[2][5]
In contrast, this compound is a quinone-modified analogue of daunorubicin designed to minimize the generation of free radicals.[6][7] Its primary mechanism of action is also the inhibition of topoisomerase II, leading to the formation of DNA strand breaks.[6][8] The key difference lies in the reduced contribution of oxidative stress to its overall DNA-damaging profile, allowing for a more focused study of topoisomerase II-mediated effects.
Comparative DNA Damage Kinetics
Experimental evidence highlights significant differences in the kinetics of DNA damage induced by this compound and Adriamycin. A key study comparing the two agents in human colon carcinoma cells revealed that at equitoxic concentrations, this compound induced a greater number of single-strand DNA breaks than Adriamycin following a 2-hour exposure.[6][7] However, this damage was found to be transient, with rapid repair observed upon removal of the drug.[6][7] This rapid reversal of DNA damage correlates with the faster cellular uptake and efflux of this compound compared to Adriamycin.[6][7]
The persistence of Adriamycin-induced DNA lesions is a critical factor in its therapeutic efficacy and toxicity profile. The slower repair of its induced DNA damage is likely a contributing factor to its potent and sustained cytotoxic effect. The following table summarizes the key quantitative findings from comparative studies.
| Parameter | This compound | Adriamycin (Doxorubicin) | Cell Line | Reference |
| Single-Strand Break Induction (2-hour treatment) | Higher | Lower | Human Colon Carcinoma | [6][7] |
| Kinetics of DNA Damage Repair (post-drug removal) | Rapid | Slower | Human Colon Carcinoma | [6][7] |
| Cellular Uptake and Efflux | Rapid | Slower | Human Colon Carcinoma | [6][7] |
| Free Radical Generation | Minimal | Significant | - | [6][7] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the processes discussed, the following diagrams illustrate the topoisomerase II-mediated DNA damage pathway and a typical experimental workflow for assessing DNA damage.
Caption: Topoisomerase II inhibition by anthracyclines.
Caption: Workflow for the Comet Assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key protocols used to assess DNA damage induced by this compound and Adriamycin.
Alkaline Elution Assay for DNA Single-Strand Breaks
This method was instrumental in early studies comparing the DNA damage kinetics of these two agents.
-
Cell Culture and Drug Treatment:
-
Culture cells (e.g., human colon carcinoma) in appropriate media.
-
Label cellular DNA by incubating with a radioactive precursor (e.g., [³H]thymidine) for a defined period.
-
Expose the labeled cells to the desired concentrations of this compound or Adriamycin for the specified duration (e.g., 2 hours).
-
For repair studies, wash the cells to remove the drug and incubate in drug-free media for various time points.
-
-
Cell Lysis and DNA Elution:
-
Harvest the cells and deposit them onto a filter (e.g., polyvinyl chloride).
-
Lyse the cells directly on the filter using a lysis solution (e.g., containing sodium dodecyl sulfate and proteinase K) to release the DNA.
-
Elute the DNA from the filter using an alkaline buffer (e.g., pH 12.1) at a constant flow rate. The rate of elution is proportional to the number of single-strand breaks; smaller DNA fragments resulting from breaks elute more quickly.
-
-
Quantification:
-
Collect fractions of the eluate over time.
-
Measure the radioactivity in each fraction and on the filter using liquid scintillation counting.
-
Calculate the elution rate constant, which is a quantitative measure of DNA single-strand breaks.
-
Single-Cell Gel Electrophoresis (Comet Assay)
A more modern and sensitive method for detecting DNA single- and double-strand breaks at the individual cell level.
-
Cell Preparation and Drug Treatment:
-
Treat cultured cells with this compound or Adriamycin as described above.
-
Harvest the cells by trypsinization and resuspend in a physiological buffer at a controlled density.
-
-
Microgel Preparation:
-
Mix a small volume of the cell suspension with low-melting-point agarose.
-
Pipette this mixture onto a microscope slide pre-coated with normal melting point agarose.
-
Allow the agarose to solidify, embedding the cells in a microgel.
-
-
Lysis:
-
Immerse the slides in a cold lysis buffer (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving behind the nucleoid.
-
-
Alkaline Unwinding and Electrophoresis:
-
For single-strand break detection, place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA.
-
Apply an electric field to the tank. Damaged, fragmented DNA will migrate out of the nucleoid, forming a "comet tail."
-
-
Neutralization and Staining:
-
Neutralize the slides with a Tris buffer.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
-
Visualization and Analysis:
-
Examine the slides using a fluorescence microscope.
-
Use image analysis software to quantify the amount of DNA in the comet tail relative to the head. The "tail moment" (a product of the tail length and the fraction of DNA in the tail) is a common metric for DNA damage.
-
Conclusion
The comparison between this compound and Adriamycin reveals distinct kinetic profiles of DNA damage. While both agents are potent topoisomerase II inhibitors, the rapid induction and subsequent repair of DNA damage by this compound, coupled with its minimal ROS production, contrast with the more persistent DNA lesions induced by Adriamycin. These differences are intrinsically linked to their cellular pharmacokinetics. For researchers, understanding these nuances is critical for the design of novel therapeutic strategies, the interpretation of experimental data, and the development of next-generation anthracyclines with improved efficacy and reduced toxicity.
References
- 1. ClinPGx [clinpgx.org]
- 2. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Inhibition of transcription by adriamycin is a consequence of the loss of negative superhelicity in DNA mediated by topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Comparison of DNA scission and cytotoxicity produced by Adriamycin and this compound in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. Protection against Adriamycin cytotoxicity and inhibition of DNA topoisomerase II activity by 3,4-dihydroxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Iminodaunorubicin: A Potential Alternative in Doxorubicin-Resistant Malignancies
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of drug resistance remains a formidable challenge in oncology, significantly limiting the efficacy of widely used chemotherapeutic agents like doxorubicin. This guide provides a comparative analysis of 5-Iminodaunorubicin, an analog of the anthracycline antibiotic daunorubicin, and its potential efficacy in the context of doxorubicin-resistant cell lines. While direct comparative studies on the efficacy of this compound in doxorubicin-resistant models are limited, this document synthesizes available data on doxorubicin resistance, the pharmacology of related anthracyclines, and the known properties of this compound to offer a comprehensive overview for the scientific community.
Doxorubicin: Efficacy and the Challenge of Resistance
Doxorubicin is a cornerstone of chemotherapy regimens for a broad spectrum of cancers, including breast, lung, and hematological malignancies. Its primary mechanism of action involves the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. By intercalating into DNA and stabilizing the topoisomerase II-DNA complex, doxorubicin induces double-strand breaks, leading to cell cycle arrest and apoptosis.
However, the development of resistance to doxorubicin is a frequent clinical observation. The primary mechanisms of resistance include:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), actively pumps doxorubicin out of the cancer cells, reducing its intracellular concentration and cytotoxic effect.
-
Alterations in topoisomerase II: Mutations or decreased expression of topoisomerase IIα can reduce the drug's target availability and efficacy.
-
Enhanced DNA damage repair: Cancer cells can upregulate DNA repair pathways to counteract the effects of doxorubicin-induced DNA damage.
-
Activation of anti-apoptotic pathways: Alterations in signaling pathways that regulate apoptosis, such as the Bcl-2 family of proteins, can confer resistance to doxorubicin-induced cell death.
The following table summarizes the half-maximal inhibitory concentrations (IC50) of doxorubicin in various sensitive and resistant cancer cell lines, illustrating the significant increase in drug concentration required to inhibit the growth of resistant cells.
| Cell Line | Cancer Type | Resistance Status | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Cancer | Sensitive | ~0.1 - 1.0 |
| MCF-7/ADR | Breast Cancer | Doxorubicin-Resistant | ~10 - 200 |
| K562 | Leukemia | Sensitive | ~0.05 - 0.2 |
| K562/A02 | Leukemia | Doxorubicin-Resistant | ~1.0 - 5.0 |
| P388/S | Murine Leukemia | Sensitive | ~0.01 |
| P388/R | Murine Leukemia | Doxorubicin-Resistant | ~0.38 |
This compound: A Quinone-Modified Anthracycline
This compound is a synthetic analog of daunorubicin, characterized by the substitution of the C5-carbonyl group with an imino group. This modification of the quinone system is thought to influence its biological activity. While structurally similar to daunorubicin and doxorubicin, this compound exhibits distinct properties, most notably a reported reduction in cardiotoxicity, a major dose-limiting side effect of conventional anthracyclines.[1]
Preclinical Efficacy
Early studies have demonstrated the antileukemic activity of this compound in murine models.[1] However, a critical gap in the literature exists regarding its efficacy specifically in doxorubicin-resistant cell lines. The key question for researchers is whether the structural modification in this compound allows it to circumvent the resistance mechanisms that render doxorubicin ineffective.
Potential advantages of this compound in doxorubicin-resistant settings could include:
-
Altered interaction with P-glycoprotein: The modified chemical structure might make this compound a poorer substrate for P-gp, leading to higher intracellular accumulation in resistant cells.
-
Differential interaction with topoisomerase II: It is possible that this compound interacts with topoisomerase II in a manner that is less affected by the resistance-conferring alterations in the enzyme.
-
Induction of alternative cell death pathways: this compound might trigger apoptotic or other cell death pathways that are independent of those inhibited in doxorubicin-resistant cells.
Further investigation is imperative to validate these hypotheses.
Experimental Protocols for Comparative Efficacy Studies
To rigorously assess the efficacy of this compound in doxorubicin-resistant cell lines, a series of well-defined experiments are required. The following protocols provide a framework for such a comparative analysis.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Doxorubicin-sensitive and -resistant cancer cell lines (e.g., MCF-7 and MCF-7/ADR)
-
This compound and Doxorubicin
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound and doxorubicin for 48-72 hours. Include untreated control wells.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values for each drug in both sensitive and resistant cell lines.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Doxorubicin-sensitive and -resistant cancer cell lines
-
This compound and Doxorubicin
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with IC50 concentrations of this compound and doxorubicin for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Signaling Pathways and Visualizations
Understanding the molecular pathways affected by these drugs is crucial. Below are diagrams illustrating the established doxorubicin-induced apoptosis pathway and a proposed experimental workflow for comparing the two drugs.
Caption: Doxorubicin-induced apoptosis signaling pathway.
Caption: Proposed experimental workflow for comparison.
Conclusion and Future Directions
While this compound presents a potentially valuable therapeutic alternative due to its reduced cardiotoxicity, its efficacy in overcoming doxorubicin resistance is yet to be conclusively determined. The lack of direct comparative studies highlights a critical area for future research. The experimental framework provided in this guide offers a roadmap for scientists to investigate the potential of this compound in doxorubicin-resistant cancer models. Such studies are essential to ascertain whether this analog can address the significant clinical challenge of anthracycline resistance and offer a new therapeutic option for patients with refractory disease. The scientific community is encouraged to pursue these investigations to unlock the full potential of novel anthracycline analogs.
References
Comparative Analysis of Cross-Resistance Between 5-Iminodaunorubicin and Other Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-resistance profile of 5-Iminodaunorubicin, an analog of the anthracycline antibiotic daunorubicin. Understanding the cross-resistance patterns of anticancer agents is crucial for predicting clinical outcomes, designing effective sequential therapies, and developing novel compounds that can overcome drug resistance. This document summarizes available data on the mechanisms of resistance to anthracyclines and discusses the potential for cross-resistance between this compound and other chemotherapeutic agents.
Overview of this compound
This compound is a synthetic derivative of daunorubicin, developed to improve its therapeutic index. It exhibits potent antineoplastic activity, primarily through the inhibition of DNA topoisomerase II, an essential enzyme for DNA replication and repair.[1] While it shares a core mechanism of action with its parent compound, modifications to its chemical structure may alter its interaction with cellular resistance mechanisms.
Key Mechanisms of Anthracycline Resistance and Cross-Resistance
Resistance to anthracyclines, such as daunorubicin and doxorubicin, is a significant clinical challenge. The primary mechanisms involved often confer cross-resistance to a wide range of structurally and functionally diverse drugs, a phenomenon known as multidrug resistance (MDR). The two most well-characterized mechanisms are:
-
Overexpression of ATP-Binding Cassette (ABC) Transporters: The most notable of these is P-glycoprotein (P-gp), encoded by the ABCB1 gene. P-gp is a broad-spectrum drug efflux pump that actively removes various chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and cytotoxicity. Daunorubicin is a known substrate for P-gp.
-
Alterations in DNA Topoisomerase II: Changes in the expression levels or mutations in the TOP2A gene, which encodes for topoisomerase IIα, can lead to resistance. Reduced enzyme levels or mutations that prevent the drug from stabilizing the topoisomerase II-DNA cleavable complex can decrease the drug's efficacy.
Cross-Resistance Profile of Anthracyclines (Inferred for this compound)
Direct and comprehensive experimental data on the cross-resistance profile of this compound is limited in the available scientific literature. However, based on the well-established resistance mechanisms for its parent compound, daunorubicin, and the related compound, doxorubicin, a high likelihood of cross-resistance can be inferred with other agents that are substrates of P-glycoprotein or that target topoisomerase II.
The following table summarizes the expected cross-resistance patterns based on data from daunorubicin and doxorubicin studies.
| Drug Class | Examples | Primary Mechanism of Action | Likely Cross-Resistance with this compound | Underlying Mechanism |
| Anthracyclines | Doxorubicin, Epirubicin, Idarubicin | DNA intercalation and Topoisomerase II inhibition | High | Shared mechanism of action and likely recognition by the same resistance mechanisms (P-gp, Topoisomerase II alterations). |
| Vinca Alkaloids | Vincristine, Vinblastine | Inhibition of microtubule polymerization | High | Substrates of P-glycoprotein. |
| Taxanes | Paclitaxel, Docetaxel | Stabilization of microtubules | High | Substrates of P-glycoprotein. |
| Epipodophyllotoxins | Etoposide, Teniposide | Topoisomerase II inhibition | High | Shared molecular target (Topoisomerase II). |
| Other P-gp Substrates | Colchicine, Actinomycin D | Various | High | Efflux by P-glycoprotein. |
| Alkylating Agents | Cyclophosphamide, Cisplatin | DNA alkylation | Low | Different mechanism of action and generally not substrates for P-gp. |
| Antimetabolites | Methotrexate, 5-Fluorouracil | Inhibition of nucleotide synthesis | Low | Different mechanism of action and generally not substrates for P-gp. |
Experimental Protocols
The following are standard methodologies used to assess cross-resistance in cancer cell lines.
Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of a drug that inhibits the growth of a certain percentage (typically 50%, IC50) of a cell population.
-
Cell Culture: Cancer cell lines (both drug-sensitive parental lines and their drug-resistant counterparts) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the chemotherapeutic agents being tested (e.g., this compound, doxorubicin, paclitaxel) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each drug concentration, and the IC50 values are determined by plotting a dose-response curve. The resistance factor (RF) is calculated as the ratio of the IC50 of the resistant cell line to the IC50 of the sensitive parental cell line.
Drug Accumulation Assay
This assay measures the intracellular concentration of a fluorescent drug (like anthracyclines) to determine if resistance is due to increased drug efflux.
-
Cell Preparation: A single-cell suspension of both sensitive and resistant cells is prepared.
-
Drug Incubation: Cells are incubated with a fluorescent drug (e.g., daunorubicin) at a specific concentration and for a defined period.
-
Washing: The cells are washed with ice-cold phosphate-buffered saline (PBS) to remove any extracellular drug.
-
Flow Cytometry Analysis: The intracellular fluorescence of the cells is measured using a flow cytometer. A lower fluorescence intensity in the resistant cells compared to the sensitive cells indicates increased drug efflux.
-
Modulator Studies: To confirm the involvement of specific efflux pumps like P-gp, the assay can be repeated in the presence of a known inhibitor (e.g., verapamil). An increase in drug accumulation in the resistant cells in the presence of the inhibitor points to the involvement of that pump.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key resistance pathway and a typical experimental workflow for cross-resistance studies.
References
A Comparative Pharmacokinetic Profile: 5-Iminodaunorubicin vs. Doxorubicin
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the pharmacokinetic properties of 5-Iminodaunorubicin and the conventional anthracycline, doxorubicin, supported by experimental data.
This guide provides a detailed comparison of the pharmacokinetic profiles of this compound (also referred to as 5-imino-13-deoxydoxorubicin or GPX-150 in some studies) and the widely used chemotherapeutic agent, doxorubicin. Understanding the absorption, distribution, metabolism, and excretion of these compounds is critical for optimizing their therapeutic potential and minimizing toxicity.
Executive Summary
This compound, a quinone-modified anthracycline, has been developed to mitigate the cardiotoxicity associated with doxorubicin. This is achieved by modifying the chemical structure to reduce the formation of reactive oxygen species and the cardiotoxic metabolite, doxorubicinol.[1] Preclinical and clinical studies have demonstrated that these structural modifications lead to a distinct pharmacokinetic profile for this compound compared to doxorubicin.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for this compound and doxorubicin from both preclinical (rat) and clinical (human) studies.
Table 1: Preclinical Pharmacokinetic Parameters in Rats (Intravenous Administration)
| Parameter | This compound | Doxorubicin |
| Dose | 16 mg/kg | 5 mg/kg |
| Alpha-Phase Half-Life (t½α) | 1.4 hours | Not explicitly stated, but generally rapid |
| Beta-Phase Half-Life (t½β) | 10 hours | 25.0 to 39.3 hours |
| Peak Plasma Concentration (Cmax) | Data not available in a comparable format | 838.4 to 2157.8 ng/mL |
| Area Under the Curve (AUC) | Data not available in a comparable format | 1054.7 to 1940.1 µg/L*h |
| Clearance (CL) | Data not available in a comparable format | Data available in various studies |
| Volume of Distribution (Vd) | Data not available in a comparable format | Data available in various studies |
Table 2: Clinical Pharmacokinetic Parameters in Cancer Patients (Intravenous Administration)
| Parameter | This compound (GPX-150) | Doxorubicin |
| Dose | 265 mg/m² | 30-75 mg/m² |
| Elimination Half-Life (t½β) | 13.8 (± 4.6) hours | ~20-30 hours |
| Area Under the Curve (AUC) | 8.0 (± 2.6) µg·h/mL | Highly variable, ~10-fold inter-individual variation |
| Clearance (CL) | 607 (± 210) mL/min/m² | Highly variable |
| Volume of Distribution (Vss) | Data not available in a comparable format | ~25 L/kg |
Experimental Protocols
Preclinical Study of this compound in Rats
-
Drug Administration: Male Sprague-Dawley rats received a single intravenous (i.v.), intraperitoneal (i.p.), or oral (p.o.) dose of this compound (16 mg/kg or 4 mg/kg) dissolved in sterile saline.
-
Sample Collection: At various time points post-administration, animals were anesthetized, and blood was collected via cardiac puncture into heparinized tubes. Tissues (liver, heart, lung, and brain) were excised, rinsed with cold saline, blotted dry, and frozen.
-
Sample Preparation: Plasma was separated by centrifugation. Tissues were homogenized in a phosphate buffer.
-
Analytical Method: this compound and its metabolites were extracted from plasma and tissue homogenates. The concentrations were determined by high-performance liquid chromatography (HPLC) with fluorescence detection.
Clinical Study of this compound (GPX-150) in Patients
-
Study Design: A Phase I, open-label, dose-escalation study was conducted in patients with advanced solid tumors.
-
Drug Administration: GPX-150 was administered as an intravenous infusion every 21 days.
-
Sample Collection: Blood samples were collected at predetermined time points before, during, and after the infusion.
-
Analytical Method: Plasma concentrations of GPX-150 were quantified using a validated HPLC method.
Typical Doxorubicin Pharmacokinetic Study Protocol
-
Drug Administration: Doxorubicin is typically administered as an intravenous bolus or infusion. Doses vary depending on the treatment regimen and patient characteristics.
-
Sample Collection: Serial blood samples are collected at various time points after administration.
-
Sample Preparation: Plasma is separated by centrifugation.
-
Analytical Method: Doxorubicin and its primary metabolite, doxorubicinol, are commonly quantified in plasma using HPLC with fluorescence detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]
Metabolism and Tissue Distribution
This compound:
-
Metabolism: In rats, the major metabolite of this compound is 5-imino-13-dihydrodaunorubicin. The aglycones, 5-iminodaunorubicinone and 5-imino-13-dihydrodaunorubicinone, are minor metabolites. Importantly, no conversion to daunorubicin or its metabolites was detected, indicating that this compound is not a prodrug of daunorubicin. The absence of deoxyaglycone metabolites is consistent with the hypothesis that this compound does not undergo the same redox cycling as doxorubicin.
-
Tissue Distribution: Following intravenous or intraperitoneal administration in rats, the highest concentrations of this compound and its metabolites were found in the lung, liver, and heart, with the lowest levels in plasma and brain.
Doxorubicin:
-
Metabolism: Doxorubicin is extensively metabolized, primarily in the liver. The major metabolite is the cardiotoxic alcohol, doxorubicinol. Other metabolites are also formed.
-
Tissue Distribution: Doxorubicin exhibits extensive tissue distribution, with a large apparent volume of distribution of approximately 25 L/kg.[3] It accumulates in various tissues, including the heart, which is a major site of its dose-limiting toxicity.
Signaling Pathway and Experimental Workflow Diagrams
References
A Comparative Analysis of the Therapeutic Window: 5-Iminodaunorubicin vs. Daunorubicin
A critical evaluation of the therapeutic indices of the anthracycline antibiotic daunorubicin and its derivative, 5-iminodaunorubicin, reveals a potentially wider therapeutic window for the latter, primarily attributed to its reduced cardiotoxicity while maintaining significant antineoplastic activity. This guide synthesizes available experimental data to provide a comprehensive comparison for researchers and drug development professionals.
Daunorubicin is a potent chemotherapeutic agent widely used in the treatment of acute leukemias. However, its clinical utility is significantly hampered by a dose-dependent cardiotoxicity, which can lead to severe and irreversible heart damage.[1][2] In the quest for safer yet effective alternatives, this compound, a quinone-modified analogue of daunorubicin, has emerged as a promising candidate. Early studies have indicated that this modification results in a compound that retains its antileukemic properties while exhibiting a more favorable cardiac safety profile.[1][3]
Comparative Cytotoxicity
To assess the therapeutic window, it is crucial to compare the cytotoxic effects of these compounds on both cancer cells and healthy cells, particularly cardiomyocytes. While comprehensive side-by-side IC50 data is limited in publicly available literature, existing studies provide valuable insights into their relative potencies.
| Compound | Cell Line | IC50 | Assay | Reference |
| Daunorubicin | HL-60 (Human promyelocytic leukemia) | 19 nM | MTT Assay | [4] |
| Daunorubicin | DOX-resistant HL-60 | - | - | - |
| Daunorubicin | Human Carcinoma Cell Lines (Various) | 5.9 - 41.2 ng/mL | [3H]Thymidine incorporation | [5] |
| This compound | L1210 (Mouse leukemia) | Antileukemic activity retained | In vivo | [3] |
Cardiotoxicity Profile: A Key Differentiator
The primary advantage of this compound lies in its reduced cardiotoxicity. This has been attributed to the modification of the quinone moiety, which is believed to play a central role in the cardiotoxic effects of daunorubicin.[6]
| Parameter | Daunorubicin | This compound | Experimental Model | Reference |
| Electrocardiographic Changes | Significant abnormalities | Less cardiotoxic | Rats | [3] |
| Myocardial Contractility | Significantly attenuated positive inotropic effects | Did not significantly alter contractility at equivalent concentrations | Isolated rabbit atria | [6] |
| Ca2+ Release from Sarcoplasmic Reticulum | Potent inducer | 20-fold less potent than Daunorubicin | Isolated SR microsomes | [6] |
These findings suggest that this compound is less detrimental to cardiac function, a critical factor in improving the therapeutic index. The mechanism appears to be related to a reduced interference with sarcoplasmic reticulum function, a key element in cardiomyocyte contractility.[6]
Mechanisms of Action and Associated Signaling Pathways
Both daunorubicin and this compound exert their anticancer effects primarily through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair in rapidly dividing cancer cells.[7][8] This inhibition leads to the stabilization of the topoisomerase II-DNA cleavage complex, resulting in DNA double-strand breaks and subsequent apoptosis.
Anticancer Signaling Pathway
Cardiotoxicity Signaling Pathway
The cardiotoxicity of daunorubicin is a more complex process involving multiple pathways. A major contributor is the generation of reactive oxygen species (ROS) through redox cycling of the quinone moiety, leading to oxidative stress and mitochondrial damage in cardiomyocytes.[9] This, in turn, can trigger apoptotic pathways. In contrast, the modification in this compound appears to mitigate this effect.[6][10]
Experimental Protocols
The following are summaries of key experimental protocols used to assess the cytotoxicity and mechanisms of action of these compounds.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Expose cells to a range of concentrations of daunorubicin or this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Apoptosis Detection: TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Cell Fixation and Permeabilization: Fix cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100) to allow entry of labeling reagents.
-
TdT Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., Br-dUTP). TdT incorporates the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.
-
Detection: Detect the incorporated labels using a fluorescently-labeled antibody or streptavidin conjugate.
-
Microscopy or Flow Cytometry: Visualize and quantify the apoptotic cells using fluorescence microscopy or flow cytometry.
Topoisomerase II Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of topoisomerase II.
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, purified topoisomerase II enzyme, and the test compound (daunorubicin or this compound) in a suitable buffer.
-
Incubation: Incubate the reaction mixture at 37°C to allow the enzyme to relax the supercoiled DNA.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a tracking dye.
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.
-
Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA compared to the control.
Conclusion
The available evidence strongly suggests that this compound possesses a wider therapeutic window than its parent compound, daunorubicin. This is primarily due to its significantly reduced cardiotoxicity, a major dose-limiting factor for daunorubicin. While retaining its crucial topoisomerase II inhibitory and antileukemic activities, the structural modification in this compound mitigates the detrimental effects on cardiac cells. Further head-to-head quantitative studies are warranted to precisely define the therapeutic indices of both compounds across a range of cancer types and to fully elucidate the molecular nuances of their differential cardiotoxic profiles. These findings underscore the potential of targeted chemical modifications to improve the safety and efficacy of potent anticancer agents.
References
- 1. Design of New Daunorubicin Derivatives with High Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. This compound. Reduced cardiotoxic properties in an antitumor anthracycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalytic Inhibitors of Topoisomerase II Differently Modulate the Toxicity of Anthracyclines in Cardiac and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anthracycline Efficacy in vitro: Cytotoxicity of Liposomal/Nonliposomal Daunorubicin and Doxorubicin for Multiple Tumor Cell Types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Daunorubicin cardiotoxicity: evidence for the importance of the quinone moiety in a free-radical-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. DNA topoisomerase II-mediated interaction of doxorubicin and daunorubicin congeners with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of the quinone structure in the mitochondrial damage induced by antitumor anthracyclines. Comparison of adriamycin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
